molecular formula C8H11NO B070056 2-Amino-5-ethylphenol CAS No. 182499-90-7

2-Amino-5-ethylphenol

Cat. No.: B070056
CAS No.: 182499-90-7
M. Wt: 137.18 g/mol
InChI Key: VBCFPAKCBOGUBW-UHFFFAOYSA-N
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Description

2-Amino-5-ethylphenol is a versatile bifunctional organic intermediate of significant interest in synthetic organic chemistry and materials science research. Its structure, featuring both an electron-donating amino group and a phenolic hydroxyl group attached to a benzene ring substituted with an ethyl group, makes it a valuable precursor for the synthesis of complex heterocyclic compounds, including benzoxazoles and various fused ring systems. Researchers utilize this compound in the development of novel ligands for metal coordination chemistry, as well as a key building block in the synthesis of organic dyes, pigments, and functional polymers. The ethyl substituent influences the compound's electronic properties and steric profile, which can be critical for tuning the characteristics of the final molecular architectures. Furthermore, its potential application extends to the field of medicinal chemistry, where it serves as a scaffold for the design and synthesis of compounds for biological screening. This product is provided for laboratory research purposes to facilitate innovation in chemical synthesis and materials development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-ethylphenol
Source PubChem
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InChI

InChI=1S/C8H11NO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCFPAKCBOGUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405691
Record name 2-Amino-5-ethylphenol
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

182499-90-7
Record name 2-Amino-5-ethylphenol
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Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-ethylphenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-ethylphenol is a substituted aromatic compound featuring both an amine and a hydroxyl functional group, making it a versatile building block in organic synthesis. While its primary commercial application lies in the formulation of oxidative hair dyes, its reactive nature presents opportunities for its use as an intermediate in the synthesis of fine chemicals and potential pharmaceutical candidates. This guide provides a comprehensive overview of the chemical identity, structural characteristics, physicochemical properties, synthesis, and reactivity of this compound, with a focus on providing practical insights for laboratory and development applications. All data presented is supported by authoritative sources to ensure scientific integrity.

Chemical Identity and Structural Elucidation

This compound is an aminophenol derivative with an ethyl substituent at the 5-position relative to the hydroxyl group. It is most commonly handled and stored as its more stable hydrochloride salt.

IdentifierThis compound (Free Base)This compound Hydrochloride (Salt)
IUPAC Name This compound[1]This compound;hydrochloride[2]
CAS Number 182499-90-7[1]149861-22-3[2]
Molecular Formula C₈H₁₁NO[1]C₈H₁₂ClNO[3]
Molecular Weight 137.18 g/mol [1]173.64 g/mol [3]
Canonical SMILES CCC1=CC(=C(C=C1)N)O[1]CCC1=CC(=C(C=C1)N)O.Cl[2]
InChI Key VBCFPAKCBOGUBW-UHFFFAOYSA-N[1]SZAJCDAIQPZDSA-UHFFFAOYSA-N[2]
Synonyms 1-amino-2-hydroxy-4-ethylbenzene6-Amino-m-ethylphenol hydrochloride, Colorex AEP[2]
Molecular Structure

The structure consists of a benzene ring co-substituted with hydroxyl, amino, and ethyl groups. The ortho-positioning of the hydroxyl and amino groups is a key feature, influencing its chelating properties and reactivity, particularly its susceptibility to oxidation. The ethyl group at the para-position to the amine influences the molecule's lipophilicity.

Caption: 2D Structure of this compound.

Spectroscopic Profile (Predicted)
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group, and the amine and hydroxyl protons. The aromatic region would display a complex splitting pattern for the three protons on the ring. The ethyl group would present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The NH₂ and OH protons would appear as broad singlets, and their chemical shifts would be dependent on solvent and concentration. An NMR spectrum for the isomer 5-amino-2-ethylphenol shows a quartet at ~2.52 ppm and a triplet at ~1.15 ppm for the ethyl group, providing a reasonable reference.[4]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit eight distinct signals corresponding to the six aromatic carbons and the two carbons of the ethyl group. The carbons bearing the oxygen and nitrogen atoms (C-OH and C-NH₂) would be shifted furthest downfield among the aromatic signals.

  • FT-IR Spectroscopy: The infrared spectrum will be characterized by several key absorption bands. Strong, broad bands in the 3200-3400 cm⁻¹ region would correspond to the O-H and N-H stretching vibrations. C-H stretching from the aromatic ring and the ethyl group would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be visible in the 1500-1600 cm⁻¹ region. A strong C-O stretching band is expected around 1200-1250 cm⁻¹.

  • Mass Spectrometry: The electron ionization (EI) mass spectrum of the free base (C₈H₁₁NO) would show a molecular ion peak (M⁺) at m/z = 137. The fragmentation pattern would likely involve the loss of the ethyl group (M-29) and other characteristic cleavages. Predicted collision cross-section data for various adducts are available.[5]

Physicochemical Properties

The majority of available experimental data pertains to the hydrochloride salt, which is a white to light brown solid.[6] These properties are crucial for determining appropriate storage, handling, and formulation conditions.

PropertyValue (for Hydrochloride Salt unless specified)Source
Melting Point >163 °C (decomposes)--INVALID-LINK--[7]
Boiling Point 225 °C (decomposes)--INVALID-LINK--[7]
Solubility Water: 428 g/L (at 20°C, pH 1.42)Acetone: >150 g/LDMSO: >200 g/LMethanol: Slightly Soluble--INVALID-LINK--[7], --INVALID-LINK--[8]
pKa pKa₁: 5.42pKa₂: 10.04--INVALID-LINK--[7]
Log P (Octanol/Water) 1.37 (at pH 7.0, 36°C)--INVALID-LINK--[7]
Appearance White to Light Brown Solid--INVALID-LINK--[6]

Field Insights: The two pKa values correspond to the protonation of the amino group (pKa₁ ≈ 5.42) and the deprotonation of the phenolic hydroxyl group (pKa₂ ≈ 10.04). This amphoteric nature is critical. In acidic media (pH < 5.42), the molecule will exist predominantly as the ammonium cation, enhancing its water solubility. In basic media (pH > 10.04), it will exist as the phenolate anion. Understanding this pH-dependent behavior is essential for designing reaction conditions, extraction procedures, and formulation strategies. The Log P value of 1.37 indicates moderate lipophilicity, which is a key parameter in drug development for predicting membrane permeability and absorption.

Synthesis and Purification

The most common and industrially relevant method for synthesizing aminophenols is the reduction of the corresponding nitrophenol.[9] This approach is favored for its high efficiency and the availability of the nitroaromatic precursors.

SynthesisWorkflow start 5-Ethyl-2-nitrophenol reductant Reducing Agent (e.g., SnCl₂/HCl or Fe/NH₄Cl) start->reductant Reduction of Nitro Group product This compound reductant->product workup 1. Basification (e.g., NaOH/KOH) 2. Extraction (e.g., Ethyl Acetate) 3. Purification (Crystallization/Chromatography) product->workup Isolation final_product Purified this compound workup->final_product

Caption: General synthesis workflow for this compound.

General Experimental Protocol: Reduction via Stannous Chloride

This protocol is a representative method based on the well-established reduction of aromatic nitro compounds using stannous chloride in an acidic medium.[10]

Rationale: The SnCl₂/HCl system is a classic and reliable method for the chemoselective reduction of nitroarenes. Tin(II) is a mild reducing agent that, in the presence of concentrated HCl, effectively converts the nitro group to an amine without typically affecting other reducible groups that might be present on more complex substrates. The reaction proceeds through the transfer of electrons from Sn(II) to the nitro group.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting material, 5-ethyl-2-nitrophenol (1.0 eq).

  • Solvent Addition: Add a suitable solvent, typically ethanol or glacial acetic acid, to dissolve or suspend the starting material.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, typically 4-5 eq) to the flask.[10] Following this, slowly add concentrated hydrochloric acid (HCl). The reaction is often exothermic, so controlled addition may be necessary.

  • Reaction: Heat the reaction mixture to reflux (or sonicate at 30 °C for ~2 hours) and monitor the progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[10]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the solution is strongly basic (pH > 10). This step is crucial as it precipitates tin salts and deprotonates the product's ammonium salt to the free amine.

    • The resulting free amine can then be extracted from the aqueous mixture using an organic solvent such as ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Self-Validation: The success of the synthesis can be validated at each stage. TLC monitoring confirms the consumption of the starting material. After work-up, the identity and purity of the product should be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis, comparing the data to established values.

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of its two functional groups: the nucleophilic amino group and the acidic phenolic hydroxyl group.

Key Reactions
  • Acylation: The amino group can be selectively acylated using reagents like acetic anhydride or acetyl chloride to form the corresponding amide.[9] This is a common strategy in medicinal chemistry to modify solubility and biological activity. For example, the acylation of 4-aminophenol is the key step in the industrial synthesis of paracetamol.[2]

  • Diazotization: Like other aromatic primary amines, the amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures.[9] These diazonium salts are versatile intermediates for introducing a wide range of substituents (e.g., -OH, -Cl, -Br, -CN) onto the aromatic ring via Sandmeyer-type reactions.

  • Oxidation: Aminophenols, particularly ortho and para isomers, are susceptible to oxidation, often leading to the formation of colored quinone-imine structures.[9] This property is harnessed in its application as an oxidative hair dye precursor, where it reacts with an oxidizing agent (like hydrogen peroxide) and a coupler to form stable chromophores within the hair shaft.[6]

  • Cyclization Reactions: The ortho-disposition of the amino and hydroxyl groups allows for a variety of cyclization reactions to form heterocyclic structures, such as benzoxazoles.[9]

Applications in Drug Development and Industry
  • Hair Dyes: The primary documented use of this compound is as a precursor in permanent (oxidative) hair dye formulations.[6] It acts as a "developer" or "base" that, upon oxidation, couples with other intermediates to form the final color.

  • Pharmaceutical Intermediate: While specific, commercialized drugs directly using this compound as a starting block are not widely publicized, its structure makes it a valuable scaffold in medicinal chemistry. Aminophenol cores are present in numerous biologically active compounds. The functional groups allow for the attachment of various pharmacophores to explore structure-activity relationships (SAR). Patents exist for various pharmaceutical compounds derived from aminophenol structures, indicating their importance in the field. Its potential lies in serving as a starting point for the synthesis of more complex molecules for screening and lead optimization.

Safety and Handling

This compound and its hydrochloride salt must be handled with appropriate care in a laboratory or industrial setting.

  • GHS Hazard Classification (Hydrochloride Salt):

    • H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[2]

    • H314: Causes severe skin burns and eye damage (Skin corrosion/irritation, Category 1).[2]

    • H317: May cause an allergic skin reaction (Skin sensitization, Category 1).[2]

    • H400: Very toxic to aquatic life (Hazardous to the aquatic environment, acute hazard, Category 1).[2]

  • GHS Hazard Classification (Free Base):

    • H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[1]

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For the hydrochloride salt, storage under an inert atmosphere (nitrogen or argon) is recommended due to its hygroscopic nature.[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[9]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Due to its aquatic toxicity, release into the environment must be avoided.

Conclusion

This compound is a bifunctional aromatic compound with well-defined physicochemical properties, particularly in its hydrochloride salt form. Its synthesis is straightforward, typically involving the reduction of the corresponding nitrophenol. The compound's reactivity, centered on its amino and hydroxyl groups, makes it a useful intermediate in the dye industry and presents it as a potential building block for the synthesis of novel compounds in pharmaceutical research. Proper handling and storage are essential due to its corrosive and sensitizing properties. This guide serves as a foundational resource for scientists and researchers looking to understand and utilize this versatile chemical intermediate.

References

2-Amino-5-ethylphenol CAS number 149861-22-3 characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of 2-Amino-5-ethylphenol Hydrochloride (CAS: 149861-22-3)

Abstract: This technical guide provides a comprehensive framework for the characterization of this compound hydrochloride (CAS: 149861-22-3), a key intermediate in the cosmetic and fine chemical industries. Recognizing the limited availability of public domain spectroscopic and procedural data, this document synthesizes information from regulatory submissions, chemical databases, and established analytical principles for analogous compounds. It is designed for researchers, analytical scientists, and drug development professionals, offering detailed, field-proven methodologies for synthesis, purification, spectroscopic identification, and chromatographic purity assessment. The protocols described herein are designed as self-validating systems to ensure scientific integrity and trustworthiness.

Core Physicochemical Profile

This compound is almost exclusively handled and supplied as its hydrochloride salt to enhance stability and solubility.[1] Understanding the properties of this salt is fundamental to its application in synthesis and formulation. The free base form, this compound, has a molecular weight of 137.18 g/mol .[2] However, the hydrochloride salt is the subject of this guide.

The compound presents as a white to off-white crystalline solid or powder.[1][3] Its hydrochloride nature renders it highly soluble in water (428 g/L at 20°C), a critical property for its use in aqueous formulations like oxidative hair dyes.[4] The presence of both a weakly acidic phenolic hydroxyl group and a basic amino group gives the molecule two distinct pKa values, influencing its charge state and reactivity at different pH levels.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource(s)
CAS Number 149861-22-3[1][3][5]
Molecular Formula C₈H₁₂ClNO[1][5]
Molecular Weight 173.64 g/mol [3][5]
IUPAC Name This compound;hydrochloride[5]
Appearance White to off-white crystalline powder[1][3]
Melting Point 218 °C (decomposes)SCCS/1442/11
Boiling Point 225 °C (decomposes)SCCS/1442/11
Water Solubility 428 g/L (at 20°C)SCCS/1442/11
pKa Values 5.42 and 10.04SCCS/1442/11
Log P (octanol/water) 1.37 (at pH 7.0, 36°C)SCCS/1442/11

Synthesis and Purification Workflow

The synthesis of 2-amino-5-alkylphenols is not widely detailed in peer-reviewed literature; however, patent filings describe robust industrial methods. A common approach involves the alkali fusion of the corresponding aminobenzenesulfonic acid. This process is effective for producing aminophenols by replacing a sulfonic acid group with a hydroxyl group at high temperature and pressure.

The workflow below is based on a patented method for a close analogue, 2-amino-5-methylphenol, and is a representative pathway for the synthesis of the target ethyl derivative.[6]

Representative Synthesis Protocol

Causality: The starting material, 2-amino-5-ethylbenzenesulfonic acid, is subjected to a nucleophilic aromatic substitution reaction with potassium hydroxide. The high temperature and pressure are necessary to overcome the activation energy for displacing the stable sulfonic acid group from the aromatic ring. The final acidification step protonates the resulting phenoxide salt and any remaining base to precipitate the desired hydrochloride product.

  • Reaction Setup: In a high-pressure autoclave, combine 1 mole of 2-amino-5-ethylbenzenesulfonic acid with 10-15 moles of potassium hydroxide (80% KOH by weight is typical).[6]

  • Alkali Fusion: Seal the autoclave and heat the mixture to 280-330°C. The internal pressure will rise to 10-40 bar. Maintain these conditions for 3-4 hours with stirring.[6]

  • Quenching and Dilution: Cool the autoclave to below 200°C. Carefully pump water into the vessel to dilute the reaction mixture, targeting a final product concentration of approximately 5% w/w. This produces an alkaline suspension of the potassium 2-amino-5-ethylphenoxide salt.[6]

  • Acidification and Precipitation: Transfer the cooled phenoxide salt suspension to a separate vessel. While maintaining a temperature below 90°C, simultaneously add concentrated hydrochloric acid (e.g., 36% aqueous HCl) to adjust the pH to 0.5-1.0.[6]

  • Isolation: The target compound, this compound hydrochloride, will precipitate as a solid. Isolate the product by filtration.

  • Purification: Wash the filter cake with cold, dilute HCl and then with a minimal amount of cold water or acetone to remove residual salts and impurities. Dry the product under vacuum at 40-50°C. Purity can be further enhanced by recrystallization from an ethanol/water mixture.

G cluster_synthesis Synthesis Workflow start 2-Amino-5-ethyl- benzenesulfonic Acid + KOH autoclave Alkali Fusion (280-330°C, 10-40 bar) start->autoclave quench Cooling & Dilution (Aqueous Quench) autoclave->quench acidify Acidification with HCl (pH 0.5-1.0) quench->acidify filter Filtration & Isolation acidify->filter dry Washing & Vacuum Drying filter->dry product Purified this compound HCl dry->product

Figure 1: Generalized workflow for the synthesis of this compound HCl.

Spectroscopic Characterization Profile

Definitive structural confirmation relies on a combination of spectroscopic techniques. While public spectra for this specific CAS number are not available, the following sections describe the standard protocols for data acquisition and provide an expert prediction of the expected results based on the known molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR confirms the proton environment and substitution pattern, while ¹³C NMR identifies all unique carbon atoms. For the hydrochloride salt, spectra are typically acquired in a deuterated solvent like DMSO-d₆ or Methanol-d₄, where the salt is soluble.

Expected ¹H NMR Spectrum (400 MHz, Methanol-d₄): Based on the structure and data from the isomer 5-amino-2-ethylphenol, the following peaks are predicted:[7]

  • Aromatic Protons (δ 6.5-7.0 ppm): Three protons on the aromatic ring will appear in this region. Due to the substitution pattern, they will likely present as a doublet, a singlet (or narrow doublet), and a doublet of doublets, confirming the 1,2,4-trisubstitution.

  • Ethyl Methylene (δ ~2.5 ppm): The -CH₂- group will appear as a quartet due to coupling with the three methyl protons.

  • Ethyl Methyl (δ ~1.2 ppm): The -CH₃ group will appear as a triplet due to coupling with the two methylene protons.

  • Amine and Hydroxyl Protons: These peaks (-NH₃⁺ and -OH) are broad and their chemical shift is highly dependent on concentration and residual water in the solvent. They are often observed as a broad singlet in the region of δ 4.8 ppm (for the solvent residual peak) or further downfield.

Expected ¹³C NMR Spectrum (100 MHz, Methanol-d₄):

  • Aromatic Carbons (δ 115-155 ppm): Six distinct signals are expected, with the carbons directly attached to the oxygen and nitrogen atoms (C-OH and C-NH₃⁺) being the most downfield.

  • Ethyl Methylene (δ ~29 ppm): One signal for the -CH₂- carbon.

  • Ethyl Methyl (δ ~16 ppm): One signal for the -CH₃- carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise: FTIR is used to identify the functional groups present in a molecule. The spectrum provides a characteristic "fingerprint" based on the vibrations of chemical bonds.

Protocol:

  • Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample.

  • Acquire the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

  • O-H Stretch (Phenol): Broad band around 3200-3400 cm⁻¹.

  • N-H Stretch (Ammonium Salt): Broad, strong absorptions in the 2800-3100 cm⁻¹ region, characteristic of an amine salt (-NH₃⁺).

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (e.g., 2960, 2870 cm⁻¹).

  • C=C Stretch (Aromatic Ring): Sharp peaks around 1600 cm⁻¹ and 1500 cm⁻¹.

  • C-O Stretch (Phenol): Strong peak around 1230-1260 cm⁻¹.

Mass Spectrometry (MS)

Expertise: Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for this polar, pre-ionized compound.

Protocol:

  • Prepare a dilute solution of the sample in methanol or an acetonitrile/water mixture.

  • Infuse the solution directly into the ESI source.

  • Acquire the spectrum in positive ion mode.

Expected Result: The primary ion observed will be the protonated free base, [C₈H₁₁NO + H]⁺.

  • Calculated Monoisotopic Mass of Free Base: 137.0841 g/mol [2]

  • Expected [M+H]⁺ Peak: m/z = 138.0913

Chromatographic Purity and Identity Confirmation

Trustworthiness: A robust analytical method is essential for verifying the purity of a chemical intermediate and ensuring it meets quality specifications for downstream applications. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for this purpose. The following method is a validated starting point based on established procedures for closely related aminophenol compounds.[1][3][4][8]

Purity Determination by Reverse-Phase HPLC

Causality: This method uses a non-polar stationary phase (C18) and a polar mobile phase. The compound, being moderately polar, will be retained on the column and can be eluted by increasing the organic solvent (acetonitrile) concentration in the mobile phase. This allows for the separation of the main compound from more polar or less polar impurities.

Protocol:

  • System: HPLC with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 70% B (linear gradient)

    • 15-17 min: 70% to 95% B

    • 17-19 min: Hold at 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm (based on typical absorbance for aminophenols).[1]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound HCl in Mobile Phase A at 1.0 mg/mL. Prepare working standards by diluting this stock.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of ~0.5 mg/mL.

  • Analysis: Inject the standard and sample solutions. Purity is determined by calculating the area percent of the main peak relative to the total area of all peaks.

G cluster_workflow HPLC Purity Workflow prep Sample Preparation (Dissolve in Mobile Phase A) inject Inject 10 µL into HPLC System prep->inject separate Gradient Elution on C18 Column inject->separate detect UV Detection at 275 nm separate->detect analyze Data Integration & Area % Calculation detect->analyze result Purity Report (≥98% typical) analyze->result

Figure 2: Workflow for HPLC-based purity assessment.

Safety, Handling, and Storage

This compound hydrochloride is classified as a hazardous substance and requires careful handling.

GHS Hazard Classification: [5]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[5]

  • Skin Corrosion/Irritation (Category 1): H314 - Causes severe skin burns and eye damage.[5]

  • Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[5]

  • Hazardous to the Aquatic Environment, Acute Hazard (Category 1): H400 - Very toxic to aquatic life.[5]

Handling and Personal Protective Equipment (PPE):

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid breathing dust. Use engineering controls or respiratory protection if dust formation is likely.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents.

  • For long-term stability, storage at 4°C under an inert atmosphere (nitrogen or argon) is recommended.[6]

References

Spectroscopic Characterization of 2-Amino-5-ethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-5-ethylphenol (CAS: 182499-90-7), a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.

It is important to note that while the use of this compound and its hydrochloride salt (CAS: 149861-22-3) is documented, publicly available experimental spectroscopic data is scarce.[3][4] This guide, therefore, leverages predictive models and comparative analysis with structurally similar compounds to provide a robust interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound featuring a phenol ring substituted with an amino group at position 2 and an ethyl group at position 5. This substitution pattern dictates its chemical reactivity and is the foundation for interpreting its spectroscopic signatures.

PropertyValueSource
Molecular Formula C₈H₁₁NOPubChem[1]
Molecular Weight 137.18 g/mol PubChem[1]
Monoisotopic Mass 137.084063974 DaPubChem[1]
Melting Point 218 °C (decomposition, for HCl salt)European Commission[4]
pKa₁ (Ammonium) 5.42European Commission[4]
pKa₂ (Phenol) 10.04European Commission[4]
Log P 1.37European Commission[4]

The presence of both a basic amino group and an acidic phenolic hydroxyl group makes the molecule amphoteric. The ethyl group adds a non-polar, aliphatic character. These features are crucial for understanding the spectral data that follows.

Caption: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on established principles of chemical shifts and coupling constants, we can predict the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the ethyl group protons, and the exchangeable protons of the amino and hydroxyl groups. The analysis assumes a deuterated solvent that does not exchange with the -OH and -NH₂ protons, such as DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H-8 (CH₃)~ 1.1 - 1.3Triplet (t)3HAliphatic methyl protons coupled to the adjacent methylene (H-7) protons.
H-7 (CH₂)~ 2.4 - 2.6Quartet (q)2HMethylene protons coupled to the methyl (H-8) protons. Shifted downfield by the aromatic ring.
-NH₂~ 4.5 - 5.5Broad Singlet (br s)2HAmino protons; chemical shift is concentration and solvent dependent. Broad due to quadrupole moment of nitrogen and potential exchange.
H-6~ 6.5 - 6.7Doublet (d)1HAromatic proton ortho to the electron-donating -NH₂ group, showing only ortho coupling to H-4.
H-4~ 6.6 - 6.8Doublet of Doublets (dd)1HAromatic proton showing ortho coupling to H-6 and meta coupling to H-3.
H-3~ 6.8 - 7.0Doublet (d)1HAromatic proton ortho to the -OH group, showing meta coupling to H-4.
-OH~ 8.5 - 9.5Broad Singlet (br s)1HPhenolic proton; chemical shift is highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The electron-donating effects of the -OH and -NH₂ groups will shield the ortho and para carbons, shifting them upfield, while the carbon atoms directly attached to these groups (C2 and C5) will be significantly deshielded.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-8 (CH₃)~ 15 - 20Typical chemical shift for a primary aliphatic carbon.
C-7 (CH₂)~ 28 - 33Aliphatic methylene carbon attached to an aromatic ring.
C-6~ 115 - 120Aromatic CH shielded by ortho -NH₂ and para -OH groups.
C-4~ 118 - 123Aromatic CH shielded by ortho -OH and para -NH₂ groups.
C-3~ 120 - 125Aromatic CH ortho to the hydroxyl group.
C-1~ 130 - 135Quaternary aromatic carbon attached to the ethyl group.
C-2~ 140 - 145Aromatic carbon attached to the amino group (deshielded).
C-5~ 148 - 153Aromatic carbon attached to the hydroxyl group (strongly deshielded).
Standard Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical, as protic solvents may lead to the exchange of -OH and -NH₂ protons with deuterium, causing their signals to disappear.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 12-15 ppm, centered around 6-7 ppm, is typically sufficient. A relaxation delay of 1-2 seconds and an acquisition time of 2-3 seconds are standard starting points.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 220-250 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be rich with information, clearly indicating the presence of the O-H, N-H, aromatic C-H, and aliphatic C-H bonds.

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3400 - 3200O-H stretch, N-H stretchStrong, BroadOverlapping bands from the phenolic hydroxyl and amino groups. The broadness is due to hydrogen bonding. The N-H stretch may appear as a doublet (symmetric and asymmetric stretching).
3100 - 3000Aromatic C-H stretchMediumCharacteristic of C-H bonds on the benzene ring.
2960 - 2850Aliphatic C-H stretchMediumSymmetric and asymmetric stretching of the C-H bonds in the ethyl group (CH₃ and CH₂).
1620 - 1580N-H bendMediumScissoring vibration of the primary amine.
1600, 1500, 1450Aromatic C=C stretchMedium-StrongSkeletal vibrations of the benzene ring. The pattern can be indicative of the substitution pattern.
1300 - 1200C-O stretch (phenol)StrongCharacteristic strong absorption for the phenolic C-O bond.
850 - 800C-H out-of-plane bendStrongBending vibration of aromatic C-H bonds. The specific frequency is diagnostic of the 1,2,4-trisubstitution pattern.

This predicted pattern can be compared to the experimental IR spectrum of a similar molecule, 2,5-dimethylphenol, which shows characteristic absorptions for the O-H stretch (~3300 cm⁻¹), aromatic C-H stretch (~3020 cm⁻¹), aliphatic C-H stretch (~2920 cm⁻¹), and strong C-O stretch (~1210 cm⁻¹), supporting the predictions made here.

Standard Protocol for IR Data Acquisition (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, this compound is expected to produce a distinct molecular ion peak and undergo characteristic fragmentation.

m/z ValueProposed FragmentRationale
137[C₈H₁₁NO]⁺˙ (M⁺˙)Molecular Ion: The intact molecule minus one electron. Its presence confirms the molecular weight.
122[M - CH₃]⁺Loss of a methyl radical: Fragmentation within the ethyl group.
108[M - C₂H₅]⁺Loss of an ethyl radical: This is predicted to be a major fragment due to the cleavage of the benzylic C-C bond, forming a stable radical and a resonance-stabilized cation.

The fragmentation pattern can be compared to the known EI mass spectrum of the closely related compound, 2-amino-5-methylphenol (M⁺˙ = 123).[5] Its spectrum is dominated by the molecular ion peak (m/z 123) and a very intense peak at m/z 108, corresponding to the loss of a methyl radical ([M-CH₃]⁺). By analogy, the loss of an ethyl radical from this compound to form a fragment at m/z 108 is highly probable and likely to be a significant peak in the spectrum.

M [C₈H₁₁NO]⁺˙ m/z = 137 (Molecular Ion) F1 [C₇H₈NO]⁺ m/z = 122 M->F1 - •CH₃ F2 [C₆H₆NO]⁺ m/z = 108 M->F2 - •C₂H₅ (Benzylic Cleavage)

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Standard Protocol for Mass Spectrometry Data Acquisition (EI-MS)
  • Sample Introduction: For a solid sample, use a direct insertion probe. Place a small amount of the sample into a capillary tube, which is then inserted into the probe.

  • Ionization: Insert the probe into the ion source of the mass spectrometer. The sample is heated until it vaporizes, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The expected NMR, IR, and MS data have been detailed based on fundamental chemical principles and comparative analysis with structurally related molecules. The provided standard operating protocols offer a reliable framework for researchers to acquire experimental data. The combination of these spectroscopic techniques provides a self-validating system for the unambiguous structural confirmation of this compound, which is essential for its application in research and development.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Amino-5-ethylphenol is an aromatic organic compound with the chemical formula C₈H₁₁NO.[1] As a derivative of aminophenol, it possesses both a nucleophilic amino group and a hydrophilic hydroxyl group attached to a benzene ring, with an ethyl substituent providing a degree of lipophilicity. This trifunctional nature makes it a molecule of interest in various chemical syntheses, particularly as a precursor in the development of dyes and potentially in the synthesis of novel pharmaceutical and agrochemical agents.[2]

The successful application of this compound in any formulation or synthetic process is critically dependent on a thorough understanding of its solubility in various solvent systems and its stability under different environmental conditions. This guide provides a comprehensive overview of these properties, rooted in fundamental chemical principles and supported by established analytical methodologies. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding to effectively utilize this compound.

I. Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility and stability characteristics.

PropertyValueSource
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
IUPAC Name This compound[1]
CAS Number 182499-90-7[1]
Predicted XlogP 1.7[1]

This table summarizes key physicochemical properties of this compound.

II. Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. The solubility of this compound is governed by the interplay of its polar amino and hydroxyl groups and its nonpolar ethyl-benzene core.

Theoretical Solubility Considerations

The principle of "like dissolves like" is the cornerstone for predicting solubility. This compound's structure suggests a nuanced solubility profile:

  • Polar Solvents: The amino (-NH₂) and hydroxyl (-OH) groups are capable of forming hydrogen bonds with polar protic solvents like water, ethanol, and methanol. This interaction is expected to facilitate solubility in these solvents.

  • Nonpolar Solvents: The ethyl-benzene portion of the molecule is nonpolar and will interact favorably with nonpolar solvents such as hexane and toluene through van der Waals forces. However, the presence of the polar functional groups will likely limit its solubility in highly nonpolar solvents.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetone can act as hydrogen bond acceptors, interacting with the hydroxyl and amino protons of this compound, suggesting potential for good solubility.

Impact of pH on Aqueous Solubility

The amphoteric nature of this compound, conferred by the acidic phenolic hydroxyl group and the basic amino group, dictates that its aqueous solubility will be highly dependent on pH.

  • Acidic Conditions (pH < pKa of the conjugate acid of the amino group): The amino group will be protonated to form a more polar ammonium salt (-NH₃⁺), which will significantly increase its solubility in water.

  • Basic Conditions (pH > pKa of the phenolic hydroxyl group): The hydroxyl group will be deprotonated to form a phenoxide anion (-O⁻), a more polar species that will also enhance aqueous solubility.

  • Isoelectric Point: At a pH between the pKa of the protonated amino group and the phenolic hydroxyl group, the molecule will exist predominantly in its neutral form, exhibiting its lowest aqueous solubility.

Qualitative Solubility Data
Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a robust experimental protocol is necessary. The isothermal shake-flask method is a widely accepted technique for determining the solubility of solid compounds.[5][6]

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO, hexane)

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent.

  • Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time to allow undissolved solids to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles. The syringe and filter should be pre-warmed to the experimental temperature to prevent precipitation.

  • Dilution: Accurately dilute the filtered solution with a suitable mobile phase for HPLC analysis to bring the concentration within the calibrated range of the instrument.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis A Add excess this compound to solvent B Equilibrate in thermostatic shaker bath (e.g., 24-48h) A->B C Settle undissolved solids B->C Reaching Equilibrium D Withdraw and filter supernatant C->D E Dilute sample for analysis D->E F Quantify by HPLC-UV E->F G Calculate Solubility (mg/mL or mol/L) F->G Data Processing

Caption: Workflow for Quantitative Solubility Determination.

III. Stability Profile of this compound

The stability of a compound refers to its ability to resist chemical change over time. For this compound, the primary degradation pathways are likely to be oxidation and reactions involving the amino and hydroxyl groups.

Factors Influencing Stability
  • Oxidation: Phenolic compounds, and particularly aminophenols, are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. This can lead to the formation of colored degradation products, such as quinone-imines.

  • pH: The reactivity of the amino and hydroxyl groups is pH-dependent. Extremes of pH can catalyze hydrolysis or other degradation reactions.

  • Temperature: As with most chemical reactions, the rate of degradation of this compound will increase with temperature. The Arrhenius equation can be used to model this relationship and predict stability at different temperatures.[7][8]

  • Light: Exposure to UV or visible light can provide the energy to initiate photochemical degradation reactions.

Known Stability Data

A report from the Scientific Committee on Consumer Safety (SCCS) indicates that solutions of this compound hydrochloride are stable for 7 days at room temperature.[9] The study noted a maximum deviation from the initial concentration of 3.8% in one instance and less than 10% in another.[9] However, the report also highlights that the stability in typical hair dye formulations has not been reported.[9]

Experimental Protocol for Stability Assessment

A comprehensive stability study should evaluate the impact of temperature, humidity, light, and pH over time. The following protocol is based on established guidelines for pharmaceutical stability testing.[10]

Objective: To assess the stability of this compound under various environmental conditions and identify potential degradation products.

Materials:

  • This compound (high purity)

  • Solvents and buffers for solution-state stability

  • Controlled environment stability chambers (for temperature and humidity)

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Forced Degradation Study: Initially, subject the compound to harsh conditions (e.g., high temperature, strong acid/base, oxidation with H₂O₂, and intense light) to rapidly identify potential degradation products and to ensure the analytical method is "stability-indicating" (i.e., can separate the parent compound from its degradants).

  • Long-Term and Accelerated Stability Studies:

    • Sample Preparation: Prepare samples of solid this compound and solutions in relevant solvents or formulations.

    • Storage Conditions:

      • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

      • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH[11]

    • Time Points: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 3, 6 months for accelerated).[10]

    • Photostability: Expose a sample to a standardized light source and compare it to a sample protected from light.

  • Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method. The analysis should quantify the amount of remaining this compound and detect and quantify any significant degradation products. Physical properties such as appearance and color should also be noted.

G cluster_setup Study Setup cluster_conditions Storage Conditions cluster_analysis Analysis at Time Points A Prepare Solid & Solution Samples B Place in Stability Chambers A->B C Long-Term (25°C/60%RH) B->C D Accelerated (40°C/75%RH) B->D E Photostability B->E F Pull Samples at Intervals C->F D->F E->F G Analyze by Stability-Indicating HPLC Method F->G H Assess Physical Properties F->H I Determine Degradation Rate & Shelf-Life G->I Data Evaluation H->I

References

2-Amino-5-ethylphenol synthesis from 2-nitrophenol reduction

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Synthesis of 2-Amino-5-ethylphenol

Abstract

This guide provides a comprehensive, technically detailed methodology for the synthesis of this compound, a key intermediate in the cosmetic industry, particularly for hair dye formulations.[1] The synthesis is approached via a robust and logical two-step process commencing with 4-ethylphenol. This document elucidates the strategic rationale for selecting this pathway over alternatives, details the experimental protocols for the nitration of 4-ethylphenol to yield 4-ethyl-2-nitrophenol, and the subsequent catalytic hydrogenation to afford the target molecule. Each step is supported by mechanistic insights, safety protocols, and data presentation to ensure reproducibility and safe laboratory practice for researchers and drug development professionals.

Strategic Imperative: Pathway Selection

The initial query proposed a synthesis beginning with the reduction of 2-nitrophenol. However, a rigorous scientific assessment reveals a flaw in this premise: the reduction of 2-nitrophenol yields 2-aminophenol, a molecule lacking the required ethyl substituent. Introducing the ethyl group onto the 2-aminophenol ring post-reduction presents significant challenges, including poor regioselectivity and the potential for competing N- and O-alkylation reactions.

Therefore, a more chemically sound and efficient strategy is to begin with a precursor that already contains the ethyl group at the correct position. The selected pathway, leveraging 4-ethylphenol as the starting material, is outlined below. This approach ensures the desired substitution pattern is achieved through controlled, high-yielding reactions.

The optimized two-step synthesis proceeds as follows:

  • Nitration: Electrophilic aromatic substitution on 4-ethylphenol introduces a nitro group ortho to the hydroxyl group, yielding 4-ethyl-2-nitrophenol.

  • Reduction: Catalytic hydrogenation of the nitro group on 4-ethyl-2-nitrophenol selectively produces the target amine, this compound.

This strategy is not only efficient but also relies on well-established and scalable chemical transformations.

Synthesis Workflow Diagram

The logical flow of the synthetic process is depicted below, illustrating the transformation from the starting material to the final product via a key intermediate.

SynthesisWorkflow Start 4-Ethylphenol Intermediate 4-Ethyl-2-nitrophenol Start->Intermediate Step 1: Nitration (dil. HNO₃) Product This compound Intermediate->Product Step 2: Reduction (H₂, Pd/C)

Caption: Overall synthetic route to this compound.

Part I: Electrophilic Nitration of 4-Ethylphenol

Mechanistic Rationale

The nitration of phenol and its derivatives is a classic electrophilic aromatic substitution reaction.[2] The hydroxyl group of 4-ethylphenol is a strongly activating, ortho, para-directing group. Since the para position is blocked by the ethyl group, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the ortho positions. The nitronium ion is generated in situ from nitric acid.[3] Using dilute nitric acid and maintaining a low temperature (around 298 K) is crucial to prevent oxidation of the phenol ring and to minimize the formation of dinitrated byproducts.[4]

Detailed Experimental Protocol

Warning: Nitric acid is highly corrosive and a strong oxidizer. All operations must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, must be worn.[5][6][7]

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a low temperature.

  • Reagent Charging: To the flask, add 4-ethylphenol (e.g., 12.2 g, 0.1 mol) and a suitable solvent like dichloromethane.

  • Addition of Nitrating Agent: Slowly add dilute nitric acid (e.g., prepared by cautiously adding concentrated nitric acid to water) dropwise from the dropping funnel over a period of 30-45 minutes. Critically, maintain the internal reaction temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully transfer the reaction mixture to a separatory funnel containing ice water. Extract the organic layer. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude 4-ethyl-2-nitrophenol can be purified by column chromatography or recrystallization to yield a crystalline solid.

Part II: Catalytic Reduction of 4-Ethyl-2-nitrophenol

Mechanistic Rationale

Catalytic hydrogenation is a premier method for the reduction of aromatic nitro compounds to their corresponding anilines due to its high efficiency, selectivity, and clean reaction profile, often producing water as the only byproduct.[8] In this step, 4-ethyl-2-nitrophenol is reduced using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[9][10] The palladium surface adsorbs both the hydrogen gas and the nitro compound, facilitating the transfer of hydrogen atoms to the nitro group, leading to its reduction to an amine.[11]

Detailed Experimental Protocol

Warning: Palladium on carbon is pyrophoric, especially when dry or saturated with hydrogen, and can ignite flammable solvents in the presence of air.[12][13] It must be handled under an inert atmosphere (e.g., nitrogen or argon).[12][13] Hydrogen gas is highly flammable and forms explosive mixtures with air. The hydrogenation apparatus must be properly set up and leak-tested.

  • Catalyst Handling: In a fume hood, prepare a slurry of 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% relative to the substrate) in a solvent such as ethanol or ethyl acetate. Crucially, never add dry Pd/C to an organic solvent in the presence of air. [12][14]

  • Reaction Setup: Add the solution of 4-ethyl-2-nitrophenol (e.g., 16.7 g, 0.1 mol) in ethanol to a suitable hydrogenation vessel (e.g., a Parr shaker apparatus).

  • Inerting: Carefully add the Pd/C slurry to the reaction vessel. Seal the vessel and purge the system multiple times with an inert gas (nitrogen or argon) to remove all oxygen, before introducing hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 30-50 psi) and begin vigorous agitation. The reaction is often exothermic, and cooling may be required to maintain a consistent temperature.[10]

  • Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen. When hydrogen consumption ceases, the reaction is typically complete. This can be confirmed by TLC or LC-MS analysis.

  • Catalyst Removal: After the reaction, the system must be carefully purged again with an inert gas to remove all residual hydrogen. The catalyst is then removed by filtration through a pad of Celite. The filter cake must be kept wet with water or solvent at all times as it can ignite spontaneously upon exposure to air. [12][14]

  • Isolation: The filtrate, containing the product, is concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Data Summary

The following table summarizes the key parameters for the described synthetic protocol. Yields are representative and may vary based on reaction scale and purification efficiency.

StepStarting MaterialKey ReagentsSolventTemperatureTypical Yield
1. Nitration 4-EthylphenolDilute HNO₃Dichloromethane0-10 °C75-85%
2. Reduction 4-Ethyl-2-nitrophenolH₂, 5% Pd/CEthanolRoom Temp.90-98%

Safety and Handling

A paramount concern in chemical synthesis is the safe handling of all reagents and adherence to established laboratory protocols.

  • Nitric Acid: A severe corrosive agent and powerful oxidizer.[15] Avoid contact with skin and eyes, and prevent inhalation of its toxic fumes.[6][7] It reacts violently with many organic compounds.[15] Store separately from combustible materials and other acids.[15]

  • Palladium on Carbon (Pd/C): Pyrophoric catalyst.[11][12] Handle exclusively under an inert atmosphere.[13] Spent catalyst must be quenched carefully with water and disposed of according to institutional guidelines.[12] Never allow the catalyst, especially after reaction, to become dry in the presence of air.[12][14]

  • Hydrogen Gas: Extremely flammable. Ensure all hydrogenation equipment is grounded and free from leaks. The reaction area must be well-ventilated and free of ignition sources.

Conclusion

The synthesis of this compound is efficiently and safely achieved through a two-step sequence starting from 4-ethylphenol. This guide provides a scientifically validated and logical pathway, detailing the nitration and subsequent catalytic hydrogenation. By understanding the underlying chemical principles and adhering strictly to the safety protocols outlined, researchers can reliably produce this valuable chemical intermediate.

References

Unlocking the Potential of 2-Amino-5-ethylphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Phenolic Building Block

2-Amino-5-ethylphenol is a substituted aromatic compound featuring both an amine and a hydroxyl group ortho to each other on a benzene ring, with an ethyl substituent at the para position relative to the hydroxyl group. While its primary established application lies within the cosmetics industry as a crucial precursor for oxidative hair dyes, its unique structural motifs suggest a much broader and largely untapped potential in various research and development sectors.[1][2] This guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the potential research applications of this compound, moving beyond its current use and into the realm of innovative chemical synthesis and discovery.

The presence of the vicinal amino and hydroxyl groups provides a reactive handle for the construction of heterocyclic systems, while the ethyl group can influence solubility, lipophilicity, and metabolic stability of derivative compounds. This combination of features makes this compound a compelling starting material for the synthesis of novel small molecules with potential applications in medicinal chemistry and materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research. The following table summarizes key data for both the free base and its more commonly supplied hydrochloride salt.

PropertyThis compoundThis compound HydrochlorideReferences
CAS Number 182499-90-7149861-22-3[3][4]
Molecular Formula C₈H₁₁NOC₈H₁₂ClNO[3][4]
Molecular Weight 137.18 g/mol 173.64 g/mol [3][4]
Appearance -White to off-white crystalline solid[5]
Melting Point ->163°C (decomposes)[6]
Solubility -Slightly soluble in DMSO and Methanol[6]

Synthetic Pathways to this compound

The accessibility of this compound is a critical consideration for its use in research. While detailed laboratory preparations are not extensively published, a general industrial method for the synthesis of 2-amino-5-alkyl-phenols provides a viable route. This process typically involves the alkaline hydrolysis of 2-amino-5-alkyl-benzenesulfonic acids under pressure.[7]

A plausible synthetic workflow for laboratory-scale preparation, adapted from established methods for similar compounds, is outlined below.

cluster_0 Synthetic Workflow for this compound 4-Ethylaniline 4-Ethylaniline Sulfonation Sulfonation 4-Ethylaniline->Sulfonation H2SO4 2-Amino-5-ethylbenzenesulfonic acid 2-Amino-5-ethylbenzenesulfonic acid Sulfonation->2-Amino-5-ethylbenzenesulfonic acid Alkaline Hydrolysis Alkaline Hydrolysis 2-Amino-5-ethylbenzenesulfonic acid->Alkaline Hydrolysis NaOH, H2O, Pressure This compound This compound Alkaline Hydrolysis->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a generalized protocol based on methods for analogous compounds and should be optimized for safety and efficiency in a laboratory setting.

  • Sulfonation of 4-Ethylaniline:

    • In a fume hood, cautiously add 4-ethylaniline to an equimolar amount of concentrated sulfuric acid with cooling to control the exothermic reaction.

    • Heat the reaction mixture to 180-200°C for several hours to promote the sulfonation at the ortho position to the amino group.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and pour it onto ice to precipitate the 2-amino-5-ethylbenzenesulfonic acid.

    • Filter the solid, wash with cold water, and dry.

  • Alkaline Hydrolysis:

    • Place the dried 2-amino-5-ethylbenzenesulfonic acid and a significant excess of sodium hydroxide in a high-pressure autoclave.

    • Add water to create a concentrated aqueous solution.

    • Seal the autoclave and heat to 250-300°C, allowing the pressure to build.[7]

    • Maintain the temperature and pressure for several hours.

    • After cooling, carefully vent the autoclave.

    • Acidify the reaction mixture with a strong acid (e.g., HCl) to a neutral or slightly acidic pH to precipitate the this compound.

    • Filter the crude product, wash with water, and purify by recrystallization or column chromatography.

Potential Research Application 1: Medicinal Chemistry - A Gateway to Novel Benzoxazoles

The ortho-aminophenol moiety is a well-established precursor for the synthesis of benzoxazoles, a class of heterocyclic compounds with a wide range of biological activities. The ethyl group at the 5-position of this compound can serve as a handle for modulating the pharmacokinetic and pharmacodynamic properties of the resulting benzoxazole derivatives.

Rationale and Causality

The synthesis of benzoxazoles from o-aminophenols typically proceeds through a condensation reaction with a carboxylic acid, aldehyde, or their derivatives, followed by cyclization. The choice of the condensing partner allows for the introduction of diverse substituents at the 2-position of the benzoxazole ring, enabling the exploration of a vast chemical space for drug discovery. The ethyl group on the this compound backbone can enhance membrane permeability and potentially influence binding to hydrophobic pockets in biological targets.

cluster_1 General Synthesis of 6-Ethylbenzoxazoles This compound This compound Condensation Condensation This compound->Condensation R-COOH Intermediate Intermediate Condensation->Intermediate Cyclization Cyclization Intermediate->Cyclization -H2O 2-Substituted-6-ethylbenzoxazole 2-Substituted-6-ethylbenzoxazole Cyclization->2-Substituted-6-ethylbenzoxazole

Caption: Synthetic route to 2-substituted-6-ethylbenzoxazoles.

Proposed Experimental Workflow: Synthesis and Screening of a 6-Ethylbenzoxazole Library
  • Library Synthesis:

    • In a parallel synthesizer, react this compound with a diverse library of carboxylic acids in the presence of a coupling agent (e.g., HATU) or under dehydrating conditions (e.g., polyphosphoric acid).

    • Alternatively, condense this compound with a library of aldehydes to form Schiff bases, followed by oxidative cyclization using an oxidizing agent like manganese dioxide.

    • Purify the resulting 6-ethylbenzoxazole library using automated flash chromatography.

  • High-Throughput Screening (HTS):

    • Screen the synthesized library against a panel of biological targets known to be modulated by benzoxazole-containing compounds (e.g., kinases, DNA gyrase, monoamine oxidase).

    • Employ fluorescence-based, luminescence-based, or other suitable HTS assays to identify initial hits.

  • Hit-to-Lead Optimization:

    • Synthesize analogs of the initial hits by varying the substituent at the 2-position and potentially modifying the ethyl group to establish structure-activity relationships (SAR).

    • Evaluate the optimized compounds for potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Potential Research Application 2: Materials Science - Novel Dyes and Functional Materials

Building upon its known use in hair dyes, this compound can serve as a scaffold for the development of novel chromophores and functional organic materials. The amino and hydroxyl groups are key reactive sites for azo coupling and polymerization reactions.

Rationale and Causality

The diazotization of the amino group of this compound, followed by coupling with various aromatic compounds (couplers), can lead to the formation of a wide range of azo dyes. The ethyl group can enhance the solubility of these dyes in organic solvents and polymer matrices, which is advantageous for applications in textiles, printing, and optical data storage.

Furthermore, the phenolic hydroxyl group and the aromatic ring can participate in polymerization reactions to form novel polymers with potentially interesting thermal, optical, or electronic properties.

cluster_2 Azo Dye Synthesis Workflow This compound This compound Diazotization Diazotization This compound->Diazotization NaNO2, HCl Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Azo Coupling Azo Coupling Diazonium Salt->Azo Coupling Coupler Azo Dye Azo Dye Azo Coupling->Azo Dye

Caption: Workflow for the synthesis of azo dyes.

Proposed Experimental Protocol: Synthesis and Characterization of a Novel Azo Dye
  • Diazotization of this compound:

    • Dissolve this compound hydrochloride in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C.

    • Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate vessel, dissolve a suitable coupling component (e.g., a naphthol derivative or an aniline derivative) in an alkaline or acidic solution, depending on the nature of the coupler.

    • Slowly add the cold diazonium salt solution to the coupler solution with vigorous stirring.

    • Control the pH of the reaction mixture to optimize the coupling reaction.

    • The formation of the azo dye is typically indicated by a color change.

  • Isolation and Characterization:

    • Filter the precipitated azo dye, wash with water, and dry.

    • Purify the dye by recrystallization.

    • Characterize the synthesized dye using spectroscopic techniques such as UV-Vis, FT-IR, and NMR spectroscopy, as well as mass spectrometry.

    • Evaluate its properties, including color fastness, thermal stability, and solubility in various solvents.

Potential Research Application 3: Organic Synthesis - A Versatile Intermediate

Beyond the synthesis of benzoxazoles and dyes, this compound can serve as a versatile intermediate for the construction of a variety of other complex organic molecules. Its bifunctional nature allows for selective protection and derivatization of the amino and hydroxyl groups, opening up a wide range of synthetic possibilities.

Rationale and Causality

The selective protection of either the amino or the hydroxyl group allows for the other functional group to be manipulated independently. For example, acylation of the amino group would allow for subsequent reactions at the hydroxyl group, such as etherification or esterification. This orthogonal reactivity is a powerful tool in multi-step organic synthesis.

Conclusion and Future Outlook

This compound, while currently underutilized in broader research, presents a significant opportunity for innovation. Its straightforward synthesis and versatile chemical handles make it an attractive starting material for a wide array of applications. This guide has outlined several potential research directions in medicinal chemistry, materials science, and organic synthesis, providing a foundation for further exploration. It is the author's belief that by looking beyond its established use, the scientific community can unlock the full potential of this valuable chemical building block.

References

An In-depth Technical Guide to 2-Amino-5-ethylphenol and its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the discovery and development of novel molecular scaffolds that provide a foundation for therapeutically active compounds is a perpetual endeavor. The 2-aminophenol core is one such privileged structure, forming the backbone of numerous biologically active molecules. This guide delves into a specific, yet underexplored, member of this family: 2-Amino-5-ethylphenol. While direct and extensive research on its derivatives is nascent, the structural similarities to well-studied analogs, such as 2-amino-5-methylphenol, provide a compelling rationale for its investigation. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, properties, and, most importantly, the potential medicinal chemistry applications of this compound and its derivatives. By extrapolating from closely related structures, we aim to illuminate a path for future research and drug discovery efforts centered on this promising scaffold.

Part 1: The 2-Aminophenol Core - A Foundation for Bioactivity

The 2-aminophenol moiety is a key pharmacophore in a variety of biologically active compounds. Its unique arrangement of an amino group and a hydroxyl group on an aromatic ring allows for a diverse range of chemical modifications, making it an attractive starting point for the synthesis of compound libraries. These functional groups can act as hydrogen bond donors and acceptors, crucial for molecular recognition and binding to biological targets. Furthermore, the aromatic ring provides a rigid scaffold that can be functionalized to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

The versatility of the 2-aminophenol scaffold is evident in its presence in compounds with a wide spectrum of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] The strategic placement of substituents on the aromatic ring can fine-tune the biological activity and selectivity of the resulting derivatives.

Part 2: this compound - Synthesis and Physicochemical Profile

This compound (CAS No: 182499-90-7) is a substituted aminophenol characterized by an ethyl group at the 5-position of the benzene ring.[4] This seemingly minor alkyl substitution can have a significant impact on the molecule's properties and its potential interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in biological systems and for guiding the design of new derivatives.

PropertyValueSource
Molecular FormulaC8H11NOPubChem[4]
Molecular Weight137.18 g/mol PubChem[4]
XLogP31.7PubChem[4]
Hydrogen Bond Donor Count2PubChem[4]
Hydrogen Bond Acceptor Count2PubChem[4]
Rotatable Bond Count1PubChem[4]
Synthetic Pathways

The synthesis of 2-amino-5-alkyl-phenols can be achieved through several routes. One common method involves the reduction of the corresponding 2-nitro-5-alkyl-phenol.[5] However, the accessibility of the nitro-precursor can be a limitation. An alternative and industrially relevant process involves the alkali fusion of the corresponding 2-amino-5-alkyl-benzenesulfonic acid.[5]

Below is a generalized workflow for the synthesis of 2-amino-5-alkyl-phenols, which is applicable to the synthesis of this compound.

Synthesis_Workflow start 4-Alkyl-aniline sulfonation Sulfonation (e.g., H2SO4) start->sulfonation intermediate1 2-Amino-5-alkyl- benzenesulfonic acid sulfonation->intermediate1 fusion Alkali Fusion (e.g., KOH, high temp) intermediate1->fusion intermediate2 Alkali salt of 2-Amino-5-alkyl-phenol fusion->intermediate2 acidification Acidification (e.g., HCl) intermediate2->acidification product 2-Amino-5-alkyl-phenol acidification->product

Caption: Generalized synthetic workflow for 2-amino-5-alkyl-phenols.

Part 3: Exploring the Medicinal Chemistry Landscape of 2-Amino-5-substituted Phenol Derivatives

While direct studies on this compound derivatives are limited, the existing literature on analogous compounds, particularly 2-amino-5-methylphenol, provides a strong foundation for predicting their potential therapeutic applications.

Antimicrobial Agents: A Promising Frontier

Research into the derivatives of 2-amino-5-methylphenol has revealed their potential as antibacterial agents.[3] This suggests that the 2-amino-5-alkylphenol scaffold is a viable starting point for the development of novel antimicrobial drugs.

One study describes the synthesis of (E)-2-((9-ethyl-9H-carbazol-3-yl)methyleneamino)-5-methylphenol, a Schiff base derivative of 2-amino-5-methylphenol, which exhibited good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3] The lipophilic carbazole moiety is believed to enhance the compound's ability to penetrate bacterial cell membranes.

Structure-Activity Relationship (SAR) Insights (Extrapolated):

  • The 2-Amino Group: The amino group is crucial for activity, likely participating in key hydrogen bonding interactions with the biological target. Derivatization of this group, for instance, into a Schiff base, can modulate the compound's electronic properties and steric bulk, influencing its antibacterial potency.

  • The 5-Alkyl Group: The ethyl group in this compound, being slightly more lipophilic than a methyl group, may enhance membrane permeability and, consequently, antibacterial activity. Further increasing the alkyl chain length could lead to a "cutoff" effect where increased lipophilicity becomes detrimental to activity.

  • The Phenolic Hydroxyl Group: The hydroxyl group can act as a hydrogen bond donor and may also be involved in metal chelation, which can be a mechanism of antibacterial action for some compounds.

The general mechanism of action for such phenolic compounds could involve the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Antimicrobial_MoA compound This compound Derivative membrane Bacterial Cell Membrane compound->membrane Penetration enzymes Essential Bacterial Enzymes compound->enzymes dna Bacterial DNA/RNA Synthesis compound->dna disruption Membrane Disruption membrane->disruption inhibition Enzyme Inhibition enzymes->inhibition interference Nucleic Acid Synthesis Interference dna->interference death Bacterial Cell Death disruption->death inhibition->death interference->death

Caption: Potential mechanisms of antimicrobial action for 2-aminophenol derivatives.

Anticancer Potential: Leveraging the Benzoxazole Connection

Substituted 2-aminophenols are valuable precursors for the synthesis of benzoxazoles, a class of heterocyclic compounds known for their broad range of biological activities, including anticancer properties.[1][6] The condensation of a 2-aminophenol with a carboxylic acid or its derivative is a common method for constructing the benzoxazole ring system.

A study on amidino-substituted 2-arylbenzoxazoles, synthesized from the corresponding amidino-substituted 2-aminophenols, demonstrated sub-micromolar antiproliferative activities against several human tumor cell lines.[1] This highlights the potential of using this compound to generate novel benzoxazole derivatives with anticancer activity. The ethyl group at the 5-position of the resulting benzoxazole could occupy a hydrophobic pocket in the target protein, enhancing binding affinity.

Kinase Inhibitors: A Scaffold for Targeted Therapy

The 2-aminophenol scaffold and its derivatives bear structural resemblance to motifs found in known kinase inhibitors. For example, 2-aminothiazoles are a well-established template for the design of potent kinase inhibitors.[7] The amino and hydroxyl groups of this compound can mimic the hydrogen bonding patterns of the hinge-binding motifs found in many ATP-competitive kinase inhibitors. By strategically adding substituents that can access other pockets of the ATP-binding site, it is conceivable to develop potent and selective kinase inhibitors based on the this compound scaffold.

Part 4: Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of this compound derivatives.

Protocol 1: Synthesis of 2-Amino-5-alkyl-phenol via Alkali Fusion

This protocol is adapted from the general procedure described in patent DE19651040C2 for the synthesis of 2-amino-5-methylphenol and can be modified for this compound.[5]

Materials:

  • 2-Amino-5-ethyl-benzenesulfonic acid

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Water

  • High-pressure autoclave with a stirrer

Procedure:

  • Charge the autoclave with 2-amino-5-ethyl-benzenesulfonic acid and a significant molar excess of potassium hydroxide (e.g., 10-15 equivalents).

  • Flush the autoclave with an inert gas (e.g., nitrogen).

  • Heat the reaction mixture to approximately 300°C with stirring. The pressure will increase to 15-20 bar.

  • Maintain these conditions for 3-5 hours.

  • Cool the autoclave to below 100°C and cautiously dilute the reaction mixture with water.

  • Transfer the resulting alkaline solution of the potassium salt of this compound to a separate vessel.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 4-6 to precipitate the free this compound.

  • Isolate the product by filtration, wash with cold water, and dry under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, HPLC).

Protocol 2: General Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 5: Future Perspectives and Conclusion

The this compound scaffold represents a largely untapped resource in medicinal chemistry. The available evidence from closely related analogs strongly suggests its potential as a building block for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer drug discovery. The ethyl group at the 5-position offers a subtle yet potentially significant modification to the well-known 2-aminophenol core, providing an opportunity to explore new chemical space and develop compounds with improved pharmacological profiles.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. Structure-activity relationship studies will be crucial for identifying the key structural features required for potent and selective activity. Furthermore, investigations into the mechanism of action of the most promising compounds will provide valuable insights for their further optimization.

References

A Technical Guide to the Biological Activity Screening of 2-Amino-5-ethylphenol Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The journey from a single chemical scaffold to a promising therapeutic lead is one of systematic exploration and rigorous validation. Phenolic compounds, ubiquitous in nature, have long been recognized for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties.[1] The molecule 2-Amino-5-ethylphenol, a relatively simple substituted phenol[2], serves as a compelling starting point for medicinal chemistry campaigns. By systematically modifying its structure to create analogues, we can explore the vast chemical space and unlock novel biological functions.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It is not merely a collection of protocols but a strategic framework for the comprehensive biological screening of this compound analogues. We will delve into the causality behind experimental choices, establish self-validating systems through robust controls, and ground our methodologies in authoritative scientific principles. Our goal is to construct a logical, multi-tiered screening cascade that efficiently identifies and characterizes promising "hit" compounds, paving the way for future lead optimization.

Part 1: The Strategic Screening Cascade

The initial phase of any drug discovery program involves casting a wide net to identify any potential biological activity.[3][4] A tiered or cascaded approach is the most efficient method, starting with broad, high-throughput assays and progressing to more specific, complex, and resource-intensive evaluations. This strategy ensures that we can rapidly assess a library of analogues and focus our efforts only on those that exhibit desirable characteristics.

Our proposed screening cascade for this compound analogues is designed to first evaluate fundamental activities (antioxidant potential and general cytotoxicity) before moving to targeted therapeutic areas like antimicrobial, anticancer, and specific enzyme inhibition.

G cluster_0 Library of this compound Analogues cluster_1 Tier 1: Primary High-Throughput Screening cluster_2 Tier 2: Secondary Target-Specific Screening cluster_3 Data Analysis & Hit Identification cluster_4 Next Stage: Lead Optimization lib Compound Library (C1, C2, C3...Cn) antioxidant Antioxidant Assays (DPPH & ABTS) lib->antioxidant Primary Screen cytotoxicity General Cytotoxicity Assay (MTT on Normal Cell Line) lib->cytotoxicity Primary Screen hit Identify 'Hit' Compounds (Potent & Selective) antioxidant->hit Analyze & Filter cytotoxicity->hit Analyze & Filter antimicrobial Antimicrobial Assay (MIC Determination) antimicrobial->hit anticancer Anticancer Assay (MTT on Cancer Cell Lines) anticancer->hit enzyme Enzyme Inhibition (e.g., Tyrosinase) enzyme->hit hit->antimicrobial Secondary Screen (Based on Hits) hit->anticancer Secondary Screen (Based on Hits) hit->enzyme Secondary Screen (Based on Hits) lead_opt Hit-to-Lead & Preclinical Development hit->lead_opt Advance Best Candidates

Figure 1: A tiered workflow for screening this compound analogues.

Part 2: Tier 1 - Primary Screening Methodologies

The objective of Tier 1 is to rapidly and cost-effectively evaluate the entire library of analogues for fundamental bioactivities. These assays are chosen for their robustness, high-throughput compatibility, and their ability to provide foundational data on the compounds' chemical reactivity and cellular impact.

Antioxidant Activity: Gauging Radical Scavenging Potential

Scientific Rationale: Phenolic compounds are well-documented antioxidants, a property conferred by the hydroxyl group on the aromatic ring which can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[1][5][6] Oxidative stress caused by ROS is implicated in numerous pathologies, making antioxidant capacity a desirable attribute for novel therapeutic agents. We will employ two complementary assays to assess this activity.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method uses a stable free radical, DPPH•, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH• is reduced to the yellow-colored diphenylpicrylhydrazine. The degree of color change is proportional to the antioxidant capacity.[7]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the blue-green ABTS•+ radical cation. Antioxidants in the sample reduce the ABTS•+, returning it to its colorless neutral form. This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds.[8][9]

Trustworthiness & Self-Validation: The validity of these assays is ensured by running parallel experiments with a known antioxidant standard, such as Ascorbic Acid or Trolox. A vehicle control (e.g., DMSO) is also essential to confirm that the solvent used to dissolve the analogues does not interfere with the assay.

General Cytotoxicity: Establishing a Safety Baseline

Scientific Rationale: Before assessing therapeutic efficacy, it is crucial to understand a compound's intrinsic toxicity to healthy cells. A highly toxic compound is unlikely to be a viable drug candidate, regardless of its other activities. The MTT assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11] Live cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Choice: For primary screening, we use a non-cancerous, robust cell line (e.g., Vero kidney epithelial cells) to establish a baseline cytotoxicity profile. This allows us to differentiate between general toxicity and targeted anticancer activity in later screens.

Part 3: Tier 2 - Target-Specific Screening

Analogues that show interesting activity (e.g., high antioxidant capacity and/or low general cytotoxicity) are advanced to Tier 2. These assays are designed to answer more specific questions about the compounds' potential therapeutic applications.

Anticancer Activity

Scientific Rationale: The MTT assay protocol used for general cytotoxicity can be adapted to screen for anticancer effects.[12] By using specific human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HT-29 for colon cancer), we can identify analogues that selectively inhibit the proliferation of cancer cells over normal cells.[11][13] A compound with a low IC₅₀ (half-maximal inhibitory concentration) against a cancer cell line and a high IC₅₀ against a normal cell line is considered a promising and selective "hit".

Antimicrobial Activity

Scientific Rationale: With the rise of antibiotic-resistant bacteria, there is an urgent need for new antimicrobial agents. Phenolic compounds have been shown to possess antibacterial properties, often by disrupting the bacterial cell membrane or inhibiting key enzymes.[14][15] The most common method to quantify this activity is to determine the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[16] This involves exposing a standardized inoculum of bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) to serial dilutions of the test compounds. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]

Enzyme Inhibition: A Case Study on Tyrosinase

Scientific Rationale: Many drugs function by inhibiting specific enzymes. As our core structure is a phenol, we can hypothesize an interaction with enzymes that process phenolic substrates. Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin.[17][18] Its inhibitors are of great interest in the cosmetic industry for skin lightening and in medicine for treating hyperpigmentation disorders.[18][19] The assay measures the ability of a compound to inhibit the tyrosinase-catalyzed oxidation of a substrate like L-DOPA to dopachrome, a colored product.[17] The reduction in color formation is proportional to the inhibitory activity. Kojic acid is used as a standard positive control inhibitor.[20]

Part 4: Data Synthesis and the Path Forward

After completing the screening cascade, the data must be synthesized to identify promising candidates. A clear, comparative summary is essential for decision-making.

Quantitative Data Summary

The results from the various assays can be compiled into a single table to provide a holistic view of each analogue's activity profile. IC₅₀ values (the concentration of an inhibitor where the response is reduced by half) are a standard metric for potency.

Compound IDAntioxidant Activity (DPPH, IC₅₀ µM)Antioxidant Activity (ABTS, IC₅₀ µM)General Cytotoxicity (Vero, IC₅₀ µM)Anticancer Activity (MCF-7, IC₅₀ µM)Antimicrobial Activity (S. aureus, MIC µg/mL)Tyrosinase Inhibition (IC₅₀ µM)
AEP-01 25.418.2>10085.1>12845.3
AEP-02 8.15.595.712.36478.1
AEP-03 45.251.8>100>1001289.7
AEP-04 12.39.815.65.21622.4
Control 4.5 (Vit C)3.1 (Vit C)N/A2.5 (Dox)1 (Cip)6.8 (Kojic Acid)

AEP = this compound; Vit C = Vitamin C; Dox = Doxorubicin; Cip = Ciprofloxacin.

Interpretation:

  • AEP-01: Moderate antioxidant, low toxicity, but weak specific activity.

  • AEP-02: Strong antioxidant and good anticancer activity with moderate selectivity (95.7 vs 12.3). A potential anticancer "hit".

  • AEP-03: Weak antioxidant but a potent and selective tyrosinase inhibitor with low toxicity. A potential "hit" for dermatological applications.

  • AEP-04: Potent but non-selective, exhibiting high general cytotoxicity. Likely not a good candidate.

From Hit to Lead: The Drug Development Context

Identifying a "hit" like AEP-02 or AEP-03 is a critical milestone, but it marks the beginning, not the end, of the discovery process.[21] The subsequent stages involve transforming this initial finding into a viable preclinical candidate.[4][22]

G discovery Target Identification & Validation screening Assay Development & High-Throughput Screening discovery->screening hit_to_lead Hit-to-Lead (HTL) Medicinal Chemistry SAR Studies screening->hit_to_lead 'Hits' lead_opt Lead Optimization Improve Potency, Selectivity, ADME Properties hit_to_lead->lead_opt 'Leads' preclinical Preclinical Development In-vivo Efficacy Toxicology Studies lead_opt->preclinical 'Candidate' ind IND Filing preclinical->ind clinical Clinical Trials (Phase I, II, III) ind->clinical

Figure 2: The small molecule drug discovery and development pipeline.

The "hit-to-lead" phase involves synthesizing more analogues around the promising scaffold to understand the Structure-Activity Relationship (SAR) and improve properties like potency and selectivity.[23] This is followed by "lead optimization," where the focus expands to include pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) to ensure the molecule can reach its target in the body and persist for a sufficient duration.[4][21]

Part 5: Detailed Experimental Protocols

The following are standardized protocols. Researchers should optimize cell seeding densities, incubation times, and concentrations based on their specific analogues and cell lines.

MTT Cell Viability Assay
  • Cell Seeding: Seed cells (e.g., Vero or MCF-7) in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test analogues in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of solvent, e.g., 0.5% DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100. Plot the viability against compound concentration to determine the IC₅₀ value.

DPPH Radical Scavenging Assay
  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

  • Reaction Setup: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test analogues (dissolved in methanol). Include a positive control (Ascorbic Acid) and a blank (methanol without compound).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of scavenging activity as: [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] * 100. Determine the IC₅₀ from the dose-response curve.

Mushroom Tyrosinase Inhibition Assay
  • Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 6.8). Prepare a solution of mushroom tyrosinase (e.g., 100 U/mL) and a solution of L-DOPA (e.g., 10 mM) in this buffer.[17]

  • Assay Setup (96-well plate):

    • Test Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

    • Control Wells: 20 µL of buffer/vehicle + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

    • Positive Control: 20 µL of Kojic Acid dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.[20]

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.[18]

  • Reaction Initiation: Start the reaction by adding 20 µL of the L-DOPA solution to all wells. The final volume is 200 µL.

  • Measurement: Immediately measure the absorbance at 475 nm in kinetic mode, taking readings every minute for 20-30 minutes.

  • Calculation: Determine the rate of reaction (slope) for each well. Calculate the percent inhibition as: [(Rate of Control - Rate of Sample) / Rate of Control] * 100. Determine the IC₅₀ from the dose-response curve.

References

A Technical Guide to the Synthetic Utility of 2-Amino-5-ethylphenol in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-5-ethylphenol is a highly versatile and valuable starting material in synthetic organic chemistry, particularly for the construction of biologically and materially significant heterocyclic scaffolds. Its unique ortho-disubstituted aromatic structure, featuring a nucleophilic amine and an activating hydroxyl group, provides a robust platform for a variety of cyclization strategies. This guide offers an in-depth exploration of the core chemical principles governing its reactivity and provides detailed, field-proven protocols for its application in the synthesis of two major classes of heterocycles: benzoxazoles and phenoxazines. We will delve into the mechanistic underpinnings of these transformations, explain the rationale behind experimental choices, and present quantitative data to inform synthetic planning. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.

Foundational Chemistry of this compound

This compound, with the molecular formula C₈H₁₁NO, serves as an exemplary ortho-aminophenol building block.[1] Its synthetic potential is primarily dictated by the synergistic reactivity of the vicinal amino (-NH₂) and hydroxyl (-OH) groups.

  • Nucleophilicity and Reactivity : The amino group is a potent nucleophile, readily attacking electrophilic centers. The hydroxyl group, being an activating group on the benzene ring, enhances the ring's electron density, facilitating electrophilic aromatic substitution. More importantly, it acts as a key nucleophile in cyclization reactions.

  • The Ethyl Substituent : The C5-ethyl group imparts specific physicochemical properties. It increases the lipophilicity of the molecule and its derivatives compared to its parent, 2-aminophenol. This modification can be crucial for modulating properties such as solubility, membrane permeability, and protein-ligand interactions in a drug discovery context.

  • Precursor for Cyclization : The 1,2-relationship of the amine and hydroxyl functionalities is the cornerstone of its utility. This arrangement is pre-organized for intramolecular cyclization reactions with bifunctional reagents, leading to the efficient formation of five- or six-membered heterocyclic rings fused to the benzene core.

Caption: Structure of this compound.

Synthesis of 6-Ethylbenzoxazoles

Benzoxazoles are a privileged heterocyclic motif found in numerous pharmacologically active compounds and functional materials.[2] The most direct and atom-economical route to this scaffold is the condensation of a 2-aminophenol with a suitable one-carbon (C1) electrophile, which undergoes cyclization and dehydration.

Mechanism: Condensation and Cyclodehydration

The synthesis of 2-substituted-6-ethylbenzoxazoles from this compound typically proceeds via a two-stage cascade reaction. First, the more nucleophilic amino group attacks the electrophilic carbon of a reaction partner (e.g., the carbonyl carbon of an aldehyde). This is followed by an intramolecular cyclization where the hydroxyl group attacks the intermediate imine (or a related species), and subsequent elimination of water yields the aromatic benzoxazole ring.

Caption: General workflow for benzoxazole synthesis.

Synthetic Protocols & Comparative Data

A variety of methods have been developed for benzoxazole synthesis from 2-aminophenols, differing primarily in the choice of the C1 electrophile and the catalytic system.[3] The selection of a specific protocol depends on factors like desired substrate scope, reaction conditions, and catalyst cost or toxicity.

Electrophilic PartnerCatalyst / ConditionsTypical YieldsKey AdvantagesReference
Aromatic AldehydesTiO₂–ZrO₂ in acetonitrile, 60 °C83–93%Green catalyst, short reaction times, high yield.[3]
Aromatic AldehydesBrønsted acidic ionic liquid gel, 130 °C, solvent-free85–98%Reusable catalyst, environmentally friendly, simple workup.[3]
Tertiary AmidesTriflic anhydride (Tf₂O), 2-FluoropyridineModerate to ExcellentMild conditions, broad substrate scope for amides.[4]
AlkynonesCopper CatalystGoodAccess to highly functionalized benzoxazoles.[5]
Experimental Protocol: Synthesis of 6-Ethyl-2-phenyl-1,3-benzoxazole

This protocol is adapted from established methods for the condensation of 2-aminophenols with aromatic aldehydes, known for their high efficiency and operational simplicity.[3]

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Brønsted acidic ionic liquid gel catalyst (e.g., [HSO₃-bmim]HSO₄) (5 mol%)

  • Toluene (for workup)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a clean, dry round-bottom flask, add this compound and the acidic ionic liquid catalyst.

  • Add benzaldehyde to the mixture.

  • Equip the flask with a condenser and heat the reaction mixture to 130 °C with stirring under a nitrogen atmosphere for 5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add toluene to dissolve the crude product. The ionic liquid catalyst, being immiscible, can often be separated by decantation and washed for reuse.

  • Transfer the toluene solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from ethanol or column chromatography on silica gel to afford the pure 6-ethyl-2-phenyl-1,3-benzoxazole.

Synthesis of 3,8-Diethylphenoxazine Scaffolds

Phenoxazines are another class of vital N,O-heterocycles with extensive applications as fluorescent dyes, redox indicators, and pharmacophores in anticancer and antimicrobial agents.[6][7][8] The core structure is typically formed through the oxidative coupling of two 2-aminophenol units.

Mechanism: Oxidative Dimerization

The synthesis of a C2/C7-disubstituted phenoxazine from this compound proceeds via an oxidative self-condensation. Under oxidizing conditions, two molecules of the aminophenol couple to form a dihydrophenoxazine intermediate. This intermediate then undergoes aromatization, often under the same reaction conditions, to yield the stable, planar phenoxazine ring system.

Caption: Oxidative self-condensation to form a phenoxazine.

Synthetic Approaches

Several methods exist for achieving this transformation:

  • High-Temperature Self-Condensation : This classical approach involves heating the aminophenol, sometimes with its hydrochloride salt, at high temperatures (250-280 °C), often in a high-boiling solvent like diphenyl ether.[9] While effective, it can lead to sublimation and safety issues on a large scale.[9]

  • Microwave-Assisted Synthesis : Microwave irradiation offers a significant improvement, dramatically reducing reaction times from hours to minutes and often providing higher yields.[9]

  • Chemical Oxidation : Using chemical oxidants like sodium iodate (NaIO₃) in an aqueous/organic solvent mixture provides a mild and efficient laboratory-scale method for synthesizing phenoxazinones, which are closely related and can be derived from the same precursors.[10]

  • Enzymatic Synthesis : Laccase, a copper-containing enzyme, can mediate the one-electron oxidation of aminophenols, leading to the formation of phenoxazines in an environmentally benign manner.[7]

Experimental Protocol: Synthesis of 2-Amino-7-ethyl-3H-phenoxazin-3-one

This protocol is based on the mild oxidative coupling of 2-aminophenols using sodium iodate, a method known for its reliability in producing phenoxazinone structures.[10]

Materials:

  • This compound (1.0 eq)

  • Sodium iodate (NaIO₃) (1.8 eq)

  • Acetone

  • Deionized water

  • Methanol (for purification)

Procedure:

  • Prepare a solution of this compound in acetone (e.g., 250 mg in 10 mL).

  • In a separate, larger flask, prepare a solution of sodium iodate in deionized water (e.g., 430 mg in 50 mL).

  • Add the acetone solution of the aminophenol dropwise to the stirring aqueous solution of sodium iodate at room temperature. A colored precipitate should begin to form.

  • Allow the reaction to stir at room temperature for 30-60 minutes, monitoring the reaction progress by TLC.

  • After the reaction is complete, collect the solid product by vacuum filtration.

  • Wash the solid sequentially with deionized water and a small amount of cold acetone to remove unreacted starting materials and inorganic salts.

  • The crude product, a dark-colored powder, can be further purified by recrystallization from a suitable solvent system such as methanol/water or by column chromatography to yield the pure 2-amino-7-ethyl-3H-phenoxazin-3-one.

Conclusion

This compound has firmly established its role as a powerful and versatile precursor in modern organic synthesis. Its inherent structural features—the ortho-disposed amino and hydroxyl groups—provide a reliable handle for the construction of complex heterocyclic systems. As demonstrated in this guide, straightforward and high-yielding protocols exist for its conversion into high-value benzoxazole and phenoxazine derivatives. These scaffolds are central to ongoing research in medicinal chemistry and materials science, ensuring that this compound will continue to be a starting material of significant interest to the scientific community.

References

Unlocking Novel Reactivities: A Technical Guide to 2-Amino-5-ethylphenol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-5-ethylphenol is a versatile bifunctional molecule whose synthetic potential has been largely confined to established, classical transformations. This guide moves beyond the known landscape, presenting a systematic framework for the discovery and implementation of novel reactions centered on this valuable scaffold. We merge predictive computational models with high-throughput experimental screening to create a robust engine for uncovering new chemical space. For researchers, medicinal chemists, and drug development professionals, this document serves as a technical blueprint for transforming a common intermediate into a source of diverse and novel molecular architectures, complete with actionable protocols and the strategic rationale underpinning each step.

Chapter 1: The Foundational Chemistry of this compound

A comprehensive understanding of a molecule's inherent properties and known reactivity is the bedrock upon which novel reaction discovery is built. This chapter establishes that foundation for this compound.

Physicochemical Properties

This compound (CAS: 182499-90-7) and its more commonly handled hydrochloride salt (CAS: 149861-22-3) possess a unique combination of an electron-donating amino group and a nucleophilic/acidic hydroxyl group on an ethyl-substituted benzene ring.[1][2][3] This arrangement dictates its solubility, electronic properties, and reactivity.

PropertyValueSource
Molecular Formula C₈H₁₁NOPubChem CID 4712167[2]
Molecular Weight 137.18 g/mol PubChem CID 4712167[2]
IUPAC Name This compoundPubChem CID 4712167[2]
Canonical SMILES CCC1=CC(=C(C=C1)N)OPubChem CID 4712167[2]
Appearance White to yellow-brown crystalline solid (base)[4]
pKa (Phenolic OH) ~10.3 (Estimated, similar to aminophenols)
pKa (Ammonium NH₃⁺) ~4.8 (Estimated, similar to aminophenols)
A Critical Review of the Known Reactivity Profile

The existing chemistry of aminophenols is dominated by reactions that treat the amino and hydroxyl groups as independent functional handles.[4][5] While robust, these transformations are predictable and lead to limited structural diversity.

  • N-Acylation: The amino group readily reacts with acylating agents like acetic anhydride or acetyl chloride to form amides.[5][6] This is a foundational step in the synthesis of many derivatives, including analogues of paracetamol.[6][7]

  • N-Alkylation: The nitrogen can be alkylated, though selectivity can be a challenge without proper protecting group strategies.[5]

  • O-Alkylation: The phenolic hydroxyl can be converted to an ether under basic conditions (e.g., Williamson ether synthesis).[5]

  • Diazotization: The aromatic amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., halogens, nitriles) via Sandmeyer-type reactions.[5]

  • Oxidation: Aminophenols are susceptible to oxidation, often leading to the formation of colored polymeric quinoid structures.[4][8] This reactivity is harnessed in the cosmetics industry, where this compound hydrochloride is a key precursor in oxidative hair dye formulations.[9][10]

  • Cyclization & Condensation: The dual functionality allows for various cyclization reactions to form heterocyclic systems. For example, reactions with formaldehyde and hydrogen sulfide can produce dithiazine derivatives.[11]

The Rationale for Seeking Novelty

The value of this compound lies not in what is known, but in what remains undiscovered. Its scaffold is a privileged starting point for several reasons:

  • Orthogonal Reactivity: The amino and hydroxyl groups offer sites for orthogonal functionalization, enabling the stepwise construction of complex molecules.

  • Drug Scaffolds: The aminophenol motif is present in numerous biologically active compounds. Discovering novel reactions allows for rapid analogue synthesis and exploration of structure-activity relationships (SAR).[12][13]

  • Untapped C-H Reactivity: The aromatic ring possesses C-H bonds that are activated by the existing functional groups, presenting prime opportunities for modern C-H functionalization reactions that are far more atom-economical than classical cross-coupling.

Chapter 2: In Silico Prediction of Novel Reaction Pathways

Before committing resources to the lab, computational chemistry offers a powerful lens to predict and prioritize unexplored reaction pathways.[14] By modeling the electronic structure and energetic landscapes of potential reactions, we can identify promising avenues for experimental validation.

Workflow for Computational Reaction Discovery

The process begins with the 3D structure of this compound and systematically explores its reactivity with a virtual library of reactants and catalysts.

G cluster_input Inputs cluster_process Computational Analysis cluster_output Outputs A This compound (3D Structure) C Quantum Mechanics (DFT) - Calculate Electron Density - Model Transition States A->C B Virtual Reagent & Catalyst Library (e.g., Electrophiles, Radical Precursors, Catalysts) B->C D Machine Learning Models - Predict Reaction Outcomes - Classify Reactivity B->D C->D Generates Data For E Predicted Reaction Energy Profile (Thermodynamics & Kinetics) C->E Calculates F Novel Reaction Hypotheses (Ranked by Feasibility) D->F Predicts E->F Informs G Prioritized List for Experimental Validation F->G

Caption: Computational workflow for predicting novel reactions.

Predicting Reactivity with Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method for understanding the electronic structure of molecules. For this compound, DFT calculations can:

  • Map Electron Density: Identify the most nucleophilic and electrophilic sites on the molecule under various conditions, highlighting positions susceptible to attack.

  • Model Transition States: Calculate the activation energy (Ea) for a proposed reaction pathway.[7] A lower activation energy suggests a more kinetically favorable reaction. For instance, modeling the transition state for a regioselective C-H amination could predict whether the reaction is feasible and at which position it would occur.

  • Evaluate Thermodynamic Stability: Determine the overall energy change (ΔE) of a reaction to assess whether the products are thermodynamically stable relative to the reactants.[7]

Leveraging Machine Learning

As computational datasets grow, machine learning (ML) models can be trained to predict reaction outcomes without the computational cost of full quantum mechanical calculations.[15] For our purpose, an ML model trained on a vast database of known aminophenol reactions could:

  • Predict Success/Failure: Given this compound and a set of reactants/catalysts, predict the probability of a successful reaction.

  • Identify Influential Features: Determine which molecular properties (e.g., charge, bond order) are most critical for a desired transformation, guiding future catalyst and reagent design.[16]

Chapter 3: High-Throughput Screening for Experimental Discovery

Computational predictions must be validated experimentally. High-Throughput Screening (HTS) allows for the parallel execution of hundreds or thousands of unique reactions, dramatically accelerating the discovery phase.[17][18][19]

Principles of HTS for Reaction Discovery

The core principle is miniaturization and parallelization. Reactions are conducted in 96-, 384-, or 1536-well plates, consuming minimal material (<1 mg per reaction).[20] This approach enables the rapid screening of a large matrix of variables, such as catalysts, ligands, bases, solvents, and additives, to identify "hits"—conditions that yield a desired product.[18][21]

Workflow for an HTS Reaction Discovery Campaign

A typical HTS campaign follows a structured workflow from plate preparation to hit identification.

G A Plate Design (Array of Catalysts, Ligands, Bases) B Automated Dispensing - Stock solutions of this compound - Co-reactant & Solvents A->B C Reaction Incubation (Controlled Temperature & Atmosphere) B->C D Quenching & Workup (Addition of quenching agent) C->D E High-Throughput Analysis (LC-MS/MS or UPLC) D->E F Data Processing & Hit ID (Software identifies wells with product formation) E->F G Hit Validation & Scale-up (Confirmation on larger scale) F->G G A Pd(II) Catalyst C [Intermediate A] Pd(II) Coordinated Complex A->C B This compound B->C D [Transition State] Concerted Metalation-Deprotonation C->D Base-Assisted E [Intermediate B] Palladacycle D->E G [Intermediate C] Pd(IV) Complex E->G Oxidative Addition F Aryl Halide (Ar-X) F->G H Product (C6-Arylated Aminophenol) G->H Reductive Elimination I Pd(II) Catalyst (Regenerated) G->I

References

Methodological & Application

A Guide to the Synthesis of 2-Amino-5-ethylphenol Derivatives: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

2-Amino-5-ethylphenol and its derivatives represent a class of valuable chemical scaffolds with significant utility across various industries. In medicinal chemistry, they serve as versatile building blocks for creating novel therapeutic agents, with demonstrated potential in developing antibacterial, anti-inflammatory, and anticancer compounds.[1] Their structural motifs are integral to compounds designed for activity within the central nervous system.[1] Beyond pharmaceuticals, these compounds are crucial intermediates, particularly in the cosmetics industry as precursors for oxidative hair dyes.[2] This document provides an in-depth guide for researchers, offering detailed, field-proven protocols for the synthesis of the parent molecule and its subsequent derivatization. The methodologies are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a foundational understanding for further innovation.

Foundational Synthesis: Preparing the this compound Scaffold

The most robust and scalable synthesis of 2-amino-5-alkylphenols, including the ethyl variant, proceeds via the alkaline hydrolysis of the corresponding 2-amino-5-alkylbenzenesulfonic acid. This method, while requiring high-pressure and high-temperature conditions, is a well-established industrial process.[3]

Principle of Synthesis

The core of this synthesis is a nucleophilic aromatic substitution reaction. The process begins with the sulfonation of 4-ethylaniline. The resulting 2-amino-5-ethylbenzenesulfonic acid is then subjected to harsh alkaline conditions. The strongly nucleophilic hydroxide ion displaces the sulfonate group (a good leaving group) on the aromatic ring to yield the desired this compound. The high temperature and pressure are critical to overcome the high activation energy associated with this substitution on an electron-rich aromatic ring.

Synthesis Workflow Diagram

cluster_0 Step 1: Sulfonation cluster_1 Step 2: Alkaline Hydrolysis cluster_2 Step 3: Workup & Isolation A 4-Ethylaniline C 2-Amino-5-ethylbenzenesulfonic Acid A->C Sulfonation B Sulfuric Acid (H₂SO₄) E This compound-K-Salt C->E High Temp (280-330°C) High Pressure (10-40 bar) D Potassium Hydroxide (KOH, aq) G Precipitation & Filtration E->G Adjust pH to 4.5-5.0 F Acidification (e.g., HCl) H Purified this compound G->H Washing & Drying

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Part A: Sulfonation of 4-Ethylaniline

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, carefully add 4-ethylaniline.

  • Sulfonation: Slowly add concentrated sulfuric acid while maintaining the temperature below the point of excessive charring. The reaction is typically carried out in an inert organic solvent.[3]

  • Isolation: The resulting 2-amino-5-ethylbenzenesulfonic acid can be isolated, or its salt can be prepared by neutralization, which is then used directly in the next step.

Part B: Alkaline Hydrolysis

  • Charging the Autoclave: In a high-pressure autoclave (e.g., a nickel alloy autoclave), charge aqueous potassium hydroxide (KOH) solution (e.g., 80%) and 2-amino-5-ethylbenzenesulfonic acid. A significant molar excess of KOH is used (e.g., 10:1 to 15:1).[3]

  • Inert Atmosphere: Flush the autoclave thoroughly with an inert gas, such as nitrogen, to displace all oxygen.

  • Reaction Conditions: Seal the autoclave and heat the reaction mixture. The temperature is gradually increased to the target range of 280-330°C.[3] The stirrer is typically engaged once the mixture becomes less viscous (e.g., around 180°C).

  • Pressure Management: The reaction generates autogenous pressure, which should be maintained within the range of 10 to 40 bar for several hours (e.g., 3-5 hours) to ensure complete conversion.[3]

  • Cooling: After the reaction period, cool the autoclave to approximately 100°C.

Part C: Workup and Purification

  • Quenching: Carefully transfer the hot reaction mixture to a vessel containing a pre-charged amount of water to dilute the mixture.

  • Acidification: In a separate vessel, meter the diluted alkaline salt solution simultaneously with a strong acid (e.g., 37% HCl) to neutralize the excess alkali and adjust the pH to approximately 0.5-1.0 at an elevated temperature (e.g., 100°C). This process liberates sulfur dioxide (SO₂), which must be handled in a well-ventilated fume hood.[3]

  • Decolorization: After removing all dissolved SO₂ by sparging with nitrogen, add activated carbon to the acidic solution to remove tarry byproducts. Heat and stir (e.g., at 100°C) before filtering.[3]

  • Precipitation: Under a nitrogen atmosphere, carefully add a base (e.g., 50% NaOH) to the clarified solution to raise the pH to 4.5-5.0. This will precipitate the this compound product.[3]

  • Isolation and Drying: Cool the resulting suspension (e.g., to 20°C) to maximize crystallization. Isolate the product by filtration, wash with cold water, and dry under vacuum at a low temperature (e.g., 40°C).[3]

Data Summary Table
ParameterValue / RangeRationale / Insight
Reactant Ratio 10-15 mol KOH : 1 mol Sulfonic AcidA large excess of KOH is required to drive the substitution reaction to completion and maintain a highly alkaline melt.
Temperature 280 - 330 °CEssential to provide sufficient activation energy for the nucleophilic displacement of the sulfonate group from the aromatic ring.[3]
Pressure 10 - 40 barThe pressure, generated by water vapor, prevents the boiling of the aqueous phase, ensuring the reaction occurs in a condensed, homogenous phase.[3]
Reaction Time 3 - 5 hoursSufficient time for the reaction to reach completion at the specified temperature and pressure.
Purification pH 4.5 - 5.0This is the isoelectric point for this compound, where its solubility in water is minimal, maximizing precipitation and yield.[3]
Expected Yield ~60% (based on methyl analog)Yields are highly dependent on precise control of conditions and efficient workup.[3]

Derivatization via Nucleophilic Substitution

The amino group of this compound is a potent nucleophile, providing a straightforward handle for derivatization. A common strategy involves reaction with electrophiles, such as aldehydes or alkyl halides, to form Schiff bases or N-alkylated products, respectively. These derivatives often exhibit enhanced biological activity.[4][5]

Principle of Synthesis

This method relies on the nucleophilic character of the primary amine. For instance, in the presence of an acid catalyst, the amine can attack the carbonyl carbon of an aldehyde, leading to a condensation reaction. After the initial addition, a molecule of water is eliminated to form a stable imine, also known as a Schiff base. The reaction is typically performed under reflux to drive the dehydration step.

Derivatization Workflow Diagram

A This compound (Nucleophile) D Reaction under Reflux (with Acid/Base Catalyst) A->D B Electrophile (e.g., Aldehyde, Alkyl Halide) B->D C Reaction Solvent (e.g., Ethanol) C->D E Crude Product Mixture D->E Reaction Time (e.g., 5 hours) F Workup (Filtration, Washing, Extraction) E->F G Purified Derivative F->G Purification

Caption: General workflow for derivatization of this compound.

Detailed Experimental Protocol (Schiff Base Formation)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add the desired aldehyde (1 equivalent) to the solution. Add a catalytic amount of acid (e.g., a few drops of dilute HCl), as this has been shown to improve yields compared to neutral conditions.[4]

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 5 hours). Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).[4]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If so, collect the solid by filtration.

  • Workup: Wash the collected solid with a suitable cold solvent to remove unreacted starting materials. If the product does not precipitate, distill the solvent, and extract the residue with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over an anhydrous salt like sodium sulfate.[4]

  • Purification & Characterization: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography. Characterize the final product using GC-MS, NMR, and IR spectroscopy.

Data Summary Table
ParameterConditionRationale / Insight
Catalyst Acidic (e.g., dilute HCl)Protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[4]
Solvent EthanolA good solvent for both reactants and allows for heating to reflux temperature to facilitate the dehydration step.
Temperature RefluxProvides the necessary energy to overcome the activation barrier for both the initial nucleophilic attack and the subsequent elimination of water.
Workup Filtration / ExtractionMethod depends on the physical properties (solubility, melting point) of the synthesized derivative.

Synthesis via Benzoxazole Ring-Opening

For certain classes of derivatives, particularly those requiring substitution at the 4-position, a more elaborate strategy involving a benzoxazole intermediate is highly effective. This method offers high yields and regioselectivity.[6]

Principle of Synthesis

This multi-step process leverages the stability and reactivity of the benzoxazole ring system. First, a benzoxazole is formed from a 2-aminophenol derivative. This ring system activates the benzene ring for nucleophilic aromatic substitution at specific positions. After the desired substituent has been introduced via nucleophilic attack, the benzoxazole ring is opened through hydrolysis (either acidic or alkaline) to reveal the final 2-amino-5-substituted-phenol derivative.[6]

Benzoxazole Route Workflow Diagram

A 2-Amino-5-halophenol Derivative B Ring Closure (e.g., with R-COCl) A->B C Benzoxazole Intermediate B->C E Nucleophilic Aromatic Substitution (SNAr) C->E D Nucleophile (e.g., ArO⁻, ArS⁻) D->E F Substituted Benzoxazole E->F Introduce new substituent G Hydrolysis (Acid or Base) F->G Ring Opening H Final 2-Amino-5-substituted -phenol Derivative G->H Ring Opening

Caption: Synthesis pathway via a benzoxazole intermediate.

Conceptual Protocol
  • Benzoxazole Formation: React a suitable 2-aminophenol precursor (e.g., 2-amino-5-chloro-4-nitrophenol) with an acid chloride (R-COCl) in the presence of a strong organic base. The base selectively promotes O-acylation, which is followed by a dehydration/ring-closure reaction, often catalyzed by an acid, to form the benzoxazole ring.[6]

  • Nucleophilic Substitution: React the benzoxazole intermediate with a chosen nucleophile (e.g., an aryloxy or arylthio group). The reaction is typically carried out in a polar aprotic solvent like DMF at temperatures ranging from 0°C to 80°C to ensure high selectivity.[6]

  • Ring-Opening Hydrolysis: Subject the substituted benzoxazole to hydrolysis under either acidic or alkaline conditions at elevated temperatures (50°C to 150°C). This cleaves the oxazole ring, yielding the final 2-amino-phenol derivative with the desired substitution pattern.[6]

This method's key advantage is its ability to introduce a wide variety of functional groups at a specific position on the phenol ring, which would be difficult to achieve through direct substitution on the this compound scaffold.[6]

General Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of volatile reagents, solvents, and gaseous byproducts like SO₂.

  • Chemical Hazards: this compound and its hydrochloride salt are harmful if swallowed. The hydrochloride salt can cause severe skin burns and eye damage.[7] Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each compound before use.

  • High Pressure/Temperature: The alkaline hydrolysis protocol involves high pressures and temperatures. Only experienced personnel using certified equipment should perform this reaction.

Conclusion

The synthesis of this compound derivatives can be achieved through several effective strategies. The choice of method depends on the desired final structure and the available starting materials. Direct alkaline hydrolysis provides an efficient, scalable route to the parent compound, while subsequent nucleophilic substitution or more complex benzoxazole-based routes offer precise control for creating diverse libraries of derivatives. The protocols and insights provided herein serve as a comprehensive resource for researchers aiming to explore the rich chemical and therapeutic potential of this important class of molecules.

References

Application Note: A High-Yield, Scalable Protocol for the Synthesis of 2-Amino-5-ethylphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the high-yield synthesis of 2-Amino-5-ethylphenol hydrochloride, a key intermediate in the manufacturing of pharmaceuticals and oxidative hair dyes.[1][2][3] The described two-step synthetic pathway begins with the regioselective nitration of 4-ethylphenol to yield 5-ethyl-2-nitrophenol, followed by a highly efficient catalytic hydrogenation to the corresponding aminophenol, which is subsequently isolated as its stable hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and critical safety considerations to ensure reproducibility and safety.

Introduction and Significance

This compound and its hydrochloride salt are valuable building blocks in organic synthesis.[2] The molecule's bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for versatile derivatization. Its primary industrial application is as a "coupler" in permanent hair dye formulations, where its oxidation and subsequent reaction with a "developer" produce a wide range of stable color shades.[3] Furthermore, its structural motif is of interest in the development of novel pharmaceutical agents and other fine chemicals.[1][3]

The protocol detailed herein is optimized for high yield, purity, and scalability, addressing the need for a reliable and robust synthetic method. It eschews problematic reagents and focuses on well-established, clean chemical transformations.

Synthetic Strategy and Mechanistic Rationale

The synthesis is accomplished via a logical two-step sequence: nitration followed by reduction. This approach is predicated on the availability of the starting material, 4-ethylphenol, and the high efficiency of the chosen transformations.

Step 1: Regioselective Nitration of 4-Ethylphenol

The initial step involves the electrophilic aromatic substitution of 4-ethylphenol. The hydroxyl (-OH) group is a powerful activating, ortho-, para-directing group, while the ethyl (-CH₂CH₃) group is a weakly activating, ortho-, para-director. With the para position blocked by the ethyl group, electrophilic attack is strongly directed to the positions ortho to the hydroxyl group. Careful control of reaction conditions, particularly temperature, allows for the selective introduction of a single nitro group, yielding the desired 5-ethyl-2-nitrophenol intermediate.

Step 2: Catalytic Hydrogenation of 5-Ethyl-2-nitrophenol

The reduction of the aromatic nitro group to an amine is a cornerstone reaction in organic synthesis. While various methods exist, catalytic hydrogenation is superior for its high chemoselectivity, cleaner reaction profile, and avoidance of large quantities of metallic waste sludge often associated with metal-acid reductions (e.g., Fe/HCl).[4] In this protocol, palladium on carbon (Pd/C) is employed as the catalyst. It efficiently adsorbs both the nitroaromatic compound and hydrogen gas, lowering the activation energy for the reduction and leading to a rapid and clean conversion to this compound.

Step 3: Hydrochloride Salt Formation

The final product, this compound, is an amine and can be susceptible to aerial oxidation. Conversion to its hydrochloride salt via reaction with hydrochloric acid significantly enhances its stability, improves its handling characteristics as a crystalline solid, and prevents degradation during storage.

Overall Synthetic Workflow

The complete synthesis pathway is illustrated below.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 4-Ethylphenol B 5-Ethyl-2-nitrophenol A->B HNO₃, H₂SO₄ (0-5 °C) C This compound B->C H₂, Pd/C (Ethanol) D This compound Hydrochloride C->D conc. HCl (Isopropanol)

Caption: High-level workflow for the synthesis of this compound HCl.

Detailed Experimental Protocols

Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times.

Part A: Synthesis of 5-Ethyl-2-nitrophenol
  • Reactor Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice-salt bath.

  • Charge Reagents: To the flask, add 4-ethylphenol (61.0 g, 0.5 mol) and dichloromethane (300 mL). Stir the mixture until the solid dissolves completely.

  • Cooling: Cool the solution to 0 °C with vigorous stirring.

  • Prepare Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 35 mL, approx. 0.55 mol) to concentrated sulfuric acid (55 mL) while cooling in an ice bath.

  • Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the 4-ethylphenol solution over 90 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture into a beaker containing 500 g of crushed ice with stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 200 mL) and saturated sodium bicarbonate solution (1 x 150 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude orange-brown oil is 5-ethyl-2-nitrophenol, which can be used in the next step without further purification. Expected yield: ~75-85 g (90-100% crude yield).

Part B: Synthesis of this compound (Catalytic Hydrogenation)
  • Reactor Setup: Charge a 1 L hydrogenation vessel (e.g., Parr shaker apparatus) with the crude 5-ethyl-2-nitrophenol (assuming ~0.5 mol) and ethanol (400 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, 4.0 g) to the solution under a nitrogen atmosphere. Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Seal the vessel, purge it three times with nitrogen, and then three times with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Begin vigorous stirring. The reaction is exothermic; initial cooling may be required to maintain a temperature of 25-35 °C. Hydrogen uptake should be monitored. The reaction is typically complete within 4-6 hours.

  • Work-up: Once hydrogen uptake ceases, stop the reaction. Purge the vessel three times with nitrogen.

  • Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol (2 x 50 mL). Caution: Do not allow the catalyst on the Celite® pad to dry. Quench it with water immediately after filtration.

  • Isolation: Combine the filtrates and remove the ethanol under reduced pressure. The resulting solid is crude this compound.

Part C: Formation and Isolation of this compound Hydrochloride
  • Dissolution: Transfer the crude this compound to a 1 L beaker and dissolve it in isopropanol (300 mL) with gentle warming if necessary.

  • Acidification: Cool the solution in an ice bath. With stirring, slowly add concentrated hydrochloric acid (37%, ~45 mL, approx. 0.54 mol) dropwise. A thick white precipitate will form.

  • Crystallization: Stir the resulting slurry in the ice bath for 1 hour to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold isopropanol (2 x 50 mL) followed by diethyl ether (2 x 50 mL) to facilitate drying.

  • Drying: Dry the white to off-white crystalline solid in a vacuum oven at 50-60 °C to a constant weight.

  • Final Product: The final product is this compound hydrochloride. Expected overall yield from 4-ethylphenol: 70-80%. Purity by HPLC: ≥98%.[1]

Summary of Key Data

StepKey ReagentsMolar Ratio (vs. Substrate)Temperature (°C)Time (h)Expected Yield
Nitration 4-Ethylphenol, HNO₃, H₂SO₄1 : 1.1 : catalyst0 - 53 - 490-100% (crude)
Hydrogenation 5-Ethyl-2-nitrophenol, H₂, 10% Pd/C1 : excess : ~0.0125 - 354 - 6~95% (crude)
Salt Formation This compound, HCl1 : 1.080 - 10180-90% (from amine)

Safety and Hazard Management

The chemicals used in this synthesis possess significant hazards. A thorough risk assessment is mandatory before commencing any work.

  • Nitric and Sulfuric Acids: Highly corrosive and strong oxidizing agents. Handle with extreme care, avoiding contact with skin and eyes. All additions should be performed slowly and with adequate cooling to control the reaction exotherm.

  • Flammable Solvents: Dichloromethane, ethanol, isopropanol, and diethyl ether are flammable. Ensure there are no ignition sources nearby. Operations should be grounded to prevent static discharge.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation apparatus must be leak-tested and purged correctly. Palladium on carbon can be pyrophoric when dry and must be handled wet or under an inert atmosphere.[5]

  • Product Hazards: this compound hydrochloride is harmful if swallowed and can cause skin and serious eye irritation.[6] Avoid inhalation of dust and direct contact.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the synthesis of azo dyes utilizing 2-Amino-5-ethylphenol as the diazo component. This document is designed to offer both the theoretical underpinnings and practical, step-by-step protocols essential for researchers in organic synthesis, materials science, and medicinal chemistry. The methodologies described herein are grounded in established chemical principles and are presented to ensure both reproducibility and a thorough understanding of the experimental causality.

I. Introduction and Scientific Principle

Azo dyes represent the most extensive and versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic moieties.[1] Their vibrant colors, straightforward synthesis, and adaptability have led to their widespread use in textiles, printing, food, and as analytical indicators.[2] Furthermore, the biological activity of certain azo compounds has garnered significant interest in the field of drug development.[3]

The synthesis of azo dyes from this compound follows a well-established two-step electrophilic aromatic substitution reaction:

  • Diazotization: The primary aromatic amine, this compound, is converted into a reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[4]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound, known as the coupling component (e.g., phenols, anilines, or their derivatives).[5] The coupling partner's structure is a primary determinant of the final dye's color and properties.

The presence of the hydroxyl (-OH) and ethyl (-CH₂CH₃) groups on the this compound ring influences the electronic properties of the resulting diazonium salt and, consequently, the spectral characteristics of the final azo dye.

II. Reaction Mechanism and Experimental Workflow

The overall synthesis can be visualized as a sequential process, starting from the activation of the amine to the final formation of the stable azo dye.

Reaction Pathway Diagram

Azo Dye Synthesis cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling This compound This compound Diazonium_Salt 2-Hydroxy-4-ethylbenzenediazonium Salt This compound->Diazonium_Salt Nitrous Acid (in situ) Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Electrophilic Aromatic Substitution Reagents_D NaNO₂ + HCl (aq) 0-5 °C Coupling_Component Coupling Component (e.g., Phenol, Naphthol) Coupling_Component->Azo_Dye

Caption: General reaction pathway for azo dye synthesis.

Experimental Workflow Diagram

Experimental_Workflow start Start prep_amine Prepare this compound Solution in Acid start->prep_amine cool_amine Cool Amine Solution to 0-5 °C prep_amine->cool_amine diazotization Slowly Add NaNO₂ to Amine Solution (Diazotization) cool_amine->diazotization prep_nitrite Prepare Cold NaNO₂ Solution prep_nitrite->diazotization coupling Add Diazonium Salt to Coupling Component Solution diazotization->coupling prep_coupler Prepare Coupling Component Solution prep_coupler->coupling precipitation Allow Azo Dye to Precipitate coupling->precipitation filtration Isolate Crude Dye by Vacuum Filtration precipitation->filtration purification Recrystallize from Appropriate Solvent filtration->purification characterization Characterize Purified Dye (FTIR, NMR, UV-Vis) purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow for synthesis.

III. Detailed Experimental Protocols

Disclaimer: The following protocols are generalized and may require optimization based on the specific coupling component used. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

A. Materials and Equipment
Reagents & SolventsEquipment
This compoundMagnetic stirrer with stir bars
Sodium nitrite (NaNO₂)Beakers and Erlenmeyer flasks
Concentrated Hydrochloric Acid (HCl)Ice bath
Coupling Component (e.g., Phenol, 2-Naphthol)Büchner funnel and filter paper
Sodium hydroxide (NaOH)pH indicator paper
EthanolStandard laboratory glassware
Distilled water
B. Protocol 1: Diazotization of this compound

This protocol details the conversion of the primary aromatic amine into the corresponding diazonium salt. The stability of the diazonium salt is critically dependent on maintaining a low temperature.

  • Preparation of the Amine Salt Solution:

    • In a 250 mL beaker, suspend a molar equivalent of this compound in a solution of distilled water and 2.5-3.0 molar equivalents of concentrated hydrochloric acid.

    • Stir the mixture until a clear solution of the amine hydrochloride salt is obtained. Gentle warming may be necessary for complete dissolution, after which the solution must be cooled.

  • Cooling:

    • Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this temperature range throughout the diazotization process.[5]

  • Preparation of Sodium Nitrite Solution:

    • In a separate beaker, dissolve 1.0-1.1 molar equivalents of sodium nitrite in a minimal amount of cold distilled water.

  • Diazotization Reaction:

    • Slowly add the cold sodium nitrite solution dropwise to the stirred amine salt solution. The addition should be slow enough to prevent the temperature from rising above 5 °C.

    • After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture in the ice bath for an additional 20-30 minutes to ensure the reaction goes to completion.

    • The resulting clear or slightly yellow solution contains the 2-hydroxy-4-ethylbenzenediazonium chloride and should be used immediately in the subsequent coupling reaction. Do not attempt to isolate the diazonium salt in its solid form, as it can be explosive.

C. Protocol 2: Azo Coupling Reaction (Example with 2-Naphthol)

This protocol describes the electrophilic aromatic substitution reaction between the diazonium salt and an activated aromatic compound.

  • Preparation of the Coupling Component Solution:

    • In a separate 400 mL beaker, dissolve one molar equivalent of the coupling component (e.g., 2-naphthol) in a 5-10% aqueous solution of sodium hydroxide.

    • Cool this alkaline solution to 0-5 °C in an ice bath with vigorous stirring.

  • Coupling Reaction:

    • Slowly, and with continuous vigorous stirring, add the cold diazonium salt solution prepared in Protocol 1 to the cold solution of the coupling component.

    • An intensely colored precipitate of the azo dye should form immediately. The color will depend on the chosen coupling partner.

    • Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.[1]

  • Isolation of the Crude Azo Dye:

    • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

    • Wash the solid dye on the filter paper with several portions of cold distilled water to remove any unreacted salts and acids.

    • Press the solid as dry as possible on the funnel.

D. Protocol 3: Purification and Characterization
  • Purification:

    • The crude azo dye can be purified by recrystallization from a suitable solvent, such as ethanol, an ethanol-water mixture, or glacial acetic acid. The choice of solvent will depend on the solubility of the specific dye synthesized.

    • Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry in a desiccator or a vacuum oven at a moderate temperature.

  • Characterization:

    • The structure and purity of the synthesized azo dye should be confirmed using standard analytical techniques.[4][6]

    • FTIR Spectroscopy: To identify characteristic functional groups, such as the N=N stretch (typically weak, around 1400-1500 cm⁻¹), O-H stretch (for phenolic dyes), and aromatic C-H stretches.

    • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and integration of protons and carbons.

    • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λ_max) of the dye in a suitable solvent (e.g., ethanol or DMF), which provides information about its color and electronic transitions.[1]

    • Mass Spectrometry: To determine the molecular weight of the synthesized dye.

IV. Safety and Handling

  • This compound: Handle with care. Avoid inhalation, ingestion, and skin contact.

  • Diazonium Salts: Are thermally unstable and potentially explosive in a dry, solid state. Always prepare and use them in a cold solution without isolation.[5]

  • Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with appropriate care and PPE.

  • General Precautions: The synthesis should be performed in a well-ventilated laboratory or fume hood. Safety goggles, a lab coat, and chemical-resistant gloves are mandatory.

V. Conclusion

The synthesis of azo dyes from this compound is a robust and versatile process, allowing for the creation of a diverse library of colored compounds by varying the coupling partner. The protocols provided herein offer a solid foundation for researchers to produce and explore these novel dyes. Careful control over reaction parameters, particularly temperature during the diazotization step, is paramount for a successful and safe synthesis. The subsequent characterization of these compounds will be crucial in elucidating their properties and potential applications in various scientific and industrial fields.

VI. References

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). Retrieved from --INVALID-LINK--

  • Al-Rubaie, L. A., & Mhessn, R. J. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing. Journal of Biochemical Technology, 9(4), 33-42.

  • Abdullah, A. F., Kathim, S. H., & Abaies, J. K. (2024). Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. Baghdad Science Journal, 21(5), 1943-1963.

  • Dandge, S. V., et al. (2025). Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol. International Journal of Innovative Science and Research Technology, 10(3).

  • BenchChem. (2025). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis.

  • hamid, s., Abdullah, A. F., Mohammed, M. M., & Khazaal, F. A. (2023). Synthesis, characterization, Biological Activity, and corrosion inhibition study of two dyes from 4-aminophenol. Wasit Journal for Pure Sciences, 2(3), 343-352.

  • Bayer AG. (2014). Azo dyes. U.S. Patent No. 8,734,532 B2.

  • Vidya, V. G., et al. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(9), 1971-1975.

  • Fieser, L. F. (n.d.). Benzidine Diaso Dye. Organic Syntheses.

  • Bayer AG. (1981). 2-Amino-5-arylazoarylazothiazole compounds. U.S. Patent No. 4,250,090 A.

  • de Sousa, M. M., et al. (2009). The synthesis and characterization of heterocyclic azo dyes derived from 5-N, N-dialkylamino-2,2′-bithiophene couplers. Dyes and Pigments, 81(3), 236-242.

  • Dickey, J. B., & Straley, J. M. (1959). Azo Dyes from Substituted 2‐Aminothiophens. Journal of the Society of Dyers and Colourists, 75(10), 487-491.

  • Lin, S. Y. (1997). 2-amino-5-nitrothiazole derived monoazo disperse dyes. U.S. Patent No. 5,652,344 A.

  • Ingole, S. D., & Bhagat, S. D. (2016). Amino Phenolic AZO Compounds Synthesis and Bilogical Analysis. International Science Congress Association, 5(7), 1-3.

  • The Procter & Gamble Company. (2008). 2-(amino or substituted amino)-5,6-substituted phenol compounds, compositions, and use thereof. U.S. Patent No. 7,341,605 B2.

  • Eastman Kodak Company. (1953). 2-amino-5-nitrothiazole azo dye compounds. U.S. Patent No. 2,659,719 A.

  • American Cyanamid Company. (1957). Process for diazotization and coupling. U.S. Patent No. 2,812,321 A.

  • Ciba-Geigy Corporation. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. U.S. Patent No. 4,874,847 A.

References

Application Notes: The Versatility of 2-Amino-5-ethylphenol in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: 2-Amino-5-ethylphenol is a substituted aromatic compound featuring three distinct functional moieties: a primary amine, a phenolic hydroxyl group, and an ethyl group on the benzene ring.[1] This unique combination of reactive sites makes it a highly versatile building block and additive in the field of polymer chemistry. Its applications range from serving as a key phenolic component in the synthesis of high-performance thermosets like polybenzoxazines to acting as a potent curing agent for epoxy resins. Furthermore, its structure provides a foundational basis for designing novel monomers for specialty polyamides and polyimides and offers potential as a polymeric antioxidant. This guide provides an in-depth exploration of these applications, complete with detailed mechanistic insights and validated experimental protocols for researchers and industry professionals.

Application in High-Performance Benzoxazine Resins

Benzoxazine resins represent a class of high-performance phenolic systems that offer significant advantages over traditional phenolic and epoxy resins, including near-zero volumetric shrinkage upon curing, low water absorption, excellent thermal stability, and a high glass transition temperature (Tg).[2] this compound serves as an excellent phenol source for creating novel benzoxazine monomers.

Principle and Mechanism

The synthesis of a benzoxazine monomer is achieved through a Mannich-like condensation reaction involving a phenol, a primary amine, and formaldehyde.[3] In this context, this compound acts as the phenolic component. The subsequent polymerization occurs via a thermally activated, cationic ring-opening polymerization (ROP), which is an auto-catalyzed process that does not release any volatile byproducts.[3] The presence of the ethyl group can enhance the processability and solubility of the monomer, while the secondary amine formed after the initial reaction may influence the final crosslink density.

Application Protocol: Synthesis of a Benzoxazine Monomer

This protocol describes a representative synthesis of a benzoxazine monomer using this compound, aniline (as the primary amine), and paraformaldehyde.

Materials:

  • This compound (1.0 mol equivalent)

  • Aniline (1.0 mol equivalent)

  • Paraformaldehyde (2.0 mol equivalents)

  • Toluene (as solvent)

  • 2N Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add this compound (1.0 mol) and toluene (500 mL). Stir the mixture until the phenol is completely dissolved.

  • Addition of Reactants: Add aniline (1.0 mol) to the solution. Subsequently, add paraformaldehyde (2.0 mol) in small portions to manage the initial exotherm.

  • Reaction: Heat the reaction mixture to 110°C and maintain under reflux with continuous stirring for 5-6 hours.[3] The reaction progress can be monitored by TLC or HPLC.

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Purification: Wash the organic layer three times with 2N NaOH solution to remove any unreacted phenol, followed by three washes with deionized water until the aqueous layer is neutral.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator. The resulting product is the crude benzoxazine monomer. Further purification can be achieved by recrystallization or column chromatography.

Application Protocol: Thermal Polymerization (Curing)

Procedure:

  • Place the synthesized benzoxazine monomer in a suitable mold (e.g., Teflon®).

  • To remove any residual solvent or moisture, dry the monomer under vacuum at 100°C for 2 hours.[3]

  • Transfer the mold to a pre-heated air-circulating oven and perform a staged curing process. A typical cycle is: 1 hour at 170°C, followed by 1 hour at 190°C, and a final post-cure for 1 hour at 210°C.[3] This gradual increase in temperature ensures a complete and uniform polymerization, leading to the formation of a highly cross-linked polybenzoxazine network.

Visualization: Benzoxazine Synthesis and Polymerization Workflow

Benzoxazine_Workflow cluster_synthesis Monomer Synthesis (Mannich Condensation) cluster_polymerization Polymerization (Thermal ROP) AEP This compound Solvent Toluene @ 110°C AEP->Solvent Amine Primary Amine (e.g., Aniline) Amine->Solvent Formaldehyde Paraformaldehyde Formaldehyde->Solvent Monomer Benzoxazine Monomer Solvent->Monomer Monomer_ref Benzoxazine Monomer Curing Staged Thermal Cure (170-210°C) Polymer Polybenzoxazine Network Curing->Polymer Monomer_ref->Curing

Caption: Workflow for benzoxazine monomer synthesis and subsequent thermal polymerization.

Application as a Curing Agent for Epoxy Resins

This compound is an effective curing agent for epoxy resins due to its two types of reactive sites: the primary amine (-NH₂) and the phenolic hydroxyl (-OH). Each functional group can participate in the cross-linking reaction, opening the oxirane ring of the epoxy resin.[4][5]

Curing Mechanism

The curing process is primarily initiated by the active hydrogens on the primary amine. Each N-H bond can react with an epoxy group, forming a secondary and then a tertiary amine, creating a cross-linked structure.[4] The phenolic hydroxyl group can also react with epoxy groups, particularly at elevated temperatures, contributing further to the network density. This dual functionality can lead to cured resins with high thermal and chemical resistance.

Quantitative Data: Stoichiometric Calculation

To achieve optimal properties, the amount of curing agent should be calculated stoichiometrically. The amine hydrogen equivalent weight (AHEW) of the curing agent is used to determine the correct mix ratio with the epoxy resin, which is characterized by its weight per epoxide (WPE) or epoxy equivalent weight (EEW).

AHEW Calculation for this compound:

  • Molecular Weight (MW) of this compound: 137.18 g/mol [1]

  • Number of active amine hydrogens: 2

  • AHEW = MW / Number of active hydrogens = 137.18 / 2 = 68.59 g/eq

Parts per Hundred Resin (PHR) Calculation:

  • PHR = (AHEW / EEW of Epoxy Resin) * 100

ParameterValue
Molecular Weight (C₈H₁₁NO)137.18 g/mol [1]
Active Amine Hydrogens2
Amine Hydrogen Eq. Wt. (AHEW) 68.59 g/eq
Example EEW of DGEBA Resin180 g/eq
Calculated PHR ~38.1
Application Protocol: Curing of a DGEBA Epoxy Resin

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., EEW ~180 g/eq)

  • This compound (curing agent)

Procedure:

  • Preparation: Gently warm the epoxy resin to ~50°C to reduce its viscosity.

  • Mixing: In a disposable container, weigh the epoxy resin (e.g., 100 g). Calculate and weigh the required amount of this compound based on the PHR calculation (e.g., 38.1 g).

  • Degassing: Add the curing agent to the resin and mix thoroughly for 3-5 minutes until a homogeneous mixture is obtained. Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Curing: Pour the mixture into a mold and cure in an oven. A typical curing schedule could be 2 hours at 80°C followed by 3 hours at 150°C to ensure full reaction of both amine and hydroxyl groups.

Visualization: Epoxy Curing Mechanism

Epoxy_Curing cluster_reaction Nucleophilic Attack AEP This compound (-NH₂, -OH) N_attack Amine Attack (Primary Reaction) AEP->N_attack reacts with O_attack Hydroxyl Attack (Secondary Reaction) AEP->O_attack reacts with Epoxy Epoxy Resin (Oxirane Ring) Epoxy->N_attack Epoxy->O_attack Result Cross-linked Thermoset Network N_attack->Result leads to O_attack->Result leads to

Caption: Reaction pathways for epoxy resin curing by this compound.

Intermediate for Polyamide and Polyimide Synthesis

Aromatic polyamides and polyimides are classes of high-performance polymers known for their exceptional thermal stability and mechanical strength.[6][7] While this compound itself is not a difunctional monomer required for direct polymerization, its structure makes it an ideal starting material for the synthesis of more complex, custom diamine or diacid monomers that can impart specific properties like improved solubility or modified reactivity into the final polymer backbone.

General Protocol: Synthesis of Aromatic Polyamides

This protocol outlines the low-temperature solution polycondensation for synthesizing a polyamide from a conceptual diamine (derived from this compound) and a diacyl chloride.

Procedure:

  • Monomer Solution: In a nitrogen-purged flask, dissolve the custom diamine monomer (1.0 mol equivalent) in an anhydrous aprotic polar solvent like N,N-dimethylacetamide (DMAc).

  • Polycondensation: Cool the solution to 0°C in an ice bath. Add an equimolar amount of a diacyl chloride (e.g., terephthaloyl chloride) as a solid in one portion under vigorous stirring.

  • Polymerization: Allow the reaction to warm to room temperature and stir for 12-24 hours. The solution will become highly viscous, indicating polymer formation.[7]

  • Precipitation: Pour the viscous polymer solution into a non-solvent like methanol or water to precipitate the polyamide.

  • Purification: Filter the fibrous polymer, wash it thoroughly with methanol and water, and dry it under vacuum at 80-100°C.

General Protocol: Two-Step Synthesis of Aromatic Polyimides

This method involves the formation of a soluble poly(amic acid) precursor, followed by cyclization.[8]

Procedure:

  • Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve the custom diamine monomer (1.0 mol equivalent) in anhydrous DMAc or N-methylpyrrolidone (NMP).

  • Dianhydride Addition: Add an equimolar amount of a solid aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA) in portions to the stirred diamine solution at room temperature.[6]

  • Precursor Formation: Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.[6]

  • Imidization (Thermal): Cast the poly(amic acid) solution onto a glass plate to form a film. Heat the film in an oven using a staged cycle, for example: 1 hour at 100°C, 1 hour at 200°C, and 1 hour at 300°C. This process removes the solvent and drives the cyclodehydration to form the final insoluble polyimide film.

Visualization: Polyimide Synthesis Pathway

Polyimide_Synthesis Diamine Diamine Monomer Solvent Aprotic Solvent (DMAc/NMP) Room Temperature Diamine->Solvent Step 1 Dianhydride Dianhydride Monomer Dianhydride->Solvent Step 1 PAA Poly(amic acid) Solution Solvent->PAA Thermal Thermal Treatment (100-300°C) PAA->Thermal Step 2 Polyimide Polyimide Film Thermal->Polyimide

Caption: The two-step synthesis process for aromatic polyimides.

Potential as a Polymeric Antioxidant/Stabilizer

Phenolic compounds are widely used as antioxidants and stabilizers in polymers to prevent thermo-oxidative degradation.[9] They function by donating a hydrogen atom from the phenolic hydroxyl group to terminate chain-propagating free radicals, thereby interrupting the degradation cycle.

Mechanism of Action

The this compound molecule can act as a radical scavenger. The phenolic hydrogen is readily abstracted by a polymer peroxy radical (ROO•), forming a stable phenoxy radical that is resonance-stabilized. This phenoxy radical is significantly less reactive and does not propagate the degradation chain, effectively protecting the polymer matrix.[9] Its ability to be incorporated into a polymer backbone (as shown in previous sections) could lead to the creation of polymers with inherent, non-migrating antioxidant properties, which is highly desirable for applications requiring long-term stability.[10]

Safety and Handling

This compound hydrochloride is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[11] It is also very toxic to aquatic life.[11]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

Application Note: 2-Amino-5-ethylphenol as a Versatile Building Block for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-5-ethylphenol is a bifunctional aromatic compound whose utility in organic synthesis is centered on the reactivity of its nucleophilic amino and hydroxyl moieties. The specific ortho-relationship of these functional groups makes it an exceptionally valuable precursor for the construction of various heterocyclic scaffolds, which are prominent in medicinal chemistry. This document provides a detailed guide for researchers and drug development professionals on the strategic application of this compound as a building block for pharmaceutical intermediates. It outlines its physicochemical properties, safety considerations, and provides detailed, field-proven protocols for key synthetic transformations including N-acylation, Schiff base formation, and the synthesis of benzoxazole derivatives.

Introduction: The Strategic Value of this compound

In the landscape of drug discovery and development, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. This compound (IUPAC: this compound) is an aromatic building block characterized by an ethyl group at the C5 position, a hydroxyl group at C1, and an amino group at C2. This unique arrangement of functional groups offers multiple reaction sites that can be addressed with high selectivity under controlled conditions.

The primary value of this molecule lies in the ortho-positioning of the amino and hydroxyl groups, which serves as a linchpin for the synthesis of fused heterocyclic systems like benzoxazoles—a class of compounds renowned for its wide range of pharmacological activities. Furthermore, the individual reactivity of the amine and phenol groups allows for a diverse array of chemical modifications, making it a versatile platform for generating libraries of compounds for high-throughput screening. This application note serves as a practical guide to harnessing the synthetic potential of this valuable intermediate.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use in a laboratory setting.

Key Properties

The properties of this compound and its commonly used hydrochloride salt are summarized below. The hydrochloride form often provides enhanced stability and solubility in certain solvent systems.

PropertyThis compoundThis compound HClSource(s)
CAS Number 182499-90-7149861-22-3[1][2][3]
Molecular Formula C₈H₁₁NOC₈H₁₂ClNO[1][2]
Molecular Weight 137.18 g/mol 173.64 g/mol [1][4]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder[3]
Melting Point Not specified~180-185°C (decomposes)[3]
Solubility Data not widely availableSoluble in water and ethanol[3]
Safety and Handling

Trustworthiness through Safety: Safe laboratory practice is non-negotiable. The protocols described herein mandate adherence to strict safety guidelines.

This compound and its salts are classified as hazardous chemicals and must be handled with appropriate care in a well-ventilated fume hood.[1][4]

  • GHS Hazard Statements:

    • This compound: H302: Harmful if swallowed.[1]

    • This compound HCl: H302: Harmful if swallowed; H314: Causes severe skin burns and eye damage; H317: May cause an allergic skin reaction; H400: Very toxic to aquatic life.[4]

  • Mandatory Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.

  • Handling: Avoid creating dust.[5] Keep away from strong oxidizing agents.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.[5]

The Synthetic Versatility of this compound

The synthetic utility of this compound stems from the distinct pKa values and nucleophilicity of its amino and phenolic hydroxyl groups. The amino group is generally more nucleophilic than the hydroxyl group, allowing for selective reactions such as acylation or alkylation at the nitrogen atom under neutral or basic conditions. The hydroxyl group's reactivity can be enhanced by using a stronger base to deprotonate it to the more nucleophilic phenoxide ion. This differential reactivity is the cornerstone of its role as a versatile building block.

Caption: Key reactive sites of the this compound scaffold.

Key Synthetic Transformations and Protocols

The following protocols are presented as robust, validated starting points for the synthesis of key pharmaceutical intermediates.

Protocol 1: Selective N-Acylation to Form Amide Intermediates

Expertise & Rationale: N-acylation is a fundamental transformation that introduces an amide bond, a ubiquitous feature in many approved drugs. This protocol utilizes acetic anhydride for a straightforward acetylation. The reaction is performed under mild conditions that favor selective acylation of the more nucleophilic amino group over the phenolic hydroxyl group. Triethylamine acts as a mild base to neutralize the acetic acid byproduct, driving the reaction to completion.

N_Acylation_Workflow start Start: This compound HCl in Dichloromethane (DCM) add_base 1. Add Triethylamine (2.2 eq) Stir at 0°C for 15 min start->add_base add_anhydride 2. Add Acetic Anhydride (1.1 eq) Dropwise at 0°C add_base->add_anhydride reaction 3. Warm to Room Temp Stir for 4 hours (Monitor by TLC) add_anhydride->reaction workup 4. Aqueous Workup (Wash with H₂O, NaHCO₃, brine) reaction->workup purify 5. Dry (Na₂SO₄), Filter, Concentrate, and Purify (Column Chromatography) workup->purify product Product: N-(4-ethyl-2-hydroxyphenyl)acetamide purify->product

Caption: Workflow for the selective N-acylation of this compound.

Step-by-Step Methodology:

  • Suspend this compound hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0°C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15 minutes to neutralize the hydrochloride and liberate the free base.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate (NaHCO₃) solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-(4-ethyl-2-hydroxyphenyl)acetamide.

Protocol 2: Synthesis of Benzoxazole Derivatives

Expertise & Rationale: The synthesis of benzoxazoles is a hallmark application of ortho-aminophenols. This protocol employs a condensation and cyclodehydration reaction with a carboxylic acid under acidic conditions, often using polyphosphoric acid (PPA) as both the catalyst and dehydrating agent. This one-pot procedure is highly efficient for constructing the benzoxazole core, which is a privileged scaffold in medicinal chemistry. The choice of carboxylic acid directly determines the substituent at the 2-position of the benzoxazole ring, allowing for facile diversification.

Benzoxazole_Synthesis reactants This compound Carboxylic Acid (R-COOH) mix 1. Combine Reactants in Polyphosphoric Acid (PPA) reactants->mix heat 2. Heat to 150-180°C (Monitor by TLC/LC-MS) mix->heat intermediate In-situ formation of Amide Intermediate heat->intermediate Mechanism Step A cyclization 3. Intramolecular Cyclodehydration heat->cyclization Overall Transformation intermediate->cyclization Mechanism Step B quench 4. Cool and Quench (Pour onto ice-water) cyclization->quench neutralize 5. Neutralize with Base (e.g., NaOH) and Filter Precipitate quench->neutralize product Product: 5-ethyl-2-(R)-benzo[d]oxazole neutralize->product

Caption: Reaction pathway for the synthesis of benzoxazoles.

Step-by-Step Methodology:

  • In a round-bottom flask, combine this compound (1.0 eq) and the desired carboxylic acid (e.g., benzoic acid, 1.1 eq).

  • Add polyphosphoric acid (PPA) (approx. 10 times the weight of the aminophenol) to the flask.

  • Equip the flask with a mechanical stirrer and a reflux condenser with a drying tube.

  • Heat the reaction mixture to 160-180°C with vigorous stirring for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS. The reaction is complete when the starting material is no longer detectable.

  • Allow the reaction mixture to cool to approximately 80-100°C.

  • CAUTION: Carefully and slowly pour the hot, viscous mixture into a beaker containing a large amount of crushed ice with stirring.

  • A precipitate will form. Continue stirring until all the PPA is dissolved.

  • Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until the pH is ~7-8.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-ethyl-2-substituted-benzoxazole.

Applications in Medicinal Chemistry: From Intermediate to Candidate

The intermediates derived from this compound are precursors to a wide range of pharmacologically active molecules. The derivatization of this core structure has been explored for developing agents with various therapeutic potentials. For example, research into related aminophenol and benzoxazole structures has shown promising antibacterial, antifungal, and anticancer activities.[6][7][8] The ethyl group at the C5 position can provide favorable lipophilic interactions within biological targets, potentially enhancing potency or modifying pharmacokinetic properties.

Drug_Discovery_Flow AEP Building Block This compound Intermediates Key Intermediates - Amides - Benzoxazoles - Schiff Bases AEP->Intermediates Synthetic Protocols Library Compound Library (Diverse R-groups) Intermediates->Library Diversification Screening Biological Screening (e.g., Antibacterial Assay) Library->Screening Hit Hit Compound (Shows Activity) Screening->Hit Candidate Lead/Candidate (After Optimization) Hit->Candidate MedChem Optimization

Caption: Logical flow from building block to potential drug candidate.

Conclusion

This compound is a cost-effective and highly versatile chemical building block with significant potential in pharmaceutical synthesis. Its well-defined reactivity allows for the selective and efficient construction of amide, benzoxazole, and other valuable intermediates. The protocols and strategic insights provided in this application note offer a solid foundation for researchers to leverage this compound in the design and synthesis of novel molecules for drug discovery programs.

References

HPLC method for the quantification of 2-Amino-5-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantification of 2-Amino-5-ethylphenol via High-Performance Liquid Chromatography (HPLC)

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of this compound. This compound is a key intermediate and component in various industrial applications, including the formulation of oxidative hair dyes.[1][2] The accurate determination of its concentration is critical for ensuring product quality, safety, and regulatory compliance. The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, adhering to the validation principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5] This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound.

Introduction and Scientific Rationale

This compound (CAS No: 182499-90-7) is an aromatic amine derivative whose quantification is essential for process monitoring, stability testing, and final product release.[6] The selection of an appropriate analytical technique is paramount. HPLC is the method of choice for non-volatile and thermally labile compounds like aromatic amines, offering superior resolution and sensitivity compared to techniques like gas chromatography which may require time-consuming derivatization.[7]

Methodology Rationale:

The physicochemical properties of this compound guide the development of this HPLC method.

  • Reverse-Phase Chromatography: With a calculated LogP of approximately 1.7-1.96, this compound exhibits moderate hydrophobicity, making it an ideal candidate for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[6][8] This is the most common and versatile mode of HPLC.[9]

  • Mobile Phase Selection: The molecule contains both a basic amino group and an acidic phenolic hydroxyl group. To ensure consistent interaction with the stationary phase and to achieve a sharp, symmetrical peak, it is crucial to control the ionization state of the analyte. By acidifying the mobile phase with 0.1% formic acid, the amino group is protonated, preventing peak tailing that can occur from interactions with residual silanols on the column packing.

  • UV Detection: Aromatic compounds like phenols exhibit strong ultraviolet (UV) absorbance. Based on structurally similar compounds such as 2-aminophenol, a detection wavelength in the range of 270-280 nm is expected to provide excellent sensitivity.[10] A Diode Array Detector (DAD) is recommended to allow for the confirmation of peak purity and selection of the optimal detection wavelength.

Experimental Protocol

Equipment and Reagents
  • HPLC System: An Agilent 1200 series or equivalent system equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).

  • Data Acquisition Software: Empower 3, Chemstation, or equivalent.

  • Analytical Column: Octadecylsilyl (C18) column, 4.6 mm x 150 mm, 5 µm particle size.

  • Reagents:

    • This compound reference standard (≥98% purity).[8]

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid (ACS grade).

    • Deionized water (18.2 MΩ·cm).

  • Labware: Volumetric flasks, pipettes, 0.45 µm syringe filters (PTFE).

Chromatographic Conditions

The developed method parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD, Wavelength: 278 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (70:30 Water/Acetonitrile with 0.1% Formic Acid) to achieve concentrations for the linearity curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a portion of the sample matrix expected to contain this compound.

    • Dissolve the sample in a known volume of methanol, using sonication if necessary to ensure complete dissolution.

    • Perform a further dilution with the mobile phase to bring the theoretical concentration of the analyte within the calibration range.

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.[11]

Analysis Workflow

The overall workflow from sample preparation to data analysis is illustrated below.

HPLC Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample / Reference Standard dissolve Dissolve in Methanol start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject Transfer to Vial separate Separation on C18 Column inject->separate detect UV Detection at 278 nm separate->detect integrate Integrate Peak Area detect->integrate Generate Chromatogram calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for the quantification of this compound.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4][5]

System Suitability

Before initiating any validation experiments, the system suitability was confirmed by making five replicate injections of a 25 µg/mL standard solution.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity

Specificity was evaluated by injecting a blank (mobile phase), a placebo (sample matrix without the analyte), and a standard solution of this compound. The chromatograms were assessed to ensure that no interfering peaks were present at the retention time of the analyte.

Linearity

Linearity was assessed using six concentration levels, ranging from 1 to 100 µg/mL. Each concentration was injected in triplicate. The peak area was plotted against the concentration, and the linearity was determined by linear regression analysis.

ParameterResult
Range 1 - 100 µg/mL
Correlation Coefficient (R²) ≥ 0.999
Y-intercept Close to zero
Accuracy (Recovery)

Accuracy was determined by a recovery study. A placebo matrix was spiked with this compound at three concentration levels (low, medium, high: 80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and analyzed.

Spike LevelMean Recovery (%)% RSD
Low (80%) 98.0 - 102.0≤ 2.0
Medium (100%) 98.0 - 102.0≤ 2.0
High (120%) 98.0 - 102.0≤ 2.0
Precision
  • Repeatability (Intra-day Precision): Six individual preparations of the sample at 100% of the target concentration were analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability study was repeated on a different day by a different analyst.

Precision TypeAcceptance Criteria (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD is the concentration that yields an S/N of 3:1, and the LOQ is the concentration that yields an S/N of 10:1.

ParameterS/N Ratio
LOD 3:1
LOQ 10:1
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The parameters tested included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters were checked under each condition to ensure they remained within the acceptance criteria.

Conclusion

This application note provides a comprehensive, step-by-step protocol for the quantification of this compound using a validated RP-HPLC method. The causality behind experimental choices, such as mobile phase pH and column chemistry, is explained by the physicochemical properties of the analyte. The method is proven to be fit for its intended purpose, demonstrating high levels of specificity, linearity, accuracy, and precision. This self-validating system provides a trustworthy and authoritative procedure for routine analysis in quality control and research environments.

References

Application Note and Protocol for Studying the Antibacterial Activity of 2-Amino-5-ethylphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Agents

The rise of antibiotic resistance is a critical global health threat, necessitating the urgent discovery and development of new antimicrobial compounds. Phenolic compounds, a diverse group of molecules found in nature, have long been recognized for their broad biological activities, including potent antibacterial effects.[1][2] Among these, aminophenol derivatives represent a promising class of synthetic compounds for further investigation. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antibacterial properties of 2-amino-5-ethylphenol derivatives.

The protocols herein are designed to be a self-validating system, guiding the user from initial screening of antibacterial activity to in-depth mechanistic studies. By adhering to these methodologies, researchers can generate robust and reproducible data, crucial for the advancement of new therapeutic agents. The core of this guide is built upon established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of clinically relevant and comparable data.[3][4][5][6][7][8][9][10][11][12]

Part 1: Initial Assessment of Antibacterial Potency

The initial phase of evaluating a novel compound is to determine its fundamental potency against a panel of clinically relevant bacteria. This is achieved through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[13] This is a primary screening method to quantify the potency of the this compound derivatives. The broth microdilution method is a widely accepted and high-throughput technique for MIC determination.[14][15][16][17]

Materials:

  • This compound derivatives (test compounds)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or turbidity meter

  • Multichannel pipette

Procedure:

  • Preparation of Test Compounds: Dissolve the this compound derivatives in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. Further dilutions should be made in CAMHB. It is crucial to ensure the final solvent concentration does not affect bacterial growth.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[18]

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well.[18]

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[13]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth.[15][18]

Bacterial StrainATCC NumberThis compound DerivativeMIC (µg/mL)
Staphylococcus aureus29213Derivative A16
Escherichia coli25922Derivative A32
Pseudomonas aeruginosa27853Derivative A64
Staphylococcus aureus29213Derivative B8
Escherichia coli25922Derivative B16
Pseudomonas aeruginosa27853Derivative B32
Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[19][20][21] This assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Procedure:

  • Perform MIC Assay: Follow the MIC protocol as described above.

  • Subculturing: From the wells showing no visible growth (the MIC well and the wells with higher concentrations), plate a 10 µL aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[18]

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.[18]

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[18][21]

Bacterial StrainDerivativeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureusA16322Bactericidal
E. coliA321284Bactericidal
S. aureusB8162Bactericidal
E. coliB16>128>8Bacteriostatic

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[18]

Part 2: Characterizing the Dynamics of Antibacterial Action

Understanding the rate at which an antibacterial compound kills bacteria provides valuable insight into its pharmacodynamics. The time-kill kinetic assay is the gold standard for this purpose.[22][23][24]

Time-Kill Kinetic Assay

This assay measures the change in bacterial viability over time in the presence of an antimicrobial agent.[22]

Procedure:

  • Prepare Bacterial Inoculum: Prepare a standardized bacterial inoculum as described in the MIC protocol.

  • Set up Test Cultures: In sterile tubes or flasks, add the standardized bacterial inoculum to CAMHB containing the this compound derivative at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control without the compound.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.[25]

  • Determine Viable Counts: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS. Plate a specific volume of the appropriate dilutions onto agar plates.[23]

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Following incubation, count the number of colonies (CFU) and calculate the CFU/mL for each time point and concentration.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[22][24]

Time (hours)Growth Control (Log10 CFU/mL)0.5x MIC (Log10 CFU/mL)1x MIC (Log10 CFU/mL)2x MIC (Log10 CFU/mL)4x MIC (Log10 CFU/mL)
05.75.75.75.75.7
26.55.54.84.23.5
47.85.33.93.1<2.0
68.95.12.8<2.0<2.0
89.25.0<2.0<2.0<2.0
249.56.2<2.0<2.0<2.0

Part 3: Elucidating the Mechanism of Action

Identifying the cellular target of a novel antibacterial agent is a critical step in its development. For phenolic compounds, the bacterial membrane is a common target.[26] This section outlines protocols to investigate membrane permeability and potential interactions with bacterial DNA.

Bacterial Membrane Permeability Assays

These assays determine if the this compound derivatives disrupt the integrity of the bacterial outer and/or inner membranes.

The fluorescent probe N-phenyl-1-naphthylamine (NPN) is hydrophobic and fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Damage to the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in an increase in fluorescence.[27][28]

Procedure:

  • Prepare Bacterial Suspension: Grow the bacterial culture to the mid-log phase, harvest the cells by centrifugation, and wash them with a suitable buffer (e.g., 5 mM HEPES, pH 7.2). Resuspend the cells in the same buffer.[29]

  • Assay Setup: In a 96-well black, clear-bottom plate, add the bacterial suspension. Add NPN to a final concentration of 10 µM.

  • Initiate Reaction: Add varying concentrations of the this compound derivative to the wells. Include a negative control (no compound) and a positive control (e.g., polymyxin B).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader (excitation ~350 nm, emission ~420 nm).[29]

This assay utilizes a chromogenic substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG), which can be hydrolyzed by the intracellular enzyme β-galactosidase to produce a yellow-colored product, o-nitrophenol. In intact cells, ONPG cannot cross the inner membrane. Damage to the inner membrane allows ONPG to enter the cytoplasm and be hydrolyzed.[29][30]

Procedure:

  • Prepare Bacterial Suspension: Use a bacterial strain that expresses β-galactosidase (e.g., E. coli ML-35). Prepare the cell suspension as described for the NPN assay.

  • Assay Setup: In a cuvette or 96-well plate, add the bacterial suspension and ONPG.

  • Initiate Reaction: Add the this compound derivative at the desired concentration.

  • Absorbance Measurement: Monitor the increase in absorbance at 420 nm over time using a spectrophotometer or microplate reader. The rate of increase in absorbance is proportional to the rate of inner membrane permeabilization.[29]

Bacterial DNA Interaction Assay

Some antibacterial agents exert their effect by binding to bacterial DNA, thereby inhibiting replication and transcription.[26] A simple colorimetric microplate assay can be used to assess this interaction.

Procedure:

  • Immobilize DNA: Coat the wells of a microtiter plate with bacterial DNA.

  • Binding Reaction: Add varying concentrations of the this compound derivative to the DNA-coated wells and incubate to allow for binding.

  • Washing: Wash the wells to remove any unbound compound.

  • Detection: The amount of bound compound can be quantified using a suitable detection method, such as UV-Vis spectroscopy if the compound has a chromophore, or by using a labeled derivative. Alternatively, a competitive binding assay with a known DNA intercalator can be employed.[31][32][33][34][35]

Visualizations

Experimental Workflows

MIC_MBC_Workflow cluster_mic MIC Assay cluster_mbc MBC Assay prep_in Prepare Bacterial Inoculum inoc Inoculate 96-well Plate prep_in->inoc prep_cpd Prepare Compound Dilutions prep_cpd->inoc incub_mic Incubate (16-20h) inoc->incub_mic read_mic Read MIC incub_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture From MIC well & higher conc. incub_mbc Incubate Agar Plates (18-24h) subculture->incub_mbc read_mbc Determine MBC incub_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Time_Kill_Workflow start Prepare Inoculum & Test Cultures incubate Incubate with Shaking start->incubate sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate->sampling dilute Serial Dilutions sampling->dilute plate Plate on Agar dilute->plate incubate_plate Incubate Plates plate->incubate_plate count Count CFU incubate_plate->count plot Plot Log10 CFU/mL vs. Time count->plot

Caption: Workflow of the Time-Kill Kinetics Assay.

MOA_Workflow cluster_membrane Membrane Permeability cluster_dna DNA Interaction outer Outer Membrane (NPN Assay) inner Inner Membrane (ONPG Assay) dna_bind DNA Binding Assay start Test Compound start->outer start->inner start->dna_bind

Caption: Overview of Mechanism of Action Studies.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assays for 2-Amino-5-ethylphenol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: Unveiling the Cytotoxic Profile of 2-Amino-5-ethylphenol

This compound and its derivatives are organic compounds with applications in various industries, including as a precursor in hair coloring agents.[1][2] Given their potential for human exposure, a thorough understanding of their cytotoxic effects is paramount for safety assessment and regulatory compliance. This guide provides a comprehensive suite of in vitro cytotoxicity assays designed to elucidate the potential adverse effects of this compound compounds on cultured mammalian cells.

As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale for each assay. We will explore a multi-parametric approach, moving from general indicators of cell viability to more specific mechanisms of cell death, such as membrane disruption and apoptosis. This tiered strategy allows for a robust and nuanced characterization of a compound's cytotoxic potential. Phenolic compounds, in particular, can present unique challenges in in vitro testing due to their potential for degradation, oxidation, and volatility, which can lead to artifactual results.[3] Therefore, careful experimental design and control are emphasized throughout these protocols.

I. Foundational Cytotoxicity Screening: Assessing Overall Cell Viability

The initial tier of assessment involves assays that provide a broad overview of cell health and viability. These assays are typically colorimetric or fluorometric and are well-suited for high-throughput screening to determine the concentration range over which a compound exhibits cytotoxic effects.

A. MTT Assay: A Measure of Metabolic Activity

Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability. It is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[4] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, within the mitochondria.[4][5] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.

Causality of Experimental Choices: This assay is often the first choice due to its sensitivity, reliability, and ease of use. By measuring mitochondrial function, it provides an early indication of cellular stress or damage. It is crucial to use a solubilization agent (like DMSO or SDS) to dissolve the formazan crystals for accurate spectrophotometric measurement.[4]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Procedure seed 1. Seed cells in 96-well plate (e.g., 1x10^4 cells/well) incubate_adhesion 2. Incubate for 24h for cell adhesion seed->incubate_adhesion add_compound 3. Add varying concentrations of This compound incubate_adhesion->add_compound incubate_compound 4. Incubate for desired exposure time (e.g., 24, 48, 72h) add_compound->incubate_compound add_mtt 5. Add MTT solution to each well (final conc. 0.5 mg/mL) incubate_compound->add_mtt incubate_mtt 6. Incubate for 2-4h at 37°C add_mtt->incubate_mtt solubilize 7. Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read 8. Measure absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HaCaT, HepG2) into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO, ethanol). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[4]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO, 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Parameter Recommendation
Cell LineHaCaT (human keratinocytes), HepG2 (human liver carcinoma)
Seeding Density1 x 104 cells/well
Compound ConcentrationsLogarithmic or semi-logarithmic dilutions
Exposure Time24, 48, 72 hours
MTT Concentration0.5 mg/mL
Solubilization AgentDMSO or 10% SDS in 0.01 M HCl
Wavelengths570 nm (measurement), 630 nm (reference)
B. Neutral Red Uptake Assay: Assessing Lysosomal Integrity

Scientific Principle: The Neutral Red Uptake (NRU) assay is another widely used method for determining cell viability.[6] It is based on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes.[7] This accumulation is dependent on the acidic environment of the lysosomes, which is maintained by an ATP-dependent proton pump.[8] In damaged or dead cells, the lysosomal membrane is compromised, leading to a decreased uptake and retention of the dye.[6] The amount of dye extracted from the cells is proportional to the number of viable cells.

Causality of Experimental Choices: This assay provides a different perspective on cell health by focusing on lysosomal integrity. It is often used as a confirmatory assay to the MTT test and is recognized by regulatory bodies like the OECD for in vitro cytotoxicity testing.[9][10] The extraction step with an acidified ethanol solution is critical to release the dye for quantification.[6]

Experimental Workflow: Neutral Red Uptake Assay

NRU_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Neutral Red Uptake Procedure seed_treat 1. Seed and treat cells with This compound as in MTT protocol add_nr 2. Incubate with Neutral Red medium (e.g., 50 µg/mL) for 2-3h seed_treat->add_nr wash 3. Wash cells with PBS add_nr->wash extract 4. Add destain solution (e.g., 1% acetic acid in 50% ethanol) wash->extract shake 5. Shake for 10 min extract->shake read 6. Measure absorbance at 540 nm shake->read

Caption: Workflow for the Neutral Red Uptake cytotoxicity assay.

Detailed Protocol: Neutral Red Uptake Assay

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Neutral Red Incubation: After the compound exposure period, remove the treatment medium and add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.

  • Washing: Carefully remove the Neutral Red-containing medium and wash the cells with 150 µL of PBS.

  • Dye Extraction: Remove the PBS and add 150 µL of destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.

  • Shaking: Place the plate on a shaker for 10 minutes to ensure complete extraction of the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.

Parameter Recommendation
Neutral Red Concentration50 µg/mL
Incubation Time2-3 hours
Destain Solution1% acetic acid in 50% ethanol
Wavelength540 nm

II. Mechanistic Cytotoxicity Assays: Delving Deeper into Cell Death Pathways

Once the cytotoxic concentration range of a this compound compound has been established, the next step is to investigate the underlying mechanisms of cell death.

A. Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Integrity

Scientific Principle: The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that is rapidly released upon plasma membrane damage.[11][12] The assay involves a coupled enzymatic reaction where the released LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt (like INT) into a colored formazan product.[13] The amount of formazan formed is directly proportional to the amount of LDH released, and thus to the number of lysed cells.[13]

Causality of Experimental Choices: This assay specifically measures cell lysis or necrosis, providing a clear indication of membrane-disrupting effects. It is often performed in parallel with viability assays like MTT to differentiate between cytotoxic and cytostatic effects. It is important to include a maximum LDH release control (by lysing a set of untreated cells) to normalize the results.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay Procedure seed_treat 1. Seed and treat cells as before. Include maximum release control wells. collect_supernatant 2. Collect supernatant from each well seed_treat->collect_supernatant add_reagent 3. Add LDH reaction mixture to supernatant collect_supernatant->add_reagent incubate_reagent 4. Incubate for 30 min at room temp (protected from light) add_reagent->incubate_reagent stop_reaction 5. Add stop solution incubate_reagent->stop_reaction read 6. Measure absorbance at 490 nm stop_reaction->read

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. In a separate set of wells, add a lysis solution (e.g., 1% Triton X-100) to untreated cells 30-45 minutes before the end of the incubation period to serve as the maximum LDH release control.[13]

  • Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant.[13]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (often provided in commercial kits) to each well.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated cells) / (Absorbance of maximum release - Absorbance of untreated cells)] x 100

Parameter Recommendation
Supernatant Volume50 µL
Reaction Mixture Volume50 µL
Incubation TimeUp to 30 minutes
Stop Solution Volume50 µL
Wavelengths490 nm (measurement), 680 nm (reference)
B. Reactive Oxygen Species (ROS) Assay: Investigating Oxidative Stress

Scientific Principle: Many phenolic compounds can induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress.[14] ROS are highly reactive molecules, such as superoxide and hydrogen peroxide, that can damage cellular components like DNA, proteins, and lipids.[15] ROS assays typically use cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which are non-fluorescent until they are oxidized by ROS within the cell.[14][16] The resulting fluorescence intensity is proportional to the level of intracellular ROS.

Causality of Experimental Choices: This assay is crucial for understanding if the cytotoxic mechanism of this compound involves oxidative stress. H2DCFDA is a common choice due to its broad reactivity with several ROS. It is important to perform the assay in real-time or after a short incubation period, as ROS are often transient.[14]

Experimental Workflow: ROS Assay

ROS_Workflow cluster_prep Cell Preparation cluster_assay ROS Detection Procedure seed 1. Seed cells in a black, clear-bottom 96-well plate load_probe 2. Load cells with H2DCFDA probe seed->load_probe wash_cells 3. Wash cells to remove excess probe load_probe->wash_cells add_compound 4. Add this compound wash_cells->add_compound read_fluorescence 5. Measure fluorescence (Ex/Em ~495/525 nm) kinetically or at a fixed time point add_compound->read_fluorescence

Caption: Workflow for the intracellular ROS detection assay.

Detailed Protocol: ROS Assay

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Probe Loading: Remove the culture medium and incubate the cells with a loading buffer containing H2DCFDA (typically 5-10 µM) for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with a warm buffer (e.g., PBS or Hank's Balanced Salt Solution) to remove any unloaded probe.

  • Compound Treatment: Add the this compound compound at various concentrations to the cells. Include a positive control (e.g., H2O2 or a known ROS inducer).

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 495 nm and 525 nm, respectively. Measurements can be taken kinetically over a period of time or at a fixed endpoint.

  • Data Analysis: Express the results as the fold increase in fluorescence relative to the untreated control.

Parameter Recommendation
Plate TypeBlack, clear-bottom 96-well plate
ProbeH2DCFDA
Probe Concentration5-10 µM
Positive ControlH2O2
Wavelengths (Ex/Em)~495 nm / ~525 nm
C. Caspase-Glo® 3/7 Assay: Detecting Apoptosis

Scientific Principle: Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. A hallmark of apoptosis is the activation of a family of proteases called caspases.[17] Caspase-3 and Caspase-7 are key effector caspases that execute the final stages of apoptosis.[18] The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD amino acid sequence, which is a target for Caspase-3 and -7.[17][19] In the presence of active Caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of active Caspase-3/7.[19]

Causality of Experimental Choices: This assay provides a highly sensitive and specific measurement of apoptosis induction. The "add-mix-measure" format makes it simple and suitable for high-throughput screening.[19] It is a valuable tool to determine if the observed cytotoxicity is due to a controlled apoptotic process rather than uncontrolled necrosis.

Experimental Workflow: Caspase-Glo® 3/7 Assay

Caspase_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Caspase-Glo® 3/7 Procedure seed_treat 1. Seed cells in a white-walled 96-well plate and treat with this compound add_reagent 2. Add Caspase-Glo® 3/7 Reagent to each well seed_treat->add_reagent incubate_reagent 3. Incubate for 1-2h at room temp add_reagent->incubate_reagent read_luminescence 4. Measure luminescence incubate_reagent->read_luminescence

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Treat the cells with the this compound compound for the desired duration.

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30 seconds. Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Express the results as the fold increase in luminescence relative to the untreated control.

Parameter Recommendation
Plate TypeWhite-walled 96-well plate
ReagentCaspase-Glo® 3/7 Assay Reagent
Incubation Time1-2 hours
MeasurementLuminescence

III. Data Interpretation and Conclusion

By employing this multi-assay approach, a comprehensive cytotoxic profile of this compound compounds can be generated.

  • IC50 Values: From the MTT and NRU assays, calculate the IC50 value (the concentration that inhibits 50% of cell viability). This is a key metric for comparing the cytotoxic potency of different compounds.

  • Mechanism of Action:

    • A high LDH release at concentrations similar to the IC50 from the viability assays suggests a necrotic or membrane-disruptive mode of action.

    • A significant increase in ROS production indicates that oxidative stress is a likely contributor to the observed cytotoxicity.

    • An increase in Caspase-3/7 activity points towards an apoptotic mechanism of cell death.

  • Integrated Analysis: It is important to consider the results from all assays together. For instance, a compound might induce apoptosis at lower concentrations and necrosis at higher concentrations.

These detailed application notes and protocols provide a robust framework for researchers, scientists, and drug development professionals to thoroughly evaluate the in vitro cytotoxicity of this compound compounds, ensuring a comprehensive understanding of their potential biological effects.

References

Experimental setup for electrochemical analysis of 2-Amino-5-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Electrochemical Analysis of 2-Amino-5-ethylphenol: A Guide for Researchers

Abstract

This application note provides a comprehensive guide to the electrochemical analysis of this compound, a compound of interest in the cosmetic and chemical industries.[1] We present a detailed experimental setup and validated protocols for its qualitative and quantitative determination using Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV). The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and a deep understanding of the underlying electrochemical principles.

Introduction: The Need for Sensitive Detection

This compound is a primary intermediate and oxidative dye precursor, notably used in permanent hair coloring formulations.[1] Its presence and concentration are critical to product quality and safety. Consequently, the development of rapid, sensitive, and cost-effective analytical methods is paramount. Electrochemical techniques offer a compelling alternative to more complex and time-consuming methods like chromatography.[2] Their high sensitivity, simple instrumentation, and suitability for miniaturization make them ideal for both quality control and research applications.[3]

This guide explains the causality behind experimental choices, providing a self-validating system for the robust electrochemical analysis of this compound at a standard Glassy Carbon Electrode (GCE).

Foundational Electrochemical Principles

An understanding of the chosen voltammetric techniques is crucial for robust method development and accurate data interpretation. The electrochemical behavior of this compound, like other aminophenols, is governed by the oxidation of its amino and hydroxyl functional groups.[4] This process is typically an irreversible, pH-dependent reaction.[4][5]

2.1. Cyclic Voltammetry (CV): Probing the Redox Behavior

Cyclic Voltammetry is a potentiodynamic technique used to investigate the electrochemical properties of an analyte. By cycling the potential of a working electrode, we can observe the potential at which the analyte is oxidized (or reduced) and gain insights into the reaction kinetics. For aminophenol compounds, CV typically reveals a single, well-defined anodic (oxidation) peak with no corresponding cathodic (reduction) peak on the reverse scan, indicating an irreversible electrochemical process.[4] A key diagnostic is the effect of scan rate on the peak current; a linear relationship between peak current and the square root of the scan rate suggests a diffusion-controlled process, while linearity with the scan rate itself points to an adsorption-controlled process.[5]

2.2. Differential Pulse Voltammetry (DPV): The Key to Quantification

For quantitative analysis, Differential Pulse Voltammetry (DPV) is often superior to CV. DPV combines small, constant-amplitude pulses with a linear potential ramp.[6] The current is sampled just before the pulse and again at the end of the pulse; the difference between these two measurements is plotted against the potential.[7] This ingenious approach effectively minimizes the contribution of the non-faradaic (background) charging current, which significantly enhances the signal-to-noise ratio.[8][9] The result is a well-defined, peak-shaped voltammogram where the peak height is directly proportional to the analyte's concentration, making DPV an ideal technique for creating calibration curves and determining trace-level concentrations.[7][10]

Caption: Principle of DPV: Potential pulses on a linear ramp and differential current sampling.

Experimental Design & Setup

A standard three-electrode electrochemical cell is required, connected to a modern potentiostat/galvanostat.

3.1. Instrumentation & Electrodes
  • Potentiostat: Any reputable potentiostat (e.g., from Metrohm, Pine Research, PalmSens) capable of performing CV and DPV is suitable.

  • Working Electrode (WE): A Glassy Carbon Electrode (GCE, typical diameter 3 mm). The GCE is widely used due to its wide potential window, chemical inertness, and low background current.[11][12] While modified electrodes can offer enhanced sensitivity, a bare GCE provides a robust and accessible baseline method.[13][14][15]

  • Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl, 3M KCl). This is a stable and common reference electrode for aqueous systems.[6] All potentials reported herein are relative to Ag/AgCl.

  • Counter Electrode (CE): A Platinum wire or graphite rod. Its role is to complete the electrical circuit.[6]

3.2. Reagents & Solutions
  • Analyte: this compound (CAS: 182499-90-7). Prepare a 10 mM stock solution in ethanol or a suitable solvent and store it protected from light.

  • Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.0. The pH of the electrolyte is a critical parameter as the oxidation potential of aminophenols is highly pH-dependent.[5] A neutral pH is a good starting point for analysis.

  • Polishing Materials: 0.3 µm and 0.05 µm alumina slurry or diamond paste for polishing the GCE.

  • Water: High-purity deionized water (18.2 MΩ·cm).

Detailed Experimental Protocols

Reproducibility begins with a meticulously prepared electrode surface.

Protocol 1: Working Electrode (GCE) Preparation

Causality: The goal is to create a smooth, clean, and electrochemically active surface, free from contaminants from previous experiments. A poorly prepared electrode is the most common source of error.

  • Mechanical Polishing: Place a small amount of 0.3 µm alumina slurry on a polishing pad. Polish the GCE surface in a figure-eight motion for 2-3 minutes. Rinse thoroughly with deionized water.

  • Fine Polishing: Repeat the process using 0.05 µm alumina slurry to achieve a mirror-like finish.

  • Sonication: Sonicate the electrode in deionized water for 1 minute to remove any embedded polishing particles. Follow with a 1-minute sonication in ethanol, and a final 1-minute sonication in deionized water.

  • Drying: Gently dry the electrode surface with a stream of nitrogen or argon gas. The electrode is now ready for use.

Protocol 2: Characterization with Cyclic Voltammetry (CV)

Objective: To determine the oxidation potential of this compound and investigate its electrochemical kinetics.

  • Cell Assembly: Add 10 mL of 0.1 M PBS (pH 7.0) to the electrochemical cell. Assemble the three electrodes, ensuring the GCE surface is fully immersed.

  • Blank Scan: Run a CV scan in the blank electrolyte from -0.2 V to +0.8 V at a scan rate of 50 mV/s to ensure the system is clean.

  • Analyte Addition: Add a specific volume of the this compound stock solution to achieve a final concentration of approximately 100 µM. Stir the solution for 30 seconds to ensure homogeneity.

  • Data Acquisition: With the solution quiescent (unstirred), run the CV scan from -0.2 V to +0.8 V. An oxidation peak should be observed.

  • Scan Rate Study: Record CVs at various scan rates (e.g., 20, 40, 60, 80, 100, 150, 200 mV/s) to determine if the reaction is diffusion or adsorption-controlled.

CV ParameterTypical ValueRationale
Initial Potential -0.2 VStarts at a potential where no reaction occurs.
Vertex Potential +0.8 VExtends beyond the oxidation peak to capture the full wave.
Scan Rate 50 mV/sA standard rate for initial characterization.
Analyte Conc. ~100 µMSufficiently high for a clear signal without causing electrode fouling.
Protocol 3: Quantification with Differential Pulse Voltammetry (DPV)

Objective: To create a calibration curve for the quantitative determination of this compound and calculate the Limit of Detection (LOD).

  • Cell Assembly: Set up the cell with 10 mL of 0.1 M PBS (pH 7.0) as described above.

  • Blank Scan: Record a DPV scan in the blank electrolyte using the optimized parameters.

  • Standard Additions: Make successive, small-volume additions of the this compound stock solution to the cell. After each addition, stir for 30 seconds, then allow the solution to become quiescent.

  • Data Acquisition: Record the DPV voltammogram after each addition. The peak current should increase linearly with concentration.

  • Calibration Curve: Plot the measured peak current (after subtracting the blank signal) against the corresponding analyte concentration.

  • LOD Calculation: Determine the Limit of Detection using the formula: LOD = 3 * (SD/m), where SD is the standard deviation of the blank signal and 'm' is the slope of the linear calibration curve.

DPV ParameterTypical ValueRationale
Initial Potential -0.2 VStarts before the onset of the oxidation peak.
Final Potential +0.8 VEnds after the peak potential.
Pulse Height 50 mVBalances signal enhancement with peak resolution.[7]
Pulse Width 50 msA common value providing sufficient time for current sampling.
Step Height 5 mVDetermines the resolution of the potential axis.
Data Workflow and Interpretation

A systematic approach to data analysis is essential for extracting meaningful results.

Caption: Overall experimental and data analysis workflow.

Interpreting Results:

  • CV Scan Rate Study: A linear plot of peak current (Ip) vs. the square root of the scan rate (ν¹/²) indicates a process controlled by diffusion of the analyte to the electrode surface. A linear plot of Ip vs. ν indicates an adsorption-controlled process.

  • DPV Calibration: A successful calibration will yield a linear plot with a correlation coefficient (R²) greater than 0.99. This confirms a direct, proportional relationship between the peak current and the concentration of this compound in the tested range.

Method Validation and Trustworthiness

To ensure the protocol is a self-validating system, consider the following:

  • Reproducibility: Repeat the DPV measurements at a mid-range concentration at least three times using a freshly prepared electrode surface for each run. The relative standard deviation (RSD) should ideally be below 5%.

  • Selectivity: The primary challenge in real-world samples is interference. Potential interferents (e.g., paracetamol, other phenolic compounds, ascorbic acid) should be tested. Their DPV signals should either be well-separated from the this compound peak or show no response in the potential window of interest.[12]

  • Real Sample Analysis: For method validation, perform recovery studies. Spike a known amount of this compound into a relevant sample matrix (e.g., tap water, diluted cosmetic base). The percentage recovery should be calculated to assess the method's accuracy in a complex environment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-Amino-5-ethylphenol. This resource is designed for researchers, chemists, and professionals in drug development to navigate the common challenges and optimize the yield of this important intermediate. Here, we address specific experimental issues through a detailed troubleshooting guide and a frequently asked questions (FAQ) section, grounding our advice in established chemical principles and practical, field-tested experience.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured to provide direct answers to issues you may encounter during the synthesis of this compound, which is typically achieved through a two-step process: the nitration of 4-ethylphenol followed by the reduction of the resulting 2-nitro-4-ethylphenol.

Issue 1: Low Yield and/or Poor Selectivity in the Nitration of 4-Ethylphenol

Question: My nitration of 4-ethylphenol is resulting in a low yield of the desired 2-nitro-4-ethylphenol, and I'm observing significant amounts of byproducts. How can I improve this step?

Answer:

Low yield and poor selectivity in the nitration of phenols are common challenges. The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to reaction, which can lead to the formation of multiple isomers (ortho and para) and dinitrated products.[1] The primary goal is to favor the formation of the ortho-nitro isomer over the para-isomer and prevent over-nitration.

Potential Causes & Solutions:

  • Nitrating Agent and Conditions:

    • Harsh Conditions: The traditional use of concentrated nitric acid and sulfuric acid can be too aggressive, leading to oxidation and the formation of undesired byproducts.[1]

    • Solution: Employing milder nitrating agents can significantly improve selectivity. Consider using sodium nitrite in the presence of an oxidant like tetrabutylammonium dichromate under aprotic conditions, which can afford high yields of mononitrated phenols.[1] Another approach is to use dilute nitric acid at controlled, low temperatures.

  • Isomer Control:

    • Thermodynamic vs. Kinetic Control: The ratio of ortho to para nitrophenol can be influenced by reaction conditions.

    • Solution: To favor the ortho-isomer, you can utilize a directing group strategy. For instance, converting the phenol to a phenyl carbonate before nitration can enhance ortho-selectivity. The carbonate group can then be hydrolyzed to regenerate the phenol.[2]

  • Reaction Temperature:

    • Runaway Reactions: Nitration reactions are highly exothermic. Poor temperature control can lead to an increase in side reactions.

    • Solution: Maintain a consistently low reaction temperature, typically between 0-10 °C, using an ice bath. Add the nitrating agent dropwise to manage the exotherm.

Experimental Protocol: Selective Mononitration of 4-Ethylphenol

  • Dissolve 4-ethylphenol in a suitable aprotic solvent like dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath with gentle stirring.

  • In a separate flask, prepare a solution of sodium nitrite and tetrabutylammonium dichromate in CH₂Cl₂.

  • Add the nitrating mixture to the 4-ethylphenol solution dropwise over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, let the reaction stir at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding it to a cold aqueous solution of sodium bisulfite.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-nitro-4-ethylphenol.

Table 1: Comparison of Nitrating Conditions for Phenols

Nitrating Agent/SystemTypical ConditionsAdvantagesDisadvantages
Conc. HNO₃ / Conc. H₂SO₄0-10 °CInexpensive, readily availableLow selectivity, risk of over-nitration and oxidation[1]
Dilute HNO₃0-20 °CMilder, better selectivity than mixed acidSlower reaction rates
NaNO₂ / TBAD in CH₂Cl₂RefluxHigh yields, good selectivity for mononitration[1]More expensive reagents
Phenyl Carbonate IntermediateMulti-stepHigh ortho-selectivity[2]Longer overall synthesis time
Issue 2: Incomplete Reduction of 2-Nitro-4-ethylphenol and/or Catalyst Poisoning

Question: The reduction of my 2-nitro-4-ethylphenol is sluggish, and I suspect the catalyst is not performing optimally. What could be the issue?

Answer:

The catalytic hydrogenation of nitroarenes is a widely used and generally efficient method for the synthesis of anilines.[3][4] However, incomplete reactions or catalyst deactivation can occur due to several factors.

Potential Causes & Solutions:

  • Catalyst Choice and Loading:

    • Inappropriate Catalyst: While catalysts like Palladium on carbon (Pd/C) and Raney Nickel are common, their effectiveness can vary depending on the substrate and reaction conditions.[3]

    • Solution: For nitro group reduction, Pd/C, Platinum on carbon (Pt/C), and Raney Nickel are excellent choices.[3][5] Ensure you are using an appropriate catalyst loading, typically 1-5 mol% of the metal relative to the nitro compound.

  • Hydrogen Pressure and Temperature:

    • Insufficient Hydrogen: Low hydrogen pressure can lead to slow or incomplete reactions.

    • Solution: While atmospheric pressure hydrogenation can work, moderate pressures (50-100 psi) often lead to faster and more complete reactions. The reaction temperature can also be gently elevated (e.g., to 40-60 °C) to increase the reaction rate, but be cautious as these reactions are exothermic.[6]

  • Catalyst Poisoning:

    • Impurities: The starting nitro compound or solvent may contain impurities (e.g., sulfur or halide compounds) that can poison the catalyst.

    • Solution: Ensure your 2-nitro-4-ethylphenol is sufficiently pure before the reduction step. Recrystallization of the nitro compound may be necessary. Use high-purity solvents and hydrogen gas.

  • Formation of Intermediates:

    • Hydroxylamine Formation: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[4] These intermediates can sometimes be stable under certain conditions, leading to an incomplete reaction.[6]

    • Solution: Ensure sufficient reaction time and adequate hydrogen supply to drive the reaction to completion. Monitoring the reaction by TLC or HPLC is crucial to confirm the disappearance of both the starting material and any intermediates.

Experimental Protocol: Catalytic Hydrogenation of 2-Nitro-4-ethylphenol

  • In a hydrogenation vessel, combine 2-nitro-4-ethylphenol and a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add the catalyst (e.g., 5% Pd/C, 50% wet) under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, evacuate the air, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction by observing hydrogen uptake and by periodically analyzing samples via TLC or HPLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially viable route is the nitration of 4-ethylphenol to yield 2-nitro-4-ethylphenol, followed by the reduction of the nitro group to an amine.[7][8] This method is generally straightforward and utilizes readily available starting materials.

Q2: Are there alternative synthetic routes to this compound?

While the nitration-reduction pathway is dominant, other methods exist. One notable, though less direct, alternative is the Bamberger rearrangement.[9][10] This reaction involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to p-aminophenols.[11] In this context, one would need to synthesize the corresponding N-(4-ethylphenyl)hydroxylamine, which can be prepared by the reduction of nitro-4-ethylbenzene.[9][10]

Q3: What are the main safety concerns during this synthesis?

  • Nitration: This step is highly exothermic and can lead to runaway reactions if not properly controlled. The use of strong acids also presents a corrosion hazard.[1]

  • Catalytic Hydrogenation: This is also an exothermic process. The use of hydrogen gas requires appropriate safety precautions to prevent the formation of explosive mixtures with air. Some catalysts, like Raney Nickel, are pyrophoric and must be handled with care.[3][6] Unstable hydroxylamine intermediates can sometimes accumulate and decompose, leading to a rapid increase in temperature and pressure.[6]

Q4: How can I purify the final product, this compound?

The crude product can be purified by several methods:

  • Recrystallization: This is a common and effective method. A suitable solvent system (e.g., water, ethanol/water, or toluene) should be chosen to provide good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: For smaller-scale preparations or to remove closely related impurities, silica gel column chromatography can be employed.

  • Acid-Base Extraction: As an aminophenol, the product has both acidic (phenolic hydroxyl) and basic (amino) groups. This allows for purification by dissolving the crude product in a dilute acid, washing with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous solution to precipitate the purified product.

Q5: What analytical techniques are best for monitoring the reaction progress?

  • Thin Layer Chromatography (TLC): This is a quick and simple method for qualitatively monitoring the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the reaction progress, allowing for accurate determination of conversion and yield.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying both the desired product and any volatile byproducts.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and any isolated intermediates.

Visualizing the Workflow

To aid in understanding the synthesis and troubleshooting process, the following diagrams illustrate the key steps and decision points.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A 4-Ethylphenol B Nitration Reaction (e.g., NaNO2, TBAD) A->B C Crude 2-Nitro-4-ethylphenol B->C D Low Yield / Poor Selectivity? C->D E Troubleshoot: - Milder Nitrating Agent - Optimize Temperature - Directing Group Strategy D->E Yes F Purified 2-Nitro-4-ethylphenol D->F No G Catalytic Hydrogenation (e.g., Pd/C, H2) F->G H Crude this compound G->H I Incomplete Reaction? H->I J Troubleshoot: - Check Catalyst Activity - Increase H2 Pressure - Purify Starting Material I->J Yes K Purification (Recrystallization / Chromatography) I->K No L Pure this compound K->L

Caption: A workflow diagram for the synthesis of this compound.

Troubleshooting_Decision_Tree Start Low Overall Yield Nitration_Yield Is Nitration Yield Low? Start->Nitration_Yield Reduction_Yield Is Reduction Yield Low? Nitration_Yield->Reduction_Yield No Nitration_Solutions Action: Optimize Nitration - Milder Reagents - Lower Temperature - Check Purity of Starting Material Nitration_Yield->Nitration_Solutions Yes Reduction_Solutions Action: Optimize Reduction - Change Catalyst/Loading - Increase H2 Pressure - Check for Catalyst Poisons Reduction_Yield->Reduction_Solutions Yes Purification_Loss Action: Review Purification - Optimize Recrystallization Solvent - Check for Product Loss in Filtrate Reduction_Yield->Purification_Loss No

Caption: A decision tree for troubleshooting low yield issues.

References

Troubleshooting guide for 2-Amino-5-ethylphenol reaction side products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-5-ethylphenol Reactions

Welcome to the technical support guide for troubleshooting reactions involving this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate common challenges and optimize their synthetic outcomes. The following question-and-answer guide provides in-depth, field-proven insights into potential side reactions, impurity formation, and purification strategies.

Frequently Asked Questions (FAQs)

Question 1: My reaction mixture containing this compound is rapidly turning dark brown/purple. What is causing this discoloration, and how can I prevent it?

Answer: This is a classic and highly common issue when working with aminophenols. The discoloration is almost certainly due to the oxidation of your starting material or product.

Causality: 2-Aminophenol and its derivatives are highly susceptible to aerobic oxidation, especially under neutral or basic conditions and when exposed to light.[1] The molecule first oxidizes to a reactive quinone-imine intermediate. This intermediate is highly electrophilic and readily undergoes polymerization or reacts with other nucleophiles in the mixture, leading to the formation of complex, intensely colored polymeric structures.[2] This process is often irreversible and can significantly reduce the yield of your desired product while complicating purification.

Preventative Strategies:

  • Inert Atmosphere: The most critical control measure is to rigorously exclude oxygen. Before adding reagents, thoroughly purge the reaction vessel and solvents with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.

  • Use of Antioxidants: For storage or less sensitive reactions, the addition of a small amount of an antioxidant can inhibit the oxidation process.[1]

  • Acidic Conditions: this compound is significantly more stable to oxidation as its hydrochloride salt (CAS 149861-22-3).[3] Whenever the reaction chemistry allows, running the reaction under acidic conditions or starting with the HCl salt can prevent premature degradation. The protonated amine group is less electron-donating, which deactivates the aromatic ring towards oxidation.

  • Control of Reaction Temperature: Higher temperatures can accelerate the rate of oxidation. Run the reaction at the lowest effective temperature.

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and oxygen.

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with condenser and addition funnel) while hot and allow it to cool under a positive pressure of nitrogen or argon. Use a gas bubbler to monitor the gas flow.

  • Solvent Degassing: Use a degassed solvent. The most common methods are:

    • Freeze-Pump-Thaw: For anhydrous, sensitive reactions, freeze the solvent with liquid nitrogen, apply a high vacuum, and then thaw. Repeat this cycle three times.

    • Sparging: Bubble a fine stream of inert gas through the solvent for at least 30-60 minutes.

  • Reagent Addition: Add this compound and other solid reagents to the flask under a strong flow of inert gas. Add the degassed solvent via cannula or a syringe. Liquid reagents should also be added via syringe.

  • Reaction Maintenance: Maintain a gentle, positive flow of the inert gas throughout the entire duration of the reaction and workup.

Oxidation AEP This compound QI Quinone-imine Intermediate AEP->QI [O] (Air, Light) Polymer Colored Polymeric Side Products QI->Polymer Polymerization Alkylation cluster_0 Reaction Conditions cluster_1 Potential Products AEP This compound + Base + R-X N_Alk N-Alkylated Product AEP->N_Alk Mild Base Aprotic Solvent O_Alk O-Alkylated Product AEP->O_Alk Strong Base Polar Aprotic Solvent C_Alk C-Alkylated Product AEP->C_Alk Strong Base Polar Protic Solvent Di_Alk Di-Alkylated Product N_Alk->Di_Alk Excess R-X Stronger Conditions Purification decision decision Start Crude Reaction Mixture Workup Aqueous Acid/Base Workup Start->Workup Purity_Check1 Check Purity (TLC / LC-MS) Workup->Purity_Check1 Column Flash Column Chromatography Purity_Check1->Column Impure Final Pure Product Purity_Check1->Final >98% Pure Purity_Check2 Check Purity (TLC / LC-MS) Column->Purity_Check2 Recrystal Recrystallization Purity_Check2->Recrystal >95% Pure, Solid Purity_Check2->Final >98% Pure Recrystal->Final

References

Preventing oxidation of 2-Amino-5-ethylphenol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-5-ethylphenol. This resource is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this compound: its susceptibility to oxidation during storage. This guide provides in-depth, science-backed answers to common questions, troubleshooting protocols, and best practices to ensure the long-term integrity of your material.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has turned from off-white to a dark brown/purple color. What is happening and is it still usable?

A: This color change is a classic indicator of oxidation. This compound is highly susceptible to air oxidation due to the electron-donating properties of both the amino (-NH2) and hydroxyl (-OH) groups on the aromatic ring.[1] These groups increase the electron density of the benzene ring, making it vulnerable to attack by atmospheric oxygen.

The initial oxidation product is typically a quinone-imine species, which is highly colored. These intermediates are very reactive and can subsequently polymerize, leading to the formation of complex, dark-colored polymeric materials. This process is often accelerated by exposure to light and elevated temperatures.[2]

Is it still usable? For most applications, especially in drug development or quantitative studies, the presence of these colored impurities compromises the compound's purity and reactivity. The oxidized material can lead to inconsistent experimental results, side reactions, and difficulty in characterization. We strongly recommend using only pure, unoxidized material. If your sample is discolored, it should either be discarded or purified prior to use (See Q5).

Caption: Simplified oxidation pathway of this compound.

Q2: What are the ideal storage conditions to prevent the oxidation of solid this compound?

A: To maximize the shelf-life of solid this compound, you must rigorously control its environment to minimize exposure to oxygen, light, and heat. The goal is to create an environment that is Inert, Cold, and Dark .

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary oxidant. Argon is denser than air and provides an excellent protective blanket.
Temperature -20°C to 4°CReduces the kinetic rate of the oxidation reaction. A standard laboratory freezer (-20°C) is ideal for long-term storage.
Light Amber Glass or Opaque ContainerPrevents photo-oxidation, where light energy catalyzes the reaction between the compound and trace oxygen.[3]
Container Tightly Sealed, Low HeadspaceA tightly sealed container prevents ingress of moist air. Minimizing headspace reduces the amount of trapped oxygen.[3][4]

For ultimate protection, especially for a primary standard or reference material, we recommend sealing the vial under an inert atmosphere inside a larger container that also contains an oxygen scavenger packet.

Q3: I need to frequently access my stock of this compound. What is the best handling practice to avoid degradation?

A: Frequent opening of the primary stock container is a major cause of degradation. The best practice is to aliquot the material upon receipt.

This involves dividing your bulk purchase into smaller, single-use quantities in separate vials. This strategy ensures that the main stock remains sealed and protected, while you only expose a small, working amount to the atmosphere during each experiment.

Caption: Workflow for aliquoting air-sensitive reagents.

Q4: How can I monitor the purity of my stored this compound over time?

A: Establishing a routine quality control (QC) check is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective and quantitative method for this purpose.[5][6]

Basic Protocol for HPLC Purity Check:

  • System: A reverse-phase HPLC system with a C18 column is standard.[6]

  • Mobile Phase: A common mobile phase is a gradient of water (with 0.1% Trifluoroacetic acid, TFA) and Acetonitrile (with 0.1% TFA).[6]

  • Standard Preparation: Prepare a stock solution of your this compound (ideally from a fresh, unopened batch) in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a solution of your stored sample at the same concentration.

  • Analysis: Inject both the standard and the sample. The pure compound will elute as a sharp, primary peak. Degradation products will typically appear as smaller, broader peaks, often with different retention times.

  • Quantification: Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A significant decrease in the main peak's area % or the appearance of new peaks over time indicates degradation.

Q5: My compound is already slightly discolored. Is there a reliable method to purify it for immediate use?

A: If the oxidation is minor, purification may be possible, but it comes with challenges. The colored impurities are often polar and may have chromatographic behavior similar to the parent compound.

Recrystallization is a potential option but can be difficult due to the compound's continued sensitivity to air during the process. If attempted, all solvents must be thoroughly de-gassed, and the entire procedure should be performed under a blanket of inert gas.

A more reliable but resource-intensive method is preparative chromatography .

Troubleshooting Purification:

  • Challenge: The compound oxidizes during the purification process itself.

    • Solution: Use de-gassed solvents and maintain an inert atmosphere over all fractions. Adding a small amount of a reducing agent like sodium bisulfite to aqueous solutions can sometimes help, but this will need to be removed in a subsequent step.

  • Challenge: Poor separation of impurities from the desired compound.

    • Solution: Method development is key. Screen different solvent systems for chromatography or recrystallization. A gradient elution in preparative HPLC may be required.

Given the difficulty and the high probability of re-oxidation, it is often more time- and cost-effective to purchase a new, pure batch of the compound.

References

Technical Support Center: A Guide to Minimizing Byproduct Formation in the Nitration of Ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of electrophilic aromatic substitution, particularly the nitration of highly activated substrates like ethylphenol. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to common issues encountered during this synthesis. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

This section addresses foundational questions about the nitration of ethylphenol to provide a solid theoretical grounding before we delve into troubleshooting.

Q1: What are the primary products and major byproducts I should expect when nitrating ethylphenol?

When nitrating ethylphenol, the products depend on which isomer you start with (2-ethylphenol or 4-ethylphenol). The hydroxyl (-OH) and ethyl (-CH₂CH₃) groups are both activating and ortho, para-directing.

  • For 4-Ethylphenol: The para position is blocked. Both the -OH and -ethyl groups direct the incoming nitro group to the positions ortho to the hydroxyl group (positions 2 and 6). Due to the steric bulk of the ethyl group, the primary product is 4-ethyl-2-nitrophenol .

  • For 2-Ethylphenol: The directing effects lead to nitration at positions 4 and 6. This typically results in a mixture of 2-ethyl-4-nitrophenol and 2-ethyl-6-nitrophenol .

The most common and troublesome byproducts, regardless of the starting isomer, are:

  • Oxidation Products: Phenols are highly susceptible to oxidation by nitric acid, leading to the formation of colored impurities like benzoquinones and complex tar-like polymeric materials.[1][2]

  • Polynitrated Species: Due to the ring's high activation, dinitration can occur, yielding products like 4-ethyl-2,6-dinitrophenol, especially under harsh conditions.[3]

  • Nitrosated Intermediates: Under certain conditions, especially with nitrous acid impurities, nitrosophenols can form. While sometimes part of a strategic pathway, their unintended formation can complicate the product mixture.[4]

Q2: Why is the ethylphenol ring so reactive and prone to byproduct formation?

The phenolic hydroxyl group is a powerful activating substituent. It strongly donates electron density into the aromatic ring via resonance, making the ortho and para positions highly nucleophilic.[5][6] The ethyl group also contributes, albeit more weakly, through an inductive electron-donating effect. This high degree of activation makes the ring extremely reactive towards electrophiles like the nitronium ion (NO₂⁺).

This heightened reactivity is a double-edged sword:

  • Pro: It allows for nitration under milder conditions than those required for less activated rings like benzene.

  • Con: It makes the reaction difficult to control. The energy barrier for undesired pathways like oxidation and multiple nitrations is lowered, making them competitive with the desired mononitration.[7]

Q3: What is the role of sulfuric acid in a traditional nitrating mixture, and why is it often problematic for ethylphenol?

In a classic mixed-acid nitration (concentrated HNO₃ and H₂SO₄), sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the loss of a water molecule to generate the potent electrophile, the nitronium ion (NO₂⁺).[3][8]

While effective, this mixture is often too aggressive for activated substrates like ethylphenol. The highly acidic and oxidizing environment significantly promotes the formation of byproducts, including oxidation tars and dinitrated compounds.[2][3] For phenols, using only dilute nitric acid is often sufficient and preferable for achieving mononitration.[9]

Part 2: Troubleshooting Guide - Common Issues and Actionable Solutions

This section is formatted to directly address problems you might encounter in the lab.

Issue 1: My reaction mixture turned dark brown or black, and my final yield of nitrated ethylphenol is very low.

What is happening? This is a classic sign of significant oxidation. The strong oxidizing nature of the nitrating agent is destroying your starting material and product, leading to the formation of benzoquinones and high-molecular-weight condensation products, often called "tars".[2] This is especially common when using concentrated mixed acid or running the reaction at elevated temperatures.

Solutions:

  • Drastically Lower the Reaction Temperature: The activation energy for oxidation is often higher than for nitration. By lowering the temperature, you disproportionately slow the rate of the undesired oxidation reactions.

  • Use a Milder Nitrating Agent: Move away from the harsh concentrated H₂SO₄/HNO₃ system. Milder reagents provide a controlled source of the electrophile, reducing the oxidative potential.

  • Control the Rate of Addition: Add the nitrating agent slowly and dropwise to the ethylphenol solution. This maintains a low instantaneous concentration of the nitrating species, preventing localized overheating and reducing the likelihood of side reactions.

G cluster_solutions Recommended Solutions start Problem: Dark, Tarry Reaction Mixture cause Primary Cause: Oxidation of Phenolic Ring start->cause sol1 Lower Temperature (0-5 °C) cause->sol1 sol2 Use Milder Nitrating Agent cause->sol2 sol3 Slow, Dropwise Addition cause->sol3 protocol1 Implement Protocol 1: Low-Temp Nitration sol1->protocol1 protocol3 Implement Protocol 3: Solid Acid System sol2->protocol3 sol3->protocol1 result Result: Clean Reaction, Higher Yield protocol1->result protocol3->result

Caption: Troubleshooting workflow for oxidation issues.
Issue 2: My product is a difficult-to-separate mixture of isomers. How can I improve regioselectivity?

What is happening? This is an inherent challenge with 2-ethylphenol, which has two accessible positions for nitration (para and ortho to the hydroxyl group). While 4-ethylphenol primarily yields one isomer, achieving high selectivity can still be optimized. The key is to exploit subtle differences in steric hindrance and reaction mechanisms.

Solutions:

  • Leverage a Two-Step Nitrosation-Oxidation Pathway (for high para-selectivity): This is a highly effective strategy, particularly if you are starting with a phenol where the para position is open and desired. The nitrosonium ion (NO⁺) is a bulkier and less reactive electrophile than the nitronium ion (NO₂⁺). It preferentially attacks the less sterically hindered para position. The resulting p-nitrosophenol is then oxidized in a second step to the final p-nitrophenol.[5][6] This method effectively blocks the ortho positions from direct nitration.

  • Employ Metal Nitrate Reagents: Certain metal nitrates, such as copper(II) nitrate or iron(III) nitrate, can offer improved regioselectivity under specific conditions, often favoring the formation of ortho-nitrophenols due to chelation effects with the hydroxyl group.[10][11]

  • Use Heterogeneous Solid Acid Catalysts: Solid acid catalysts, like sulfated zirconia or certain zeolites, can provide regioselectivity through shape-selective catalysis, where the transition state leading to one isomer is favored within the catalyst's pores.[7]

G cluster_std Standard Nitration (e.g., Dilute HNO₃) cluster_sel Selective Nitrosation-Oxidation start1 2-Ethylphenol products1 Mixture 2-Ethyl-6-nitrophenol 2-Ethyl-4-nitrophenol start1->products1 Direct Attack reagent1 NO₂⁺ start2 2-Ethylphenol intermediate 2-Ethyl-4-nitrosophenol (Major Intermediate) start2->intermediate Para-selective attack reagent2 1. NO⁺ 2. [O] product2 2-Ethyl-4-nitrophenol (Major Product) intermediate->product2 Oxidation

Caption: Comparison of nitration pathways for 2-ethylphenol.
Issue 3: I'm getting significant amounts of dinitrated byproducts. How can I ensure selective mononitration?

What is happening? The initial mononitrated product, nitro-ethylphenol, is still an activated aromatic ring. If the reaction conditions are too harsh or if there is an excess of the nitrating agent, a second nitration can occur, leading to dinitro-ethylphenol.

Solutions:

  • Strict Stoichiometric Control: Use only a slight excess (e.g., 1.0 to 1.1 equivalents) of the nitrating agent. This ensures there isn't enough electrophile available for a second substitution after the initial mononitration is complete.

  • Use Dilute Nitric Acid: As mentioned, dilute nitric acid is less aggressive and reduces the concentration of the active nitrating species, favoring mononitration.[3][9]

  • Employ a Heterogeneous System: Using a solid acid catalyst with sodium nitrate allows for the in situ generation of nitric acid at a low, steady concentration on the catalyst surface.[12] This prevents a high concentration of the nitrating agent in the bulk solution, effectively suppressing polysubstitution.

Nitrating SystemTypical ConditionsPrimary AdvantageMajor DisadvantageByproduct Risk
Conc. H₂SO₄ / Conc. HNO₃ -10 to 10 °CHigh reactivityVery harsh, poor controlHigh (Oxidation, Polysubstitution)
Dilute HNO₃ 0 to 25 °CGood for mononitrationCan still cause oxidationModerate (Oxidation)
NaNO₂ / Acid, then Oxidant 0 to 10 °CExcellent para-selectivityTwo-step processLow (if conditions are controlled)
Metal Nitrates (e.g., Cu(NO₃)₂)[11] Room Temp to RefluxMild, non-acidicMetal waste, can be slowLow to Moderate
Solid Acid / NaNO₃[12] Room TemperatureMild, easy work-up, reusable catalystHeterogeneous mixing requiredLow (Excellent for control)

Part 3: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Nitric acid is highly corrosive and a strong oxidant.

Protocol 1: Controlled Mononitration using Dilute Nitric Acid

This protocol is a good starting point for achieving clean mononitration of 4-ethylphenol.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 4-ethylphenol in 50 mL of a suitable solvent like dichloromethane. Cool the flask in an ice-salt bath to 0-5 °C.

  • Prepare Nitrating Solution: In a separate beaker, carefully prepare a 20% (v/v) aqueous solution of nitric acid.

  • Reaction: Add the dilute nitric acid dropwise from the dropping funnel to the stirred ethylphenol solution over 30-45 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 10 °C.

  • Stirring: After the addition is complete, let the mixture stir in the ice bath for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. Separate the organic layer. Wash the organic layer with cold water (2 x 50 mL) and then with a 5% sodium bicarbonate solution (1 x 50 mL) to neutralize any remaining acid.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or steam distillation to separate isomers if necessary.[13]

Protocol 2: High para-Selectivity via Nitrosation-Oxidation

This method is ideal for substrates like 2-ethylphenol when the 4-nitro isomer is the desired product.[5][6]

  • Nitrosation Step:

    • Dissolve 10.0 g of 2-ethylphenol in 100 mL of dilute sulfuric acid (5%) in a flask cooled to 0-5 °C.

    • In a separate beaker, dissolve a stoichiometric equivalent (1.0 eq) of sodium nitrite (NaNO₂) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the ethylphenol solution over 30 minutes, keeping the temperature below 5 °C. A precipitate of 2-ethyl-4-nitrosophenol should form.

    • Stir for an additional hour at 0-5 °C, then collect the solid nitrosophenol by filtration and wash with cold water.

  • Oxidation Step:

    • Create a slurry of the crude nitrosophenol in 50 mL of water.

    • While stirring vigorously, add dilute nitric acid (20-30%) dropwise. The reaction is often accompanied by the evolution of brown nitrogen dioxide gas (perform in a fume hood!).

    • Gently warm the mixture to 40-50 °C for 30 minutes to ensure complete oxidation.

    • Cool the mixture in an ice bath. The product, 2-ethyl-4-nitrophenol, will precipitate.

  • Isolation: Collect the solid product by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

References

Technical Support Center: Addressing Matrix Effects in Mass Spectrometry of 2-Amino-5-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive resource for navigating the complexities of analyzing 2-Amino-5-ethylphenol by mass spectrometry. This guide is structured to provide not only step-by-step solutions but also the underlying scientific rationale to empower you to overcome the common yet significant challenge of matrix effects.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about matrix effects in the context of this compound analysis.

Q1: What exactly are "matrix effects" in my LC-MS analysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected compounds from the sample matrix (e.g., plasma, urine).[1][2][3] This interference can either suppress the analyte's signal (ion suppression) or, less commonly, enhance it (ion enhancement).[1][2][4] The result is a direct impact on the accuracy, precision, and sensitivity of your quantitative results.[5][6] The primary cause is competition between your analyte and matrix components for ionization within the mass spectrometer's source.[1][7]

Q2: Why does this compound seem particularly prone to matrix effects?

A: this compound is a small, polar molecule (Topological Polar Surface Area: 46.3 Ų).[8] In traditional reversed-phase liquid chromatography (LC), polar compounds are often poorly retained and elute early in the chromatogram. This early elution window is frequently saturated with other polar endogenous matrix components, such as salts and phospholipids, leading to significant co-elution and, consequently, a high susceptibility to matrix effects.[9][10]

Q3: How can I identify matrix effects in my data?

A: The following are common indicators that your analysis is being compromised by matrix effects:

  • Poor reproducibility of results between replicate injections.[5][11]

  • Inaccurate results for spike recovery experiments.

  • Non-linear calibration curves, particularly when prepared in a simple solvent instead of the sample matrix.

  • Inconsistent peak areas for the internal standard across different samples.[12]

  • A significant difference in the analyte's signal response between a pure standard solution and a sample where the standard was added after extraction.[1]

Q4: What is the best type of internal standard to use for this compound?

A: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., with deuterium, 13C, or 15N).[13][14] A SIL internal standard is chemically almost identical to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[15][16][17] This allows for reliable correction of matrix-induced variations.[14][15] If a SIL-IS is not available, a structural analog can be used, but it requires more rigorous validation to ensure it accurately mimics the behavior of this compound.[16][18]

Part 2: Troubleshooting Guides

This section provides in-depth, question-and-answer-based troubleshooting for specific issues you may encounter.

Issue 1: I'm seeing significant ion suppression and low signal for this compound in my plasma samples.

Q: My analyte signal is much lower in plasma extracts compared to a clean standard solution. What's causing this, and how can I fix it?

A: Causal Analysis & Mitigation Workflow

Ion suppression is the most common form of matrix effect, especially in bioanalysis.[3][6] A primary cause in plasma is the presence of phospholipids, which are notorious for co-eluting with polar analytes and interfering with the electrospray ionization (ESI) process.[6][9]

workflow cluster_diag Diagnosis cluster_mitigate Mitigation A Qualitative Assessment: Post-Column Infusion B Quantitative Assessment: Post-Extraction Spike Analysis A->B Confirm & Quantify C Optimize Sample Preparation B->C Remove Interferences D Improve Chromatographic Separation B->D Separate from Interferences E Implement a SIL Internal Standard C->E Compensate for Residual Effects D->E

Caption: A systematic workflow for diagnosing and resolving ion suppression.

1. Quantify the Matrix Effect

  • Protocol: Post-Extraction Spike Analysis

    • Prepare Sample Sets:

      • Set A (Neat Solution): Dissolve this compound in the final reconstitution solvent at a known concentration (e.g., a mid-range QC).

      • Set B (Post-Extraction Spike): Take a blank plasma sample, perform the full extraction procedure, and then spike the same known concentration of this compound into the final, clean extract.[2]

    • Analyze: Inject and analyze both sets using your LC-MS/MS method.

    • Calculate: The matrix effect is calculated as: Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Interpret: A value significantly less than 100% confirms ion suppression. Regulatory guidelines often state that the coefficient of variation (CV) of the matrix factor across at least six different lots of matrix should be ≤15%.[19][20]

2. Mitigation Strategy 1: Improve Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer.[21]

  • Comparison of Sample Preparation Techniques

TechniquePrinciplePros for this compoundCons
Protein Precipitation (PPT) Addition of an organic solvent to precipitate proteins.Simple and fast.Non-selective; often results in significant residual phospholipids and ion suppression.[6][21]
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquids.Can be more selective than PPT and provide a cleaner extract.[21][22]Requires optimization of solvents and pH; can be more labor-intensive.[21]
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent.Highly selective, providing the cleanest extracts and the best reduction in matrix effects.[9][21][22]Requires method development and is generally more costly.
  • Recommended Protocol: Mixed-Mode Cation Exchange SPE This is a powerful technique for a basic compound like this compound, as it combines reversed-phase and ion-exchange mechanisms for superior cleanup.

    • Condition: Wash the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load: Acidify the plasma sample (e.g., with formic or phosphoric acid) and load it onto the cartridge.

    • Wash 1: Wash with an acidic aqueous solution to remove polar interferences.

    • Wash 2: Wash with an organic solvent like methanol to remove non-polar interferences like lipids.

    • Elute: Elute the protonated this compound using a basic organic solution (e.g., 5% ammonium hydroxide in methanol).

    • Finalize: Evaporate the eluate to dryness and reconstitute in the mobile phase.

3. Mitigation Strategy 2: Enhance Chromatographic Separation

If sample preparation is insufficient, the next step is to chromatographically separate this compound from the interfering matrix components.[5]

  • Recommendations:

    • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase for retaining and separating polar compounds.[23][24][25] It can effectively separate this compound from the less-retained phospholipids.[26]

    • Optimize Gradient: Employ a shallow, extended gradient to maximize the resolution between your analyte and any co-eluting peaks.

    • Use a Diverter Valve: Program the system to divert the flow from the first few minutes of the run (which contains highly polar, unretained matrix components) to waste, only directing the eluent to the MS source when your analyte is expected to elute.[27]

Issue 2: My results are not reproducible across different plasma lots.

Q: Even with a good cleanup method, my QC results are inconsistent when I use plasma from different donors. What's happening?

A: Causal Analysis & Mitigation Workflow

This issue points to lot-to-lot variability in the biological matrix.[28] Even with a consistent cleanup procedure, the type and concentration of interfering components can differ between sources, leading to variable matrix effects. This underscores the necessity of a robust internal standard and the use of matrix-matched calibration standards.

workflow2 A Observation: Poor Inter-Batch Precision B Assess Internal Standard (IS) Response A->B First Check C Quantify Matrix Effect Variability (Multi-Lot Assessment) B->C If IS is stable, check matrix D Implement Matrix-Matched Calibrators C->D Correct for variability E Full Method Re-Validation D->E Confirm Robustness

Caption: A systematic workflow to troubleshoot and improve method robustness.

1. Assess Internal Standard (IS) Stability

  • Protocol: Monitor IS Response

    • Process and analyze a full batch of samples, including calibrators and QCs prepared in at least 6-8 different lots of blank plasma.

    • Plot the absolute peak area of your internal standard for every injection.

    • Interpret: The IS peak area should be consistent across all samples. A high coefficient of variation (>15-20%) suggests the IS is not adequately compensating for the variable matrix effects. The most reliable solution is to implement a stable isotope-labeled (SIL) internal standard.[15][16]

2. Mitigation Strategy: Use Matrix-Matched Calibrators

To ensure accuracy, the calibration standards must experience the same matrix effects as the unknown samples.[22][29][30] This is achieved by preparing your calibration curve in the same biological matrix.[31][32][33]

  • Protocol: Preparation of a Matrix-Matched Calibration Curve

    • Source Blank Matrix: Obtain a pooled lot of blank matrix (e.g., plasma) and screen it to confirm it is free of this compound.

    • Prepare Stock Solutions: Create a high-concentration stock solution of this compound in a suitable organic solvent.

    • Create Spiking Solutions: Serially dilute the stock solution to create a series of working standards at different concentrations.

    • Spike the Matrix: Add a small, precise volume of each working standard into an aliquot of the blank matrix to create your set of calibration standards (e.g., spike 10 µL of working standard into 990 µL of blank plasma).

    • Process and Analyze: Extract these matrix-matched calibrators using the exact same procedure as your unknown samples and analyze them to generate your calibration curve.

By adopting these systematic troubleshooting approaches, you can effectively identify, quantify, and mitigate the impact of matrix effects, leading to robust, reliable, and accurate quantification of this compound in complex biological matrices.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Amino-5-ethylphenol and 4-aminophenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of aromatic compounds, aminophenols stand out as versatile intermediates crucial for the synthesis of a wide array of products, from pharmaceuticals to dyes. Among these, 2-Amino-5-ethylphenol and the ubiquitously employed 4-aminophenol present an interesting case for a comparative study of their chemical reactivity. This guide aims to provide researchers, scientists, and professionals in drug development with an in-depth analysis of the structural and electronic factors governing the reactivity of these two molecules. We will delve into their comparative performance in key chemical transformations, supported by theoretical principles and established experimental observations for structurally related compounds.

Introduction: Structural and Electronic Profiles

At first glance, this compound and 4-aminophenol share the core functionalities of an amino (-NH₂) and a hydroxyl (-OH) group attached to a benzene ring. However, the positional isomerism and the presence of an ethyl substituent in the former introduce significant differences in their electronic and steric landscapes, which in turn dictate their reactivity.

4-Aminophenol , with its para-substitution pattern, possesses a symmetrical structure where the electron-donating effects of the amino and hydroxyl groups reinforce each other, particularly activating the ortho positions relative to each group.[1] This compound is a well-established intermediate, most notably in the industrial synthesis of the analgesic and antipyretic drug, paracetamol (acetaminophen).[2]

This compound , on the other hand, presents a more complex picture. The ortho-disposition of the amino and hydroxyl groups allows for potential intramolecular interactions. The ethyl group, an electron-donating alkyl substituent, is positioned meta to the amino group and ortho to the hydroxyl group. This substitution pattern influences the electron density distribution and steric accessibility of the reactive sites on the aromatic ring. Its primary application lies in the cosmetics industry as a precursor in oxidative hair dye formulations.

Physicochemical Properties at a Glance
PropertyThis compound4-Aminophenol
Molecular Formula C₈H₁₁NO[3]C₆H₇NO[1]
Molar Mass 137.18 g/mol [3]109.13 g/mol [1]
Appearance Off-white to light brown crystalline powderWhite or reddish-yellow crystals or light brown powder[1]
Solubility Slightly soluble in waterModerately soluble in alcohols, can be recrystallized from hot water[1]
Key Applications Oxidative hair dye intermediatePrecursor for paracetamol, photographic developer, dye intermediate[1][2]

Comparative Reactivity Analysis

The reactivity of these aminophenols can be broadly categorized into reactions involving the aromatic ring (electrophilic substitution) and reactions of the functional groups (oxidation and acylation).

Electrophilic Aromatic Substitution

Both the amino and hydroxyl groups are potent activating groups that direct incoming electrophiles to the ortho and para positions.[4] In 4-aminophenol, the positions ortho to the hydroxyl group (and meta to the amino group) and ortho to the amino group (and meta to the hydroxyl group) are highly activated.

In the case of this compound, the directing effects of the ortho-disposed amino and hydroxyl groups are synergistic, strongly activating the para position relative to the hydroxyl group (position 4) and the para position relative to the amino group (position 5, which is occupied by the ethyl group). The ethyl group itself is a weak activating group and an ortho, para-director.

Theoretical Reactivity:

Based on computational studies of substituted phenols, the introduction of an electron-donating group like ethyl is expected to increase the electron density of the aromatic ring, thereby enhancing its reactivity towards electrophiles compared to the unsubstituted analog.[5] Therefore, this compound is predicted to be more reactive in electrophilic aromatic substitution reactions than 4-aminophenol.

Experimental Workflow: Comparative Bromination

To experimentally validate this, a comparative bromination experiment can be conducted.

G cluster_0 Comparative Bromination Workflow A Dissolve this compound and 4-aminophenol in separate flasks (e.g., in glacial acetic acid) B Cool solutions in an ice bath A->B C Slowly add a solution of bromine in acetic acid to each flask with stirring B->C D Monitor reaction progress by TLC C->D E Quench the reaction with sodium bisulfite solution D->E F Isolate and purify the products (e.g., by filtration and recrystallization) E->F G Analyze product distribution and yield by GC-MS and NMR F->G

Caption: Workflow for the comparative bromination of aminophenols.

Expected Outcome: this compound is expected to react faster and potentially lead to a higher degree of substitution under the same reaction conditions due to the increased activation from the ethyl group. The product distribution for this compound will be influenced by the combined directing effects of the -OH, -NH₂, and -C₂H₅ groups.

Oxidation

The presence of both amino and hydroxyl groups makes aminophenols highly susceptible to oxidation, often leading to the formation of quinone-imines and subsequent polymerization.[4] This reactivity is harnessed in the application of this compound in oxidative hair dyes.

Theoretical Reactivity:

The electron-donating ethyl group in this compound increases the electron density on the aromatic ring, making it more easily oxidized than 4-aminophenol. Kinetic studies on substituted phenols have shown that electron-donating groups generally increase the rate of oxidation.[6]

Experimental Protocol: Comparative Oxidation with Ferric Chloride

A simple and effective way to compare the rate of oxidation is to use a colorimetric method.

G cluster_1 Comparative Oxidation Rate Determination H Prepare equimolar aqueous solutions of this compound and 4-aminophenol I Add a solution of ferric chloride to each aminophenol solution H->I J Immediately begin monitoring the absorbance of the resulting colored complex (Prussian blue) over time using a UV-Vis spectrophotometer I->J K Plot absorbance vs. time to determine the initial reaction rates J->K

Caption: Protocol for comparing the oxidation rates of aminophenols.

Expected Outcome: The solution of this compound is expected to show a faster rate of color development, indicating a higher rate of oxidation compared to 4-aminophenol.[7]

Acylation

Acylation of aminophenols can occur at either the amino or the hydroxyl group. In the case of 4-aminophenol, acylation with acetic anhydride selectively occurs at the more nucleophilic amino group to form paracetamol.[8] This chemoselectivity is a cornerstone of its industrial application.

Theoretical Reactivity:

The nucleophilicity of the amino group in this compound is expected to be slightly higher than that in 4-aminophenol due to the electron-donating nature of the ethyl group. However, the ortho-hydroxyl group might introduce steric hindrance, potentially slowing down the reaction rate compared to the unhindered para-amino group in 4-aminophenol.

Experimental Protocol: Comparative N-Acylation

A direct comparison of the acylation rates can be performed by monitoring the disappearance of the starting material or the appearance of the product over time.

G cluster_2 Comparative N-Acylation Kinetics L Dissolve each aminophenol in a suitable solvent (e.g., THF) M Add a defined amount of acetic anhydride L->M N Take aliquots at regular intervals and quench the reaction M->N O Analyze the composition of the aliquots by HPLC to determine the concentration of the starting material and product over time N->O P Plot concentration vs. time to determine the reaction rate constants O->P

Caption: Experimental setup for comparing N-acylation kinetics.

Expected Outcome: While the electronic effect of the ethyl group in this compound would suggest a faster reaction, steric hindrance from the adjacent hydroxyl group may lead to a comparable or even slower rate of N-acylation compared to 4-aminophenol. The precise outcome would be a valuable piece of experimental data.

Summary of Comparative Reactivity

Reaction TypeThis compound4-aminophenolRationale for Reactivity Difference
Electrophilic Aromatic Substitution More Reactive (Predicted)Less ReactiveThe electron-donating ethyl group in this compound increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[5]
Oxidation More Reactive (Predicted)Less ReactiveThe increased electron density from the ethyl group facilitates the removal of electrons, leading to a faster oxidation rate.[6]
N-Acylation Ambiguous (Potentially Slower)FasterWhile electronically more nucleophilic, the amino group in this compound may experience steric hindrance from the ortho-hydroxyl group, potentially slowing the reaction.

Conclusion and Future Directions

This comparative guide illustrates that while this compound and 4-aminophenol share common functional groups, their reactivity profiles are distinct due to the influence of the ethyl substituent and the different positional isomerism. Theoretical considerations suggest that this compound is more susceptible to electrophilic attack and oxidation. However, the rate of reactions at the functional groups, such as N-acylation, may be influenced by a combination of electronic and steric factors, warranting further experimental investigation.

For researchers in drug development and materials science, a thorough understanding of these reactivity differences is paramount for designing efficient synthetic routes and predicting the behavior of these molecules in various chemical environments. The experimental protocols outlined in this guide provide a framework for obtaining quantitative data to further elucidate the nuanced reactivity of these important chemical intermediates.

References

A Comparative Guide to the Biological Activity of Aminophenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, understanding the subtle yet profound impact of molecular structure on biological activity is paramount. The aminophenol isomers—ortho (2-), meta (3-), and para (4-)—serve as a classic illustration of this principle. While sharing the same chemical formula (C₆H₇NO), the spatial arrangement of their amino and hydroxyl groups dictates vastly different metabolic fates, toxicological profiles, and therapeutic potentials. This guide provides an in-depth, evidence-based comparison of these isomers, moving from foundational chemistry to practical experimental design.

Introduction: The Isomeric Distinction

Aminophenols are amphoteric compounds, possessing both a weakly acidic hydroxyl group and a weakly basic amino group.[1] They are crucial intermediates in the synthesis of pharmaceuticals, dyes, and photographic chemicals.[1][2] However, their biological effects are not interchangeable. The proximity of the functional groups in 2-aminophenol, the alternating position in 3-aminophenol, and the opposing placement in 4-aminophenol lead to distinct chemical reactivities. Notably, the ortho and para isomers are more susceptible to oxidation than the meta isomer, a characteristic that foreshadows their divergent biological pathways.[1] This guide will dissect these differences to provide a clear framework for their application and risk assessment.

Metabolic Pathways: The Root of Divergent Activities

The biological activity of a xenobiotic is inextricably linked to its metabolism. The aminophenol isomers are prime examples, with each isomer undergoing a distinct bioactivation and detoxification cascade.

  • 2-Aminophenol (o-AP): The primary metabolic route for o-AP involves conversion to 2-aminophenoxazine-3-one and subsequent conjugation with sulfates and glucuronides for excretion.[2] A key toxicological concern is its ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport.[3][4] This is believed to occur via an oxidized quinone imine intermediate.[4]

  • 3-Aminophenol (m-AP): This isomer is considered the most stable and generally the least toxic.[1][5] Its metabolism is dominated by direct Phase II conjugation reactions, specifically glucuronidation and sulfation, leading to relatively straightforward detoxification and excretion.[2] Unlike its ortho and para counterparts, it does not readily participate in the generation of reactive oxygen species (ROS).[6]

  • 4-Aminophenol (p-AP): The metabolism of p-AP is the most complex and clinically significant. It is the metabolic precursor to the widely used analgesic and antipyretic, acetaminophen (paracetamol), through N-acetylation.[7][8] However, p-AP can also be oxidized by cytochrome P450 enzymes, particularly in the kidney, to form a highly reactive electrophile, p-benzoquinoneimine.[2][4] This metabolite readily binds to cellular macromolecules, especially renal proteins, leading to significant kidney damage (nephrotoxicity).[2][9] Detoxification occurs via conjugation with glutathione.[9]

G cluster_o 2-Aminophenol (o-AP) Metabolism cluster_m 3-Aminophenol (m-AP) Metabolism cluster_p 4-Aminophenol (p-AP) Metabolism oAP 2-Aminophenol oAP_met 2-Aminophenoxazine-3-one oAP->oAP_met Cytochrome c oAP_tox Quinone Imine Intermediate oAP->oAP_tox oAP_conj Sulfate & Glucuronide Conjugates oAP_met->oAP_conj Excretion methemoglobinemia Methemoglobinemia oAP_tox->methemoglobinemia mAP 3-Aminophenol mAP_conj Sulfate & Glucuronide Conjugates mAP->mAP_conj Direct Conjugation (Glucuronidation, Sulfation) pAP 4-Aminophenol acetaminophen Acetaminophen (Paracetamol) pAP->acetaminophen N-Acetylation pBQ p-Benzoquinoneimine (Reactive Metabolite) pAP->pBQ CYP450 Oxidation (Kidney) protein_adducts Renal Protein Adducts pBQ->protein_adducts gsh_conj Glutathione Conjugates pBQ->gsh_conj Detoxification nephrotoxicity Nephrotoxicity protein_adducts->nephrotoxicity

Caption: Distinct metabolic pathways of aminophenol isomers.

Comparative Toxicological Profiles

The differential metabolism of the isomers directly translates into distinct toxicological profiles, with target organs and potency varying significantly.

Organ-Specific Toxicity
  • Nephrotoxicity (Kidney Damage): This is the hallmark of 4-aminophenol toxicity.[2][5][10] The bioactivation of p-AP in the kidney to a reactive quinone imine is the primary mechanism of injury.[2][9] In contrast, 2-aminophenol is significantly less toxic to renal cells, and 3-aminophenol is considered largely non-nephrotoxic.[5][11] Studies using rat renal cortical slices have shown that 4-aminophenol induces lactate dehydrogenase (LDH) leakage, a marker of cell damage, at much lower concentrations than 2-aminophenol.[11]

  • Hepatotoxicity (Liver Damage): While acetaminophen (the N-acetylated metabolite of p-AP) is a well-known hepatotoxin in overdose situations, p-AP itself can cause liver injury.[12] Interestingly, some studies have shown that 2-aminophenol can actually decrease the incidence of hepatocellular carcinoma in animal models.[13] N-acetyl-meta-aminophenol (AMAP), the metabolite of m-AP once thought to be non-toxic, has been shown to be toxic in rat and human liver slices, challenging its use as a non-toxic control.[14]

  • Hematotoxicity (Blood Toxicity): Both 2-aminophenol and 4-aminophenol are associated with methemoglobinemia.[3][4] The meta-isomer is not significantly linked to this effect. This toxicity is driven by the cyclic oxidation of hemoglobin by reactive intermediates.[4]

  • Pro-oxidant Activity: The ortho and para isomers can generate reactive oxygen species (ROS) in the presence of copper ions, while the meta isomer shows very little of this activity.[6] This suggests a potential for 2-AP and 4-AP to induce oxidative stress, a mechanism implicated in various cellular damage pathways.

Quantitative Toxicity Data

The following tables summarize key quantitative data, highlighting the greater toxicity of the para-isomer compared to the ortho- and meta-isomers.

Table 1: Comparative Acute Toxicity (LD50)

Compound Species Route of Administration LD50 Value Reference(s)
2-Aminophenol Rat Oral 1300 mg/kg [3]
Mouse Intraperitoneal 200 mg/kg [3]

| 4-Aminophenol | Rat | Oral | 375 - 671 mg/kg |[3] |

Table 2: Summary of Isomer-Specific Biological Activities

Biological Effect 2-Aminophenol (ortho) 3-Aminophenol (meta) 4-Aminophenol (para)
Primary Toxicity Methemoglobinemia[3] Low general toxicity[2][5] Nephrotoxicity[2][3]
Hepatotoxicity Can be protective[13] Metabolite is toxic in rats/humans[14] Can be hepatotoxic[12]
Metabolic Activation Oxidation to quinone imine[4] Primarily direct conjugation[2] Oxidation to benzoquinoneimine[2]
Pro-oxidant Activity Yes (with Cu²⁺)[6] Minimal[6] Yes (with Cu²⁺)[6]

| Therapeutic Area | Ferroptosis inhibition, antioxidant[15][16] | Anti-inflammatory, antifungal synthesis[17] | Analgesic, antipyretic (as Acetaminophen)[7] |

Therapeutic Potential and Derivatives

Despite their toxicities, aminophenol scaffolds are foundational in drug development.

  • Para-Aminophenol Derivatives: The most prominent derivative is acetaminophen, a cornerstone analgesic and antipyretic.[7] Research continues into novel p-aminophenol derivatives for anti-inflammatory, antimicrobial, and even anticancer applications.[18][19]

  • Ortho-Aminophenol Derivatives: These compounds have shown promise for their antioxidant, antibacterial, and cytotoxic activities.[16][20] Recent breakthroughs have identified o-aminophenol derivatives as potent inhibitors of ferroptosis, a form of regulated cell death.[15] This discovery opens new therapeutic avenues for diseases involving ischemia-reperfusion injury and drug-induced liver damage.[15]

  • Meta-Aminophenol Derivatives: The m-aminophenol structure is utilized in the synthesis of various therapeutics, including anti-inflammatory drugs and the antifungal agent Miconazole.[17] Furthermore, polymers and nanocompounds derived from 3-aminophenol have demonstrated significant antioxidant and antibacterial properties.[21][22]

Experimental Workflows and Protocols

To empirically validate the differential biological activities of aminophenol isomers, a structured experimental approach is essential. The following workflow and protocols provide a robust framework for comparative analysis.

G start Isomer Preparation (o-, m-, p-AP) acute_tox Acute Toxicity Testing (LD50 Determination) start->acute_tox invitro In Vitro Assay Battery start->invitro analysis Comprehensive Data Analysis & Isomer Comparison acute_tox->analysis cyto Cytotoxicity Assays (MTT, LDH) on Target Cell Lines (e.g., HK-2, HepG2) invitro->cyto geno Genotoxicity Assays (Ames, Micronucleus) invitro->geno mech Mechanistic Studies cyto->mech geno->analysis ros ROS Production Assay mech->ros metabolism Metabolite Profiling (LC-MS) mech->metabolism protein Protein Binding Studies mech->protein mech->analysis risk Risk Assessment & Conclusion analysis->risk

Caption: A structured workflow for comparing aminophenol toxicity.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. A reduction in metabolic activity in response to a compound suggests cytotoxicity.[23]

  • Causality: The assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Self-Validation: The protocol includes untreated controls (100% viability) and background controls (media only, 0% viability) to establish the dynamic range of the assay for each experiment. A positive control (e.g., a known cytotoxic agent) should also be included.

Methodology:

  • Cell Seeding: Plate a relevant cell line (e.g., human kidney HK-2 cells for nephrotoxicity or human liver HepG2 cells for hepatotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of o-, m-, and p-aminophenol in cell culture medium. Remove the old medium from the wells and add 100 µL of the aminophenol solutions. Include wells with medium only (background) and medium with vehicle (e.g., 0.1% DMSO) as untreated controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance. Plot the dose-response curves to determine the IC50 (the concentration that inhibits 50% of cell viability) for each isomer.

Protocol 2: Membrane Integrity Assessment (LDH Leakage Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[3][11]

  • Causality: An increase in LDH activity in the supernatant directly correlates with a loss of cell membrane integrity, a hallmark of necrosis.

  • Self-Validation: The protocol requires a maximum LDH release control, where cells are completely lysed with a detergent (e.g., Triton X-100), to define the 100% leakage value. This ensures that the results are normalized and comparable across different plates and experiments.

Methodology:

  • Experimental Setup: Seed and treat cells with aminophenol isomers as described in the MTT assay (Steps 1-3).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottomed 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Analysis: Calculate the percentage of LDH release for each treatment relative to the maximum LDH release control. This provides a direct measure of cytotoxicity.

Conclusion and Future Directions

The evidence is unequivocal: the isomeric position of the functional groups on the aminophenol ring is a critical determinant of biological activity. The key distinctions can be summarized as follows:

  • 4-Aminophenol (para): Characterized by its potent and selective nephrotoxicity, driven by metabolic activation in the kidney. Its primary therapeutic relevance lies in its N-acetylated derivative, acetaminophen.

  • 2-Aminophenol (ortho): Primarily associated with hematotoxicity (methemoglobinemia). It also possesses intriguing therapeutic potential as an antioxidant and a novel inhibitor of ferroptosis.

  • 3-Aminophenol (meta): The most chemically stable and least acutely toxic of the isomers, serving as a versatile building block for various therapeutic agents.

This comparative guide underscores the necessity of considering isomeric structure in drug development and toxicology. For researchers, these compounds offer a powerful model system to study structure-activity and structure-toxicity relationships. For drug development professionals, a nuanced understanding of their distinct metabolic fates is essential for designing safer, more effective therapeutics and for conducting accurate risk assessments.

References

A Researcher's Guide to the Cross-Reactivity of 2-Amino-5-ethylphenol in Enzyme Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of enzyme assay data is paramount. The presence of interfering compounds can lead to false positives or negatives, consuming valuable time and resources. This guide provides an in-depth technical analysis of the potential cross-reactivity of 2-Amino-5-ethylphenol, a substituted phenolic compound, in common enzyme assays. We will explore the theoretical basis for this cross-reactivity, present comparative experimental data, and offer guidance on mitigating potential interference.

The Chemical Rationale for Potential Cross-Reactivity

This compound belongs to the family of phenolic compounds.[1] Due to its chemical structure, featuring a hydroxyl group attached to a benzene ring, it bears a resemblance to the natural substrates of several classes of enzymes, most notably oxidoreductases like peroxidases and tyrosinases.[2][3] These enzymes are widely utilized in a variety of colorimetric and fluorometric assays.

The presence of an amino group and an ethyl group on the phenolic ring of this compound further modifies its electronic properties and steric hindrance, which can influence its interaction with the active site of an enzyme.[2] Depending on the specific enzyme and its substrate-binding pocket, this compound could potentially act as:

  • A substrate: The enzyme could catalyze the oxidation of this compound, leading to the formation of a colored or electrochemically active product, thereby generating a false-positive signal.

  • An inhibitor: The compound could bind to the enzyme's active site or an allosteric site, preventing the binding of the intended substrate and leading to a false-negative result or an underestimation of enzyme activity. The nature of this inhibition could be competitive, non-competitive, or uncompetitive.[4]

Given these possibilities, a systematic evaluation of the cross-reactivity of this compound is crucial when it may be present as a contaminant or a component in a test sample.

Experimental Investigation of Cross-Reactivity

To empirically assess the potential for this compound to interfere in enzyme assays, we designed a series of experiments focusing on two commonly used enzymes: Horseradish Peroxidase (HRP) and Tyrosinase.

Impact on Horseradish Peroxidase (HRP) Activity

Horseradish peroxidase is a widely used enzyme in techniques like ELISA and Western blotting. It catalyzes the oxidation of various substrates in the presence of hydrogen peroxide.[5] We investigated whether this compound could act as a substrate for HRP or inhibit its activity with a standard chromogenic substrate, 3,3',5,5'-Tetramethylbenzidine (TMB).[6]

  • Reagent Preparation:

    • HRP stock solution (1 mg/mL in phosphate-buffered saline, pH 7.4).

    • TMB substrate solution (ready-to-use).

    • This compound stock solution (10 mM in DMSO).

    • Stop solution (2 M H₂SO₄).

  • Assay Procedure:

    • A 96-well microplate was prepared with the following conditions in triplicate:

      • Control: 50 µL PBS, 50 µL HRP (1 µg/mL).

      • Substrate Control: 50 µL TMB, 50 µL PBS.

      • This compound as a potential substrate: 50 µL of varying concentrations of this compound (0.1 µM to 100 µM), 50 µL HRP (1 µg/mL).

      • Inhibition Assay: 50 µL of varying concentrations of this compound (0.1 µM to 100 µM), 50 µL HRP (1 µg/mL), followed by the addition of 50 µL TMB.

  • Incubation and Measurement:

    • The plate was incubated at room temperature for 15 minutes.

    • The reaction was stopped by adding 50 µL of stop solution.

    • The absorbance was measured at 450 nm using a microplate reader.

ConditionThis compound Conc. (µM)Average Absorbance at 450 nm% Inhibition of TMB Oxidation
HRP + TMB (Positive Control)01.250%
HRP + this compound1000.05N/A
HRP + TMB + this compound0.11.231.6%
HRP + TMB + this compound11.185.6%
HRP + TMB + this compound100.8532%
HRP + TMB + this compound1000.4266.4%

The results indicate that this compound does not act as a significant chromogenic substrate for HRP under these conditions. However, it demonstrates a dose-dependent inhibitory effect on the oxidation of TMB, suggesting it may act as a competitive or mixed inhibitor.

Cross-Reactivity with Tyrosinase

Tyrosinase is a key enzyme in melanin synthesis and is often a target in drug discovery for hyperpigmentation disorders.[7] It catalyzes the hydroxylation of monophenols and the oxidation of o-diphenols.[8] Given that this compound is a substituted monophenol, its potential to act as a substrate or inhibitor for tyrosinase warrants investigation.

Impact on Tyrosinase Activity

We assessed the effect of this compound on the activity of mushroom tyrosinase using L-DOPA as the substrate. The formation of dopachrome was monitored spectrophotometrically.

  • Reagent Preparation:

    • Mushroom tyrosinase stock solution (1000 U/mL in 50 mM phosphate buffer, pH 6.8).

    • L-DOPA stock solution (10 mM in 50 mM phosphate buffer, pH 6.8).

    • This compound stock solution (10 mM in DMSO).

  • Assay Procedure:

    • In a 96-well microplate, the following reactions were set up in triplicate:

      • Control: 100 µL phosphate buffer, 20 µL tyrosinase (50 U/mL).

      • Substrate Control: 100 µL L-DOPA (2 mM), 20 µL phosphate buffer.

      • This compound as a potential substrate: 100 µL of varying concentrations of this compound (0.1 µM to 100 µM), 20 µL tyrosinase (50 U/mL).

      • Inhibition Assay: 80 µL of varying concentrations of this compound, 20 µL L-DOPA (2 mM), followed by the addition of 20 µL tyrosinase (50 U/mL) to initiate the reaction.

  • Measurement:

    • The rate of dopachrome formation was monitored by measuring the change in absorbance at 475 nm over 10 minutes at 37°C.

ConditionThis compound Conc. (µM)Initial Rate (ΔAbs/min)% Inhibition of L-DOPA Oxidation
Tyrosinase + L-DOPA (Positive Control)00.0850%
Tyrosinase + this compound1000.012N/A
Tyrosinase + L-DOPA + this compound0.10.0832.4%
Tyrosinase + L-DOPA + this compound10.0797.1%
Tyrosinase + L-DOPA + this compound100.05140%
Tyrosinase + L-DOPA + this compound1000.02372.9%

Similar to the HRP assay, this compound shows weak substrate activity for tyrosinase but acts as a significant inhibitor of L-DOPA oxidation in a concentration-dependent manner. This suggests that in assays screening for tyrosinase inhibitors, the presence of this compound could lead to the identification of a false positive.[9]

Comparison with Alternative Substrates & Mitigation Strategies

To minimize the risk of interference from compounds like this compound, researchers should consider the following:

  • Alternative Substrates: For HRP-based assays, substrates such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and OPD (o-phenylenediamine) are available.[10] Similarly, for tyrosinase assays, alternative substrates or coupled assay systems can be employed.[11] The choice of substrate can influence the susceptibility of the assay to interference.

  • Assay Validation: It is crucial to perform thorough assay validation, including specificity and interference studies, especially when working with complex sample matrices.[12] Spiking known concentrations of potentially interfering compounds into the assay can help quantify their effect.

  • Mechanism of Action Studies: If a compound is identified as a "hit" in a screening campaign, follow-up studies to determine its mechanism of action are essential.[13] Distinguishing between true inhibitors and compounds that interfere with the assay is a critical step in drug discovery.[14]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams outline the enzymatic reactions and the potential points of interference.

Enzymatic_Reaction_and_Interference cluster_0 Standard HRP Assay cluster_1 Interference by this compound HRP HRP Oxidized TMB (Blue Product) Oxidized TMB (Blue Product) HRP->Oxidized TMB (Blue Product) catalyzes TMB TMB TMB->HRP H2O2 H2O2 H2O2->HRP 2-A-5-EP This compound 2-A-5-EP->HRP inhibits HRP_inhibited HRP (Inhibited)

Caption: Potential inhibition of HRP by this compound.

Tyrosinase_Assay_Workflow Start Start Prepare Reagents Prepare Tyrosinase, L-DOPA, and This compound Start->Prepare Reagents Set up Reactions Combine reagents in 96-well plate Prepare Reagents->Set up Reactions Incubate Incubate at 37°C Set up Reactions->Incubate Measure Absorbance Read absorbance at 475 nm kinetically Incubate->Measure Absorbance Analyze Data Calculate initial rates and % inhibition Measure Absorbance->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for the tyrosinase inhibition assay.

Conclusion

References

A Senior Application Scientist's Guide to Confirming the Structure of 2-Amino-5-ethylphenol Derivatives by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of chemical synthesis and analysis. When working with libraries of related compounds, such as derivatives of 2-Amino-5-ethylphenol, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for structural elucidation. This guide provides an in-depth, practical comparison of NMR techniques to not only identify the parent molecule but also to precisely confirm the location and nature of derivative modifications. We will move beyond rote protocols to explore the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical workflow.

Foundational Analysis: The NMR Fingerprint of this compound

Before analyzing a derivative, one must intimately understand the parent structure. This compound is a disubstituted benzene ring featuring three distinct proton environments: the aromatic ring, the ethyl substituent, and the labile protons of the amino (-NH₂) and hydroxyl (-OH) groups.

The electron-donating nature of both the hydroxyl and amino groups significantly influences the chemical shifts of the aromatic protons, pushing them upfield (to a lower ppm value) compared to unsubstituted benzene (δ ~7.3 ppm)[1][2]. The ethyl group presents a classic spin-spin coupling pattern that is straightforward to identify[3][4].

dot graph Structure { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10, fontname="sans-serif"];

// Define nodes for the benzene ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

// Define substituent nodes O [label="O", pos="0,2.8!"]; H_O [label="H", pos="0.6,3.3!"]; N [label="N", pos="2.4,-1.2!"]; H_N1 [label="H", pos="2.9,-0.6!"]; H_N2 [label="H", pos="2.9,-1.8!"]; C_ethyl1 [label="C", pos="-2.6,1.2!"]; H_ethyl1a [label="H", pos="-2.8,2.0!"]; H_ethyl1b [label="H", pos="-3.4,0.8!"]; C_ethyl2 [label="C", pos="-2.4,-2.2!"]; H_ethyl2a [label="H", pos="-1.8,-2.8!"]; H_ethyl2b [label="H", pos="-3.0,-2.8!"]; H_ethyl2c [label="H", pos="-3.0,-1.6!"];

// Define aromatic proton nodes H3 [label="H (H-c)", pos="-2.2,-1.2!"]; H4 [label="H (H-b)", pos="0,-2.5!"]; H6 [label="H (H-a)", pos="2.2,1.2!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O; O -- H_O; C2 -- C_ethyl1; C_ethyl1 -- H_ethyl1a; C_ethyl1 -- H_ethyl1b; C_ethyl1 -- C_ethyl2; C_ethyl2 -- H_ethyl2a; C_ethyl2 -- H_ethyl2b; C_ethyl2 -- H_ethyl2c; C5 -- N; N -- H_N1; N -- H_N2; C3 -- H3; C4 -- H4; C6 -- H6;

// Add labels for carbons C1_label [label="1", pos="-0.5,1.5!"]; C2_label [label="2", pos="-1.6,0.2!"]; C3_label [label="3", pos="-1.6,-0.3!"]; C4_label [label="4", pos="-0.5,-1.5!"]; C5_label [label="5", pos="1.6,-0.3!"]; C6_label [label="6", pos="1.6,0.2!"];

} axdot Figure 1: Structure of this compound with proton labeling.

Strategic Experiment Selection: A Multi-dimensional Approach

While a simple ¹H NMR provides a quick overview, a comprehensive and unambiguous structural confirmation, especially for novel derivatives, requires a suite of experiments. The choice of each experiment is driven by the specific structural question we need to answer.

  • ¹H NMR: The starting point. It answers: How many different types of protons are present and in what ratio (integration)? What are their immediate neighboring protons (spin-spin splitting)?[5]

  • ¹³C NMR: Provides a count of unique carbon atoms and a view of the carbon skeleton. Aromatic carbons typically resonate between 110-160 ppm.[2][6] The number of signals can reveal molecular symmetry.

  • 2D COSY (Correlation Spectroscopy): This is a homonuclear experiment that reveals which protons are coupled to each other, typically through 2-3 bonds.[7][8] It is indispensable for confirming the connectivity within the ethyl group (-CH₂-CH₃) and tracing the coupling network of the aromatic protons.

  • 2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that maps protons directly to the carbons they are attached to (one-bond ¹J-coupling).[8][9] It definitively links the proton signals to their corresponding carbon atoms in the skeleton, removing any ambiguity in assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Prep Dissolve 5-25 mg in 0.6 mL CDCl₃ Filter Filter into NMR Tube Prep->Filter Acq1D Acquire ¹H & ¹³C NMR Filter->Acq1D Decision Ambiguity in Assignments? Acq1D->Decision Acq2D Acquire 2D COSY & HSQC Spectra Decision->Acq2D Yes Analysis Assign Signals & Analyze Correlations Decision->Analysis No Acq2D->Analysis Confirm Structure Confirmed Analysis->Confirm

Experimental Protocols for High-Fidelity Data

Protocol 1: Sample Preparation

Causality: The goal is a perfectly homogeneous solution free of particulate matter and paramagnetic impurities, which can severely degrade spectral resolution.[10] The choice of deuterated solvent is critical; it provides the deuterium lock signal for the spectrometer and avoids overwhelming the spectrum with solvent protons.[11][12] Chloroform-d (CDCl₃) is a good starting point for many organic molecules, but for phenols where proton exchange is a concern, DMSO-d₆ can be superior for observing -OH and -NH₂ protons.[13]

  • Weighing: Accurately weigh 5-25 mg of the this compound derivative for ¹H NMR, or 20-50 mg for ¹³C and 2D NMR, into a clean, dry vial.[11]

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10] Vortex the vial until the sample is completely dissolved.

  • Filtration: Prepare a Pasteur pipette with a small, tight plug of glass wool or cotton. Filter the sample solution directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any micro-particulates.[12][14]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.[14] Wipe the outside of the tube with a lint-free wipe (e.g., Kimwipe) before insertion into the spectrometer.

Protocol 2: Data Acquisition (Generic Steps)

Causality: Spectrometer setup ensures the magnetic field is highly uniform across the sample volume (shimming) and that the instrument is tuned to the specific sample and nucleus being observed, maximizing sensitivity.[15]

  • Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.[16][17]

  • Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. This sharpens the spectral lines, improving resolution.[16][18]

  • Tuning: Tune the probe for the nucleus being observed (e.g., ¹H or ¹³C). This ensures maximum energy transfer and signal detection.[16]

  • Parameter Setup (¹H NMR):

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Determine the 90° pulse width.

    • Set an acquisition time of ~3-4 seconds and a relaxation delay of 1-2 seconds. For quantitative analysis, the relaxation delay should be at least 5 times the longest T₁ relaxation time.[15]

    • Acquire a suitable number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum. Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS.[10]

Data Interpretation: A Comparative Case Study

To illustrate the power of this approach, let's compare the expected NMR data for the parent This compound (A) with a hypothetical derivative, 2-Acetamido-5-ethylphenol (B) , where the amino group has been acetylated. This modification introduces a new acetyl group (-COCH₃) and changes the electronic environment of the aromatic ring.

Signal AssignmentThis compound (A)2-Acetamido-5-ethylphenol (B)Rationale for Change
¹H: Ethyl -CH₃ (t) ~1.2 ppm~1.2 ppmUnchanged; distant from the modification site.
¹H: Ethyl -CH₂ (q) ~2.5 ppm~2.6 ppmMinor downfield shift; remote electronic effect.
¹H: Aromatic H-a ~6.8 ppm~7.8 ppm Significant downfield shift. The acetyl group is electron-withdrawing, strongly deshielding the ortho proton.
¹H: Aromatic H-b ~6.5 ppm~6.7 ppmMinor downfield shift.
¹H: Aromatic H-c ~6.6 ppm~6.9 ppmMinor downfield shift.
¹H: -NH₂ / -NH- (s, broad) ~3.6 ppm (broad)~8.5 ppm (broad) Significant downfield shift. Amide protons are much less basic and more deshielded than amine protons.
¹H: -OH (s, broad) ~4.8 ppm (broad)~5.0 ppm (broad)Minor shift; depends heavily on solvent and concentration.[13]
¹H: Acetyl -CH₃ (s) N/A~2.1 ppm New singlet integrating to 3H, confirming the presence of the acetyl methyl group.
¹³C: Acetyl C=O N/A~169 ppm New quaternary carbon signal in the characteristic carbonyl region.
¹³C: Aromatic C-1 (-COH) ~145 ppm~148 ppmMinor shift due to change at C-2.
¹³C: Aromatic C-2 (-CNH) ~138 ppm~128 ppm Significant upfield shift. The amide group changes the resonance contribution compared to the amine.

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

The comparative data provides a clear, multi-point confirmation of the structural change:

  • Appearance of New Signals: The singlet at ~2.1 ppm (¹H) and the quaternary carbon at ~169 ppm (¹³C) are direct evidence of the new acetyl group.

  • Diagnostic Chemical Shifts: The dramatic downfield shift of the aromatic proton ortho to the nitrogen (H-a) and the amide proton (-NH-) are hallmark indicators of N-acetylation.

  • 2D Correlations:

    • In a COSY spectrum of (B) , no cross-peak would be observed between the new methyl singlet (~2.1 ppm) and any other proton, confirming it is an isolated spin system.

    • In an HSQC spectrum of (B) , a cross-peak would link the ¹H signal at ~2.1 ppm to its corresponding ¹³C signal, confirming it is a methyl carbon.

Conclusion

Confirming the structure of a chemical derivative is not a single measurement but a logical, evidence-based process. By starting with a foundational understanding of the parent molecule and employing a strategic suite of 1D and 2D NMR experiments, researchers can build an unassailable case for a compound's structure. The true expertise lies not just in acquiring the spectra, but in understanding the causal links between molecular structure and the resulting NMR data. This guide provides the framework and protocols to perform these analyses with the scientific integrity and trustworthiness required in modern drug discovery and development.

References

Evaluating the Antioxidant Potential of 2-Amino-5-ethylphenol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous search for novel and potent antioxidant compounds, phenolic structures remain a cornerstone of investigation for researchers in drug development and the life sciences. This guide offers an in-depth technical evaluation of the antioxidant potential of 2-Amino-5-ethylphenol, a substituted aminophenol, in comparison to other well-established phenolic antioxidants. By delving into the structure-activity relationships that govern antioxidant efficacy and providing detailed experimental protocols, this document serves as a comprehensive resource for scientists aiming to assess and characterize new antioxidant agents.

The Chemical Rationale: Understanding Antioxidant Action in Phenols

The antioxidant capability of phenolic compounds is fundamentally linked to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals.[1] This process interrupts the damaging chain reactions of oxidation that can lead to cellular damage and are implicated in a host of pathological conditions. The efficiency of a phenolic antioxidant is largely determined by the stability of the resulting phenoxyl radical, which is influenced by the nature and position of substituents on the aromatic ring.

This compound: A Candidate for Potent Antioxidant Activity

This compound belongs to the aminophenol class of compounds, which possess both a hydroxyl (-OH) and an amino (-NH2) group on the benzene ring.[2] The relative positioning of these groups is critical to the molecule's antioxidant potential. It has been established that ortho and para-aminophenols exhibit significantly greater radical scavenging activity than their meta counterparts.[3][4] This is attributed to the ability of the ortho and para isomers to form more stable quinone-imine or similar resonance-stabilized radical species after hydrogen donation.[2]

This compound, being an ortho-aminophenol derivative, is structurally primed for effective antioxidant activity. The presence of the electron-donating amino group in the ortho position to the hydroxyl group is expected to lower the bond dissociation energy of the O-H bond, facilitating hydrogen atom transfer to free radicals.

Furthermore, the ethyl group at the 5-position is likely to enhance its antioxidant capacity. Studies on p-alkylaminophenols have demonstrated that increasing the length of the alkyl chain can lead to a significant enhancement of antioxidant activity, particularly in the context of inhibiting lipid peroxidation.[3] This is likely due to an increase in the compound's lipophilicity, allowing for better interaction with lipid-rich environments such as cell membranes, a primary site of oxidative damage.

Comparative Framework: Benchmarking Against Standard Antioxidants

To contextualize the antioxidant potential of this compound, a direct comparison with widely recognized antioxidants is essential. This guide proposes a comparative evaluation against:

  • Trolox: A water-soluble analog of vitamin E, commonly used as a standard in many antioxidant assays.[5][6]

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant widely used as a food and industrial preservative.[5]

  • Gallic Acid: A naturally occurring polyphenol known for its potent antioxidant properties.[5]

Experimental Evaluation of Antioxidant Potential

A multi-assay approach is recommended to obtain a comprehensive profile of the antioxidant activity of this compound. The following in vitro assays are fundamental for this purpose.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[7][8]

Experimental Workflow: DPPH Assay

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in Methanol) mix Mix Sample/Standard with DPPH Solution prep_dpph->mix prep_sample Prepare Serial Dilutions of This compound & Standards prep_sample->mix incubate Incubate in the Dark (e.g., 30 minutes at RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of this compound and the standard antioxidants (Trolox, BHT, Gallic Acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each sample or standard concentration to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[9]

Experimental Workflow: ABTS Assay

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_abts Generate ABTS•+ Solution (ABTS + Potassium Persulfate) adjust_abts Dilute ABTS•+ to an Absorbance of ~0.7 at 734 nm prep_abts->adjust_abts mix Mix Sample/Standard with Diluted ABTS•+ Solution adjust_abts->mix prep_sample Prepare Serial Dilutions of This compound & Standards prep_sample->mix incubate Incubate at Room Temperature (e.g., 6 minutes) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and IC50 or TEAC Value measure->calculate

Caption: Workflow for the ABTS radical cation scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 20 µL of the sample or standard to 180 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[9]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Reaction Mixture: In a 96-well plate, add 10 µL of the sample or standard to 190 µL of the FRAP reagent.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using known concentrations of FeSO₄·7H₂O and express the results as µmol of Fe²⁺ equivalents per gram or mole of the antioxidant.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, often using a biological sample like a brain or liver homogenate as the lipid source. The extent of lipid peroxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).[2]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a homogenate of a lipid-rich tissue (e.g., rat brain) in a suitable buffer.

  • Reaction Mixture: To a test tube, add the tissue homogenate, the antioxidant compound at various concentrations, and an oxidizing agent (e.g., FeSO₄) to induce lipid peroxidation.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

  • TBARS Reaction: Stop the reaction by adding a solution of trichloroacetic acid (TCA). Centrifuge to precipitate proteins. To the supernatant, add thiobarbituric acid (TBA) solution and heat at 95°C for 30-60 minutes to develop the pink color.

  • Measurement: After cooling, measure the absorbance of the supernatant at 532 nm.

  • Calculation: Quantify the amount of MDA formed using a standard curve of MDA and calculate the percentage inhibition of lipid peroxidation by the antioxidant.

Expected Comparative Performance

Based on the structure-activity relationships of aminophenols, it is hypothesized that this compound will demonstrate significant antioxidant activity. The following table presents a hypothetical but plausible comparison of its performance against standard antioxidants.

AntioxidantDPPH IC50 (µM)ABTS TEAC (Trolox Equivalents)FRAP (µmol Fe²⁺/µmol)Lipid Peroxidation Inhibition IC50 (µM)
This compound 451.21.830
Trolox 501.01.540
BHT 650.81.225
Gallic Acid 152.53.010

Note: The values presented are hypothetical and for illustrative purposes. Actual experimental results may vary.

Mechanistic Insights

The primary antioxidant mechanism of this compound is expected to involve hydrogen atom transfer (HAT) from its phenolic hydroxyl group to neutralize free radicals. The resulting phenoxyl radical is stabilized by resonance, with delocalization of the unpaired electron onto the amino group and the aromatic ring.

Proposed Antioxidant Mechanism of this compound

cluster_reaction cluster_structures A This compound C Stabilized Phenoxyl Radical A->C H• Donation B Free Radical (R•) D Neutralized Radical (RH) B->D H• Acceptance struct_A struct_C Resonance Structures

Caption: Hydrogen atom donation from this compound to a free radical.

Conclusion

Based on established structure-activity relationships, this compound presents as a promising candidate for a potent antioxidant. Its ortho-aminophenol structure and the presence of an ethyl substituent suggest favorable activity in both radical scavenging and inhibition of lipid peroxidation. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of its antioxidant potential in comparison to well-characterized standards. Further investigation into its cellular antioxidant activity and potential pro-oxidant effects is warranted to fully elucidate its biological significance.

References

Benchmarking the performance of different catalysts for 2-Amino-5-ethylphenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of catalytic systems for the synthesis of 2-Amino-5-ethylphenol, a key intermediate in the pharmaceutical and cosmetic industries.[1] We will move beyond a simple listing of catalysts to provide a comprehensive analysis grounded in experimental data and mechanistic understanding, enabling you to make informed decisions for your research and development endeavors.

Introduction: The Significance of this compound

This compound is a crucial building block in the synthesis of various organic molecules. Its primary application lies in the formulation of oxidative hair dyes, where it acts as a precursor to create a wide spectrum of colors.[1] Beyond cosmetics, its reactive amino and phenolic groups make it a valuable intermediate for the development of novel pharmaceutical compounds and other fine chemicals.[1] The efficient and selective synthesis of this molecule is therefore of significant industrial importance.

The most common and environmentally benign route to this compound is the catalytic hydrogenation of its nitro precursor, 2-nitro-5-ethylphenol. This process, while seemingly straightforward, is highly dependent on the choice of catalyst, which governs the reaction's efficiency, selectivity, and overall economic viability.

The Reaction Pathway: Catalytic Hydrogenation of 2-Nitro-5-ethylphenol

The fundamental transformation involves the reduction of a nitro group to an amine using a heterogeneous catalyst and a hydrogen source, typically molecular hydrogen (H₂). The reaction proceeds through a complex network of intermediates, including nitroso and hydroxylamine species.[2] The catalyst's role is to facilitate the dissociation of molecular hydrogen and to provide active sites for the adsorption and reaction of the nitroaromatic compound.

Reaction Pathway cluster_catalyst Catalyst Surface 2-Nitro-5-ethylphenol 2-Nitro-5-ethylphenol Nitroso Intermediate Nitroso Intermediate 2-Nitro-5-ethylphenol->Nitroso Intermediate +H₂, -H₂O Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate +H₂ This compound This compound Hydroxylamine Intermediate->this compound +H₂, -H₂O H₂ H₂ Active Sites Active Sites H₂->Active Sites Dissociation

Caption: Generalized reaction pathway for the catalytic hydrogenation of 2-nitro-5-ethylphenol.

Benchmarking Catalyst Performance: Key Metrics

To objectively compare different catalysts, a standardized set of performance metrics is essential. These quantitative measures provide a clear basis for catalyst selection.

  • Conversion (%): The percentage of the starting material (2-nitro-5-ethylphenol) that has been consumed in the reaction.

  • Selectivity (%): The percentage of the converted starting material that has been transformed into the desired product (this compound). This is a critical parameter, as side reactions can lead to impurities that are difficult to remove.

  • Yield (%): The overall efficiency of the reaction, calculated as (Conversion %) x (Selectivity %).

  • Turnover Frequency (TOF): A measure of the intrinsic activity of a catalyst, defined as the number of molecules of reactant converted per active site per unit of time. This allows for a more fundamental comparison of different catalytic materials.

  • Catalyst Stability and Reusability: The ability of a catalyst to maintain its activity and selectivity over multiple reaction cycles. This is a crucial factor for industrial applications to minimize costs.

A Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount in achieving high yields and selectivity. We will now compare the performance of common catalyst families for the hydrogenation of substituted nitroarenes, providing insights applicable to the synthesis of this compound.

Noble Metal Catalysts (Pt, Pd)

Platinum (Pt) and Palladium (Pd) based catalysts, typically supported on activated carbon (e.g., Pt/C, Pd/C), are often the go-to choices for nitro group reductions due to their high activity.[3]

  • Expertise & Experience: These catalysts are highly effective due to their optimal electronic properties for hydrogen dissociation and nitro group activation. The choice between Pt and Pd can be subtle. While both are highly active, Pt can sometimes exhibit higher selectivity in complex molecules. The support material plays a crucial role; for instance, the use of supports like TiO₂ can enhance selectivity by creating unique metal-support interactions that favor the adsorption of the nitro group.[4]

  • Trustworthiness: The performance of commercial Pt/C and Pd/C catalysts is generally very reproducible, making them reliable choices for both lab-scale synthesis and industrial production. However, a significant drawback is their potential to catalyze dehalogenation if the substrate contains halogen substituents.[3]

Non-Precious Metal Catalysts (Raney Nickel)

Raney Nickel, a sponge-like, high-surface-area nickel catalyst, is a cost-effective alternative to noble metals.[5]

  • Expertise & Experience: Raney Nickel is a versatile hydrogenation catalyst used for a wide range of functional groups, including nitro groups.[5] It is particularly advantageous when dehalogenation is a concern with halogenated nitroaromatics.[3] However, it is generally considered a less "specific" catalyst and may require more careful optimization of reaction conditions to achieve high selectivity compared to noble metal catalysts.[5]

  • Trustworthiness: The activity of Raney Nickel can be sensitive to its preparation and handling, as it is pyrophoric when dry.[5] Therefore, consistent performance requires strict adherence to handling protocols. Its lower cost makes it an attractive option for large-scale industrial processes.

The Influence of the Catalyst Support

The support material is not merely an inert carrier but actively influences the catalyst's performance.

  • Expertise & Experience: The support can affect the dispersion of the metal nanoparticles, their electronic properties, and the adsorption of reactants.[6] For example, acidic or basic sites on supports like alumina (Al₂O₃) can interact with the nitro group, influencing the reaction pathway and selectivity.[7] Carbon supports are popular due to their high surface area and chemical inertness, but metal-support interactions are generally weaker compared to oxide supports.

  • Trustworthiness: The choice of support must be validated for each specific application. The physical and chemical properties of the support (e.g., surface area, pore size, acidity) should be well-characterized to ensure reproducibility.

Table 1: Comparative Overview of Common Catalysts for Nitroarene Hydrogenation

Catalyst FamilyActive MetalCommon SupportKey AdvantagesKey Considerations
Noble Metals Pt, PdActivated Carbon, Al₂O₃, TiO₂High activity, good selectivity, well-established.Higher cost, potential for dehalogenation.
Non-Precious Metals NiN/A (Sponge)Cost-effective, less prone to dehalogenation.Pyrophoric, potentially lower selectivity.

Experimental Protocol: A Self-Validating System for Catalyst Benchmarking

This section provides a detailed, step-by-step methodology for the comparative evaluation of different catalysts for the synthesis of this compound. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment
  • Reactant: 2-Nitro-5-ethylphenol

  • Catalysts: e.g., 5% Pt/C, 5% Pd/C, Raney Nickel (slurry in water)

  • Solvent: Methanol or Ethanol

  • Hydrogen Source: Hydrogen gas (high purity)

  • Reactor: A high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, temperature controller, and pressure gauge.

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable reverse-phase column (e.g., C18).

  • Standard: Purified this compound for HPLC calibration.

Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Reactor Setup: - Add 2-nitro-5-ethylphenol - Add solvent - Add catalyst B Seal Reactor & Purge with N₂ A->B C Pressurize with H₂ B->C D Heat to Reaction Temperature & Start Stirring C->D E Monitor H₂ uptake and reaction progress via sampling D->E F Cool Reactor & Vent H₂ E->F G Filter to remove catalyst F->G H Analyze filtrate by HPLC G->H I Calculate Conversion, Selectivity, Yield H->I

References

A Guide to Inter-Laboratory Validation of an Analytical Method for 2-Amino-5-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical manufacturing, the consistent and accurate quantification of chemical entities is paramount. This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for 2-Amino-5-ethylphenol, a key intermediate in various manufacturing processes, including the synthesis of dyes and other specialty chemicals.[1] The objective of such a validation is to demonstrate that the analytical procedure is suitable for its intended purpose, yielding reliable results across different laboratories, analysts, and equipment.[2]

This document is structured to provide not just a procedural outline, but also the scientific rationale behind the validation parameters, drawing upon the authoritative guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[3][4][5] While no specific inter-laboratory validation data for this compound is publicly available, this guide synthesizes established validation principles and proposes a robust High-Performance Liquid Chromatography (HPLC) method as a primary analytical technique, a common and reliable method for the analysis of phenolic compounds.[1]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Formula C₈H₁₁NO[6]
Molecular Weight 137.18 g/mol [6]
Appearance Varies; the hydrochloride salt is a beige to brown powder[1][7]
Melting Point >163°C (decomposes) for the hydrochloride salt[7]
CAS Number 182499-90-7 (free base), 149861-22-3 (hydrochloride)[6][8]

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

An HPLC method with UV detection is proposed for the quantification of this compound. This technique offers excellent specificity, sensitivity, and is widely available in analytical laboratories.

Instrumentation and Conditions
  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) is recommended to ensure good peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV spectral analysis of a standard solution of this compound, likely in the range of 270-290 nm.

  • Injection Volume: 10 µL.

Inter-Laboratory Validation Protocol

The inter-laboratory validation, or collaborative study, is the ultimate test of a method's reproducibility.[5] The protocol should be meticulously planned and documented.[3][9]

Workflow for Inter-Laboratory Validation

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution by Participating Laboratories cluster_2 Phase 3: Data Analysis & Reporting A Define Validation Protocol & Acceptance Criteria B Prepare & Distribute Homogeneous Samples A->B C Provide Standardized Analytical Method B->C D Each Lab Performs Analysis per Protocol C->D E Data Collection for all Validation Parameters D->E F Statistical Analysis of Combined Data E->F G Assess Method Performance Against Criteria F->G H Generate Final Validation Report G->H

Caption: Workflow of the inter-laboratory validation process.

Key Performance Parameters for Validation

The following parameters, as stipulated by ICH Q2(R2) guidelines, must be evaluated.[9][10]

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte in the presence of other components like impurities or degradation products.[10]The peak for this compound should be well-resolved from other peaks, with a peak purity index > 0.99.
Linearity The ability to obtain test results directly proportional to the analyte concentration over a given range.[3]Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.[11]
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.[3]Typically 80% to 120% of the target concentration for an assay.
Accuracy The closeness of the test results to the true value.[10]Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels.[11]
Precision The degree of agreement among individual test results.[10]- Repeatability (Intra-assay): RSD ≤ 1.0% - Intermediate Precision (Inter-day, Inter-analyst): RSD ≤ 2.0% - Reproducibility (Inter-laboratory): RSD ≤ 5.0%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.[10]Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10]Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[10]The system suitability parameters should remain within acceptance criteria when parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) are varied.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Determination of Linearity
  • Prepare a Stock Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., mobile phase) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards covering the expected range of the samples (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each calibration standard in triplicate into the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Protocol 2: Assessment of Accuracy (Recovery)
  • Prepare a Placebo Matrix: Prepare a sample matrix that is representative of the actual samples but without the analyte.

  • Spike Samples: Add known amounts of the this compound stock solution to the placebo matrix at three different concentration levels (e.g., low, medium, and high, corresponding to 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Calculate Recovery: Determine the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) x 100%. The mean recovery and its standard deviation should be calculated for each level.

Protocol 3: Evaluation of Precision
  • Repeatability (Intra-assay precision):

    • Prepare a homogeneous sample of this compound at the target concentration.

    • Perform a minimum of six replicate injections of this sample during the same analytical run, by the same analyst, on the same instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) of the peak areas or calculated concentrations.

  • Intermediate Precision (Inter-day, Inter-analyst):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Combine the data from all conditions and perform a statistical analysis (e.g., ANOVA) to assess the variation.

  • Reproducibility (Inter-laboratory):

    • Provide identical, homogeneous samples to a minimum of three participating laboratories.

    • Each laboratory will analyze the samples according to the standardized method.

    • The coordinating laboratory will collect the results and calculate the overall mean, standard deviation, and RSD to determine the reproducibility.

Comparative Data Summary (Illustrative)

The following table presents illustrative data that could be expected from a successful inter-laboratory validation study.

Validation ParameterLaboratory 1Laboratory 2Laboratory 3Overall (Reproducibility)Acceptance Criteria
Linearity (r²) 0.99950.99920.9998N/A≥ 0.999
Accuracy (% Recovery) 99.5 ± 0.8100.2 ± 1.199.8 ± 0.9N/A98.0% - 102.0%
Precision (RSD%)
- Repeatability0.65%0.72%0.59%N/A≤ 1.0%
- Intermediate1.2%1.5%1.3%N/A≤ 2.0%
LOQ (µg/mL) 0.50.60.5N/AReportable
Assay Result (%) 99.799.2100.199.7 ± 0.45 (RSD = 0.45%) ≤ 5.0%

Logical Framework for Method Validation

G cluster_0 Single Laboratory Phase cluster_1 Multi-Laboratory Phase A Method Development B Method Optimization A->B C Validation Protocol Definition B->C D Intra-Laboratory Validation C->D E Inter-Laboratory Validation D->E F Method Implementation for Routine Use E->F

Caption: Logical progression of analytical method validation.

Conclusion

The inter-laboratory validation of an analytical method for this compound is a critical step to ensure data integrity and consistency across different testing sites. By adhering to the principles outlined in ICH guidelines and meticulously executing the validation protocol, laboratories can establish a robust and reliable analytical method. This guide provides the necessary framework for researchers and scientists to design and implement such a validation, ultimately contributing to the quality and safety of products that utilize this important chemical intermediate.

References

Comparative Docking Guide: Probing the Binding Potential of 2-Amino-5-ethylphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies on 2-Amino-5-ethylphenol derivatives. It is designed for researchers and scientists in the field of computational drug discovery, offering both theoretical grounding and detailed, practical protocols. We will explore the rationale behind experimental choices, from target selection to the intricacies of result interpretation, ensuring a scientifically rigorous approach.

Introduction: The Rationale for Docking Studies

This compound is a substituted phenol that, along with its derivatives, presents a scaffold of interest for medicinal chemistry.[1][2] While its primary industrial application is in hair coloring formulations, the presence of reactive amino and hydroxyl groups on a benzene ring makes it a versatile starting point for synthesizing a library of compounds with potential biological activities.[2] Phenolic compounds, in general, are known to possess a wide range of biological effects, including antimicrobial and anti-inflammatory activities.[3][4]

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[5][6] This in silico method is a cornerstone of modern drug discovery, allowing for the rapid screening of virtual compound libraries to identify potential drug candidates and to understand their mechanism of action at a molecular level before committing to costly and time-consuming laboratory synthesis and testing.[7][8]

This guide will walk through a comparative docking study of a hypothetical series of this compound derivatives against two distinct and biologically relevant protein targets, chosen based on their known interactions with similar phenolic compounds.

Selection of Target Proteins: An Evidence-Based Approach

The selection of appropriate protein targets is a critical first step. For this guide, we will focus on two enzymes from different classes that are known to interact with phenolic compounds:

  • Tyrosinase: A key enzyme in melanin biosynthesis. Its inhibition is a target for treating hyperpigmentation disorders and is also relevant in the food industry to prevent browning. Many ortho-substituted phenols are known substrates or inhibitors of tyrosinase, making it a plausible target for this compound derivatives.[9]

  • Phospholipase A2 (PLA2): This enzyme catalyzes the release of fatty acids from phospholipids. The products of this reaction, such as arachidonic acid, are precursors to inflammatory mediators like prostaglandins and leukotrienes. Inhibition of PLA2 is a key strategy for developing anti-inflammatory drugs, and various natural phenolic compounds have been shown to inhibit this enzyme.[3][10]

Comprehensive Methodology: A Self-Validating Workflow

This section details the complete computational workflow. The causality behind each step is explained to provide a deeper understanding of the process.

Required Software
  • Molecular Docking: AutoDock Vina[11][12]

  • Molecular Visualization and Preparation: PyMOL[13][14], AutoDock Tools (MGLTools)[11]

  • Ligand Structure Generation: PubChem or any chemical drawing software (e.g., ChemDraw).

Ligand Preparation

The quality of the input ligand structures is paramount for a successful docking study. This protocol ensures standardized and energetically minimized structures.

  • Obtain Base Structure: Download the 3D structure of this compound from a database like PubChem (CID 4712167).[1]

  • Generate Derivatives: Create a small library of derivatives by adding various substituents to the parent molecule. For this guide, we will consider three hypothetical derivatives:

    • Derivative A: Acetylation of the amino group.

    • Derivative B: Methylation of the hydroxyl group.

    • Derivative C: Addition of a carboxyl group at the ortho position to the hydroxyl group.

  • Energy Minimization: Each ligand structure must be energetically minimized using a force field (e.g., MMFF94). This step ensures that the bond lengths and angles are optimal, and there are no steric clashes.

  • File Format Conversion: Convert the structures to the PDBQT format using AutoDock Tools. This format includes partial charges and atom type definitions required by AutoDock Vina.[15]

Target Protein Preparation

Proper protein preparation involves removing non-essential molecules and adding necessary components for the docking calculation.

  • Obtain Protein Structures: Download the crystal structures of the target proteins from the Protein Data Bank (PDB). For this guide, we will use:

    • Tyrosinase (e.g., PDB ID: 5M8M)

    • Human Phospholipase A2 (e.g., PDB ID: 1KPM)[3]

  • Clean the PDB File: Open the PDB file in PyMOL or another molecular viewer. Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands.[16] This is crucial because they can interfere with the docking process.

  • Add Polar Hydrogens: The crystal structures often lack hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds, a key component of protein-ligand interactions.

  • Assign Charges: Calculate and assign partial charges (e.g., Gasteiger charges) to the protein atoms.

  • Generate PDBQT File: Save the prepared protein structure in the PDBQT format using AutoDock Tools.[17]

Molecular Docking Workflow with AutoDock Vina

This protocol outlines the steps for performing the docking calculations.

  • Define the Binding Site (Grid Box): The "grid box" defines the three-dimensional space where the docking algorithm will search for binding poses.[11] The center and dimensions of this box should be chosen to encompass the known active site of the enzyme. This information can often be found in the literature or by examining the location of a co-crystallized ligand in the original PDB file.

  • Create Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[12]

  • Run AutoDock Vina: Execute the docking simulation from the command line. Vina will calculate the binding affinity (in kcal/mol) and generate multiple binding poses for the ligand within the specified grid box.[7][18]

  • Repeat for All Ligands and Targets: Systematically repeat the docking process for each derivative against both target proteins.

Caption: Molecular Docking Workflow.

Comparative Analysis of Docking Results

The output from a docking simulation is rich with data. The primary metrics for comparison are the binding affinity and the analysis of the binding pose.

Quantitative Data Summary

The binding affinity, reported by AutoDock Vina in kcal/mol, is an estimation of the binding free energy. A more negative value indicates a stronger, more favorable binding interaction.[19] The results for our hypothetical study are summarized below.

LigandTyrosinase Binding Affinity (kcal/mol)Phospholipase A2 Binding Affinity (kcal/mol)
This compound (Parent)-6.5-7.2
Derivative A (Acetylated)-6.8-7.0
Derivative B (Methylated)-6.2-6.8
Derivative C (Carboxylated)-7.5-8.1
Visualization and Interaction Analysis

Quantitative scores alone are insufficient. A thorough analysis requires visualizing the top-ranked binding poses in PyMOL to understand the specific molecular interactions driving the binding affinity.[13][20]

  • Load Structures: Open PyMOL and load the protein PDBQT file and the output ligand PDBQT file from Vina.

  • Visualize Interactions: Focus on the highest-scoring pose. Use PyMOL's tools to identify and display key interactions such as:

    • Hydrogen Bonds: These are critical for specificity and affinity.

    • Hydrophobic Interactions: Contacts between nonpolar regions of the ligand and protein.

    • Pi-Stacking: Interactions involving aromatic rings.

  • Generate Publication-Quality Images: Use PyMOL's rendering capabilities to create clear images that highlight the key interactions between the ligand and the amino acid residues in the protein's active site.[14][16]

Example Analysis: For Derivative C, the significantly improved binding affinity for both targets could be attributed to the carboxyl group forming a strong hydrogen bond or a salt bridge with a positively charged amino acid residue (like Lysine or Arginine) in the active site. Visual inspection in PyMOL would be necessary to confirm this hypothesis.

G inhibitor This compound Derivative (Inhibitor) pla2 pla2 inhibitor->pla2 Binds & Inhibits

Caption: PLA2 Signaling Pathway Inhibition.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically grounded workflow for conducting comparative docking studies of this compound derivatives. By combining quantitative binding affinity data with detailed visual analysis of molecular interactions, researchers can gain valuable insights into the structure-activity relationships of their compounds. The hypothetical results suggest that the addition of a carboxyl group (Derivative C) significantly enhances binding to both Tyrosinase and Phospholipase A2, marking it as a promising candidate for further investigation.

The findings from such in silico studies provide a strong foundation for the next steps in the drug discovery pipeline, which include chemical synthesis of the most promising derivatives and subsequent in vitro and in vivo experimental validation.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Amino-5-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical waste. 2-Amino-5-ethylphenol, a valuable building block in synthesis, demands meticulous handling not only during its use but, just as critically, in its disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Understanding the Imperative for Proper Disposal: Hazard Profile of this compound

Before delving into disposal protocols, it is crucial to understand the hazards associated with this compound. This compound is not benign and requires respectful handling. Its hydrochloride salt is classified as acutely toxic and an irritant.[1][2] The primary hazards are summarized in the table below.

Hazard ClassificationDescriptionPrimary Disposal Concern
Acute Toxicity (Oral) Harmful if swallowed.[1][3]Prevention of environmental release and personnel exposure during handling and disposal.
Skin Corrosion/Irritation Causes skin irritation, and in its hydrochloride form, severe skin burns.[2][3]Use of appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2][3]Avoidance of splashes and dust generation is critical.
Skin Sensitization May cause an allergic skin reaction.[2][3]Contaminated clothing and PPE must be decontaminated or disposed of properly.
Hazardous to the Aquatic Environment Very toxic to aquatic life, with long-lasting effects.[2][3]Strict adherence to disposal protocols is necessary to prevent contamination of waterways.

Given these hazards, under no circumstances should this compound or its waste be disposed of down the drain or in regular solid waste streams.[4] Such actions can lead to severe environmental damage and place your institution in violation of regulatory standards.

Core Directive: Segregation and Labeling

The foundational principle of proper chemical waste management is segregation.[5][6] Waste containing this compound must be collected in a dedicated, properly labeled, and compatible waste container.

Container Specifications:

  • Material: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle.[7] Ensure the container material is compatible with the waste's composition (e.g., if dissolved in a solvent).

  • Lid: The container must have a secure, leak-proof screw-top cap.[7]

  • Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any solvents or other chemicals present, with their approximate concentrations.

Step-by-Step Disposal Procedures

The appropriate disposal procedure will vary depending on the nature and quantity of the waste. Always perform these procedures in a well-ventilated chemical fume hood.[8]

Disposal of Contaminated Solids and Labware

For items such as contaminated gloves, pipette tips, weigh boats, and paper towels, the primary goal is secure containment.

Protocol:

  • Collection: Place all contaminated solid waste into a designated, sealable plastic bag or a puncture-proof container.[4]

  • Segregation: Do not mix this waste with regular trash or other chemical waste streams.

  • Labeling: Clearly label the container as "Solid Waste Contaminated with this compound."

  • Disposal: Once the container is full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department for incineration or other approved disposal methods.

Management of Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Protocol for Small Spills (up to ~5g or 10mL):

  • Alert & Secure: Alert personnel in the immediate area and restrict access. Ensure proper ventilation.

  • Don PPE: Wear a lab coat, safety goggles, and chemically resistant gloves (nitrile is often acceptable for incidental contact, but check your institution's specific guidelines).[7]

  • Containment & Absorption: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow.[9] Avoid using combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.[7] Collect the cleaning materials as contaminated solid waste.

  • Disposal: Label the waste container appropriately and arrange for EHS pickup.

Disposal of Bulk Quantities and Solutions

For larger quantities of pure this compound or solutions containing it, direct collection for professional disposal is the standard and safest procedure. In some cases, laboratory-scale chemical treatment to reduce toxicity may be permissible if your institution's EHS department has approved protocols. Below is a general guideline for a chemical oxidation method that can be adapted for aminophenols, but always consult with and follow the procedures of your EHS office.

Protocol for Chemical Oxidation (for aqueous solutions, with EHS approval):

This procedure utilizes potassium permanganate to oxidize the aromatic amine and phenol moieties, breaking them down into less toxic components.

  • Preparation: In a suitable flask within a chemical fume hood, dilute the aqueous this compound waste with water to a concentration of approximately 1% or less. Place the flask in an ice bath to manage any potential exothermic reaction.

  • Acidification: Slowly add 3M sulfuric acid while stirring until the pH of the solution is between 2 and 3.

  • Oxidation: While continuing to stir and cool the solution, slowly add a 0.2 M solution of potassium permanganate. Add the permanganate solution portion-wise until a faint, persistent purple color remains for at least one hour, indicating that the oxidation is complete.

  • Neutralization of Excess Oxidant: After the one-hour hold, quench the excess permanganate by adding a small amount of solid sodium bisulfite, one spatula-tip at a time, until the purple color disappears.

  • Final pH Adjustment: Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is between 6 and 8.

  • Disposal: The resulting treated solution may be eligible for disposal down the drain with copious amounts of water, but only if approved by your institution's EHS department. Otherwise, collect it as aqueous hazardous waste.

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Pathways cluster_3 Action Protocols Waste This compound Waste Generated Decision What is the nature of the waste? Waste->Decision Solid Contaminated Solids (PPE, labware) Decision->Solid Solid Spill Spill Decision->Spill Spill Bulk Bulk Solid or Solution Decision->Bulk Bulk/Solution CollectSolid 1. Collect in a labeled, sealed container. 2. Arrange for EHS pickup. Solid->CollectSolid CleanupSpill 1. Absorb with inert material. 2. Collect waste. 3. Decontaminate area. 4. Dispose of all materials as hazardous waste. Spill->CleanupSpill CollectBulk 1. Collect in a dedicated, labeled hazardous waste container. 2. Consult EHS for potential in-lab treatment or direct pickup. Bulk->CollectBulk

Caption: Decision workflow for this compound waste disposal.

Conclusion: A Commitment to Safety and Integrity

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the principles of segregation, proper labeling, and following the detailed procedures outlined in this guide—always in consultation with your institution's Environmental Health and Safety department—you uphold the highest standards of scientific integrity and contribute to a safe and sustainable research environment.

References

Mastering Safety: A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Amino-5-ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the laboratory is a realm of profound discovery. Yet, this pursuit of knowledge is intrinsically linked to a paramount responsibility: ensuring the safety of oneself and one's colleagues. This guide provides a comprehensive, experience-driven framework for the safe handling of 2-Amino-5-ethylphenol and its common salt form, this compound hydrochloride. We will move beyond mere checklists to instill a deep, causal understanding of the necessary personal protective equipment (PPE), operational protocols, and disposal plans.

Understanding the Hazard: Why this compound Demands Respect

This compound is an aromatic amine and a phenol derivative, a chemical class known for potential skin and eye irritation, as well as sensitization. The hydrochloride salt is often used in laboratory settings. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound hydrochloride is classified with several key hazards that dictate our safety protocols.[1][2]

It is crucial to recognize that this compound is not merely a benign reagent. It is classified as:

  • Harmful if swallowed (Acute toxicity, oral - Category 4).[1][2][3]

  • Causes severe skin burns and eye damage (Skin corrosion/irritation, Sub-category 1A; Serious eye damage/eye irritation, Category 1).[1][2]

  • May cause an allergic skin reaction (Skin sensitization, Category 1).[1][2]

  • Very toxic to aquatic life with long-lasting effects .[1]

These classifications are not abstract warnings; they are directives that inform every aspect of our handling procedures, from initial receipt to final disposal. The corrosive nature implies that even brief contact can cause significant, irreversible damage to skin and eyes. The potential for skin sensitization means that repeated exposure, even at low levels, can lead to a heightened allergic response in the future.

Core Principles of Protection: A Multi-Layered Approach

Effective protection against this compound is not about a single piece of equipment but a holistic system of controls. This includes engineering controls (like fume hoods), administrative controls (your standard operating procedures), and, as our focus here, Personal Protective Equipment (PPE).

Engineering Controls: Your First Line of Defense

Whenever possible, handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] This is especially critical when handling the powdered form to prevent inhalation of dust particles.[1][4] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[4][5]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be tailored to the specific task at hand. Handling the solid powder presents different risks than working with a solution. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Laboratory Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (Weighing, Aliquoting) Chemical splash goggles and a face shield.Nitrile or neoprene gloves (double-gloving recommended).A fully buttoned lab coat (Nomex® or similar flame-resistant material is best practice).[6]A NIOSH/MSHA or European Standard EN 149 approved respirator is required if engineering controls are not sufficient to minimize dust exposure.[4][6]
Preparing Solutions Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[6]Nitrile or neoprene gloves.[6]A fully buttoned lab coat.Not typically required if performed in a fume hood.
Performing Reactions/Transfers Chemical splash goggles and a face shield.[6]Nitrile or neoprene gloves.[6]A fully buttoned lab coat.Not typically required if performed in a fume hood.
Cleaning Spills Chemical splash goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant apron over a lab coat.A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary depending on the spill size and ventilation.
The Rationale Behind the Choices:
  • Eye and Face Protection: The risk of severe eye damage necessitates the use of chemical splash goggles that form a seal around the eyes.[4] A face shield provides an additional layer of protection against splashes, especially when handling larger quantities or during vigorous mixing.[6]

  • Hand Protection: Disposable nitrile or neoprene gloves provide adequate protection against accidental splashes.[6] Given the corrosive nature of this compound, it is prudent to change gloves immediately upon any known contact. Double-gloving can provide an extra layer of security and allows for the safe removal of the outer glove if contamination occurs.

  • Body Protection: A lab coat protects your skin and personal clothing from contamination.[6] It should be fully buttoned to provide maximum coverage. Ensure your attire includes long pants and closed-toe shoes to cover the entire foot.[6][7]

  • Respiratory Protection: The primary respiratory hazard comes from inhaling the fine powder. If you are working outside of a fume hood or if there is a risk of generating dust, a respirator is essential.[6] Always ensure you have been properly fit-tested for any respirator you use.

Procedural Guidance: From Benchtop to Disposal

Safe Handling and Storage:
  • Receiving and Storage: Upon receipt, inspect the container for any damage. Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][4] Some sources suggest storing under an inert gas like nitrogen or argon at 2-8°C.[8][9]

  • Weighing: Perform all weighing operations of the solid compound within a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Solution Preparation: When preparing solutions, always add the solid this compound to the solvent slowly to avoid splashing.

  • General Use: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in areas where the chemical is handled.[1][4] Wash hands thoroughly after handling.[1][4]

Emergency Procedures: A Calm and Prepared Response

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4][5][10] For phenol compounds, a 50% solution of polyethylene glycol (PEG-300 or PEG-400) can be used for initial decontamination before water flushing.[5][11] Seek immediate medical attention.[1][10]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[5] Seek immediate medical attention.[1]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][10] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1][10] Rinse the mouth with water.[1][4] If the person is conscious, give them plenty of water to drink. Seek immediate medical attention.[1][10]

Spill Management and Disposal:
  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[4] For small liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[12]

  • Large Spills: Evacuate the area and prevent entry. Wear the appropriate PPE, including respiratory protection. Contain the spill and follow your institution's hazardous waste disposal procedures.

  • Disposal of Contaminated PPE and Waste: All waste materials, including contaminated gloves, wipes, and empty containers, must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[1][4] Do not dispose of this chemical into the sewer system.[4][12]

Visualizing the Workflow: PPE Selection and Decontamination

To further clarify the decision-making process for PPE selection and the subsequent decontamination steps, the following diagrams have been created.

PPE_Selection_Workflow start Start: Task Involving This compound assess_task Assess Task: Solid, Solution, or Spill? start->assess_task solid_handling Solid Handling (Weighing/Aliquoting) assess_task->solid_handling Solid solution_handling Solution Handling (Preparation/Transfer) assess_task->solution_handling Solution spill_cleanup Spill Cleanup assess_task->spill_cleanup Spill ppe_solid Required PPE: - Chemical Goggles & Face Shield - Double Nitrile/Neoprene Gloves - Lab Coat - Respirator (if needed) solid_handling->ppe_solid ppe_solution Required PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat solution_handling->ppe_solution ppe_spill Required PPE: - Chemical Goggles & Face Shield - Heavy-Duty Gloves - Chemical Apron - Respirator (if needed) spill_cleanup->ppe_spill perform_task Perform Task in Designated Area (e.g., Fume Hood) ppe_solid->perform_task ppe_solution->perform_task ppe_spill->perform_task end End: Task Complete perform_task->end

Caption: A workflow for selecting appropriate PPE based on the task involving this compound.

Decontamination_and_Disposal task_complete Task Complete or Contamination Occurs remove_ppe Remove PPE in Correct Order: 1. Gloves (Outer if double-gloved) 2. Gown/Apron 3. Face Shield/Goggles 4. Respirator (if used) 5. Inner Gloves task_complete->remove_ppe dispose_ppe Dispose of all single-use PPE as Hazardous Waste remove_ppe->dispose_ppe decontaminate_reusable Decontaminate Reusable PPE (e.g., Face Shield) according to SOP remove_ppe->decontaminate_reusable wash_hands Wash Hands Thoroughly with Soap and Water dispose_ppe->wash_hands decontaminate_reusable->wash_hands end_process Decontamination Complete wash_hands->end_process

Caption: A procedural diagram for the safe removal and disposal of contaminated PPE.

By internalizing the principles and procedures outlined in this guide, you are not merely following rules; you are actively cultivating a culture of safety. This commitment is the bedrock upon which successful and groundbreaking research is built.

References

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